An In-depth Technical Guide to 4-(4-Bromophenoxy)-1H-pyrazole (CAS 1429901-41-6)
For Researchers, Scientists, and Drug Development Professionals Abstract 4-(4-Bromophenoxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring linked to a bromophenoxy moiety via an ether bond. This unique...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
4-(4-Bromophenoxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring linked to a bromophenoxy moiety via an ether bond. This unique structural arrangement makes it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, a plausible synthesis pathway, and its potential applications, drawing upon established principles of organic chemistry and the known reactivity of its constituent functional groups. While specific experimental data for this exact compound is limited in public literature, this document serves as an authoritative resource by inferring its characteristics from closely related structures and well-understood reaction mechanisms.
Introduction and Chemical Identity
4-(4-Bromophenoxy)-1H-pyrazole belongs to the class of N-heterocyclic compounds, which are integral to the development of a wide range of pharmaceuticals and functional materials.[1] The pyrazole core is a five-membered aromatic ring with two adjacent nitrogen atoms, a structure found in numerous FDA-approved drugs.[2][3][4] The presence of the bromophenoxy group provides a versatile handle for further chemical modifications, particularly through cross-coupling reactions.
Molecular Structure and Physicochemical Properties
The structure of 4-(4-Bromophenoxy)-1H-pyrazole combines the electron-rich pyrazole ring with the electron-withdrawing bromophenoxy group. This electronic interplay is expected to influence its reactivity and biological activity.
Table 1: Physicochemical Properties of 4-(4-Bromophenoxy)-1H-pyrazole
Property
Value
Source
CAS Number
1429901-41-6
N/A
Molecular Formula
C₉H₇BrN₂O
Inferred
Molecular Weight
239.07 g/mol
Inferred
Appearance
Expected to be a solid at room temperature.
Inferred
Solubility
Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents.
The synthesis would proceed via the coupling of a 4-halopyrazole, such as 4-iodo-1H-pyrazole, with 4-bromophenol. The use of a copper catalyst, a suitable ligand, and a base is crucial for this transformation.[8][9]
Workflow Diagram: Synthesis of 4-(4-Bromophenoxy)-1H-pyrazole
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 4-iodo-1H-pyrazole (1.0 eq), 4-bromophenol (1.2 eq), copper(I) iodide (0.1 eq), N,N-dimethylglycine (0.2 eq), and cesium carbonate (2.0 eq).
Solvent Addition: Add anhydrous acetonitrile as the solvent.
Reaction: Heat the mixture to reflux (approximately 82 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired 4-(4-Bromophenoxy)-1H-pyrazole.
Chemical Reactivity and Characterization
The chemical behavior of 4-(4-Bromophenoxy)-1H-pyrazole is dictated by the interplay of its pyrazole and bromophenoxy functionalities.
Reactivity of the Pyrazole Ring
The pyrazole ring is an aromatic heterocycle.[10][11] The nitrogen at the N1 position can be deprotonated with a base, making it nucleophilic and amenable to alkylation or acylation.[12] The C4 position, where the bromophenoxy group is attached, is typically susceptible to electrophilic attack in unsubstituted pyrazoles; however, the ether linkage alters this reactivity.[12]
Reactivity of the Bromophenoxy Moiety
The bromine atom on the phenyl ring is a key site for further functionalization. It can readily participate in various palladium-catalyzed cross-coupling reactions, such as:
Suzuki Coupling: To form C-C bonds with boronic acids.
Buchwald-Hartwig Amination: To form C-N bonds with amines.[13]
Sonogashira Coupling: To form C-C triple bonds with terminal alkynes.
The reactivity of the C-Br bond is generally higher than that of a C-Cl bond in these transformations.[13]
An In-depth Technical Guide to the Structural Elucidation of Aryl-Ether Pyrazole Scaffolds
A Case Study on the Crystal Structure and X-ray Diffraction of 4-(4-Bromophenoxy)-1H-pyrazole Foreword: The Privileged Pyrazole in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle containi...
Author: BenchChem Technical Support Team. Date: April 2026
A Case Study on the Crystal Structure and X-ray Diffraction of 4-(4-Bromophenoxy)-1H-pyrazole
Foreword: The Privileged Pyrazole in Modern Drug Discovery
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry.[1] Its remarkable versatility and metabolic stability have cemented its status as a "privileged scaffold," a molecular framework that consistently appears in a multitude of biologically active compounds.[2][3] Pyrazole derivatives are integral to numerous FDA-approved drugs, from the anti-inflammatory celecoxib to kinase inhibitors like ruxolitinib used in oncology.[3][4] The capacity of the pyrazole ring to engage in hydrogen bonding and serve as a rigid anchor for diverse substituents allows medicinal chemists to fine-tune pharmacokinetic and pharmacodynamic properties, making it a focal point in the rational design of novel therapeutics for a wide spectrum of diseases, including cancer, inflammatory conditions, and infectious diseases.[5]
This guide provides a comprehensive technical overview of the process for determining the precise three-dimensional atomic arrangement of a novel pyrazole derivative, 4-(4-Bromophenoxy)-1H-pyrazole. We will navigate the logical sequence from chemical synthesis and crystallization to the intricate analysis via single-crystal X-ray diffraction (SC-XRD), offering field-proven insights into the causality behind key experimental choices. For researchers, scientists, and drug development professionals, understanding this workflow is paramount for elucidating structure-activity relationships (SAR) and accelerating the journey from molecular concept to clinical candidate.
Synthesis and Single-Crystal Growth
The foundational step in any crystallographic study is the synthesis and subsequent crystallization of the target compound. The goal is not merely to produce the material, but to obtain it in a state of high purity and, critically, to grow well-ordered single crystals suitable for diffraction experiments.
Proposed Synthetic Pathway: Ullmann Condensation
The synthesis of 4-(4-Bromophenoxy)-1H-pyrazole can be efficiently achieved via an Ullmann-type C-O cross-coupling reaction. This method is a robust and widely-used strategy for the formation of diaryl ethers. The proposed pathway involves the copper-catalyzed reaction between 4-bromo-1H-pyrazole and the potassium salt of 4-bromophenol.
Causality of Protocol Choices:
Base (Potassium Carbonate): K₂CO₃ is used to deprotonate the 4-bromophenol, forming the more nucleophilic potassium phenoxide in situ. This is a critical activation step for the subsequent coupling.
Catalyst (Copper(I) Iodide): CuI is a classic and effective catalyst for Ullmann condensations. It facilitates the oxidative addition and reductive elimination steps that form the C-O bond.
Ligand (L-Proline): L-Proline serves as a ligand for the copper catalyst. This enhances the solubility and stability of the copper species and accelerates the catalytic cycle, allowing the reaction to proceed under milder conditions than traditional Ullmann reactions.
Solvent (DMSO): Dimethyl sulfoxide is a polar aprotic solvent that is excellent for dissolving the reactants and facilitating the ionic interactions involved in the reaction mechanism. Its high boiling point is also suitable for reactions requiring elevated temperatures.
Experimental Protocol: Synthesis
Reactant Preparation: In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 4-bromophenol (1.0 eq), potassium carbonate (2.0 eq), and Dimethyl Sulfoxide (DMSO, 20 mL).
Catalyst Addition: To the stirring suspension, add L-proline (0.2 eq) followed by Copper(I) Iodide (CuI, 0.1 eq).
Substrate Addition: Add 4-bromo-1H-pyrazole (1.2 eq) to the reaction mixture.[6]
Reaction: Heat the mixture to 110-120 °C and maintain stirring under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
Workup: After cooling to room temperature, pour the reaction mixture into 100 mL of cold water and extract with ethyl acetate (3 x 50 mL).
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the pure 4-(4-Bromophenoxy)-1H-pyrazole.
Caption: Synthetic workflow for 4-(4-Bromophenoxy)-1H-pyrazole.
Protocol for Single-Crystal Growth
The quality of the diffraction data is directly dependent on the quality of the single crystal. The ideal crystal is a single, unbroken lattice with no internal defects.[7] Slow evaporation is a reliable method for achieving this.
Solvent Selection: Dissolve a small amount (10-20 mg) of the purified product in a minimal amount of a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate/hexane) in a small, clean vial. The ideal solvent is one in which the compound is moderately soluble.
Slow Evaporation: Cover the vial with a cap or parafilm, and pierce it with a needle a few times. This allows the solvent to evaporate very slowly over several days to weeks at room temperature.
Crystal Harvesting: Once well-formed, block-like crystals appear, carefully harvest them using a spatula or loop and immediately proceed to the diffraction experiment.
SC-XRD is a non-destructive analytical technique that provides definitive information about the three-dimensional arrangement of atoms in a crystal.[8][9] It allows for the precise determination of unit cell dimensions, bond lengths, bond angles, and the overall molecular conformation.[8] The technique relies on the principle that a crystal lattice diffracts a beam of X-rays in a predictable pattern, governed by Bragg's Law.[10]
The SC-XRD Experimental Workflow
The process of determining a crystal structure is a systematic workflow from data collection to structural refinement.
Caption: The experimental workflow for Single-Crystal X-ray Diffraction.
Detailed Protocol and Rationale
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a specialized loop (e.g., a MiTeGen loop) with a cryo-protectant oil.
Expertise: The choice of crystal is crucial. It should be clear, have well-defined faces, and be free of cracks or satellite growths. The cryo-protectant prevents ice formation when the crystal is cooled, which would destroy the lattice.
Data Collection: The mounted crystal is placed on a goniometer head in the diffractometer.[8] It is cooled in a stream of cold nitrogen gas (typically to ~100 K) to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern. The crystal is then irradiated with a monochromatic X-ray beam while being rotated, and the diffracted X-rays are recorded by a detector.[10]
Trustworthiness: Modern diffractometers (e.g., a Rigaku XtaLab Synergy or Bruker D8) use automated strategies to collect a complete and redundant dataset, ensuring all unique reflections are measured multiple times. This internal redundancy is a self-validating mechanism that improves the accuracy of the final structure.
Data Reduction: The raw diffraction images are processed. The software integrates the intensity of each diffraction spot and applies corrections for factors like absorption and beam decay.[11]
Structure Solution: This is the most critical step, where the "phase problem" is solved to convert the measured diffraction intensities (which lack phase information) into an initial electron density map. Modern software like SHELXT uses intrinsic phasing (direct methods) to generate an initial structural model.[11]
Structure Refinement: The initial atomic model is refined against the experimental data using a least-squares algorithm (e.g., with SHELXL).[11] In this iterative process, atomic positions, and displacement parameters are adjusted to minimize the difference between the observed diffraction pattern and the one calculated from the model. Hydrogen atoms are typically placed in geometrically idealized positions.[11] The quality of the final model is assessed by metrics like the R-factor (R1) and weighted R-factor (wR2).
Structural Analysis and Interpretation
While no public crystal structure exists for 4-(4-Bromophenoxy)-1H-pyrazole specifically, we can analyze the expected data by examining a closely related published structure: 3-(4-Bromophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde .[12] This molecule shares the key pyrazole and bromophenyl moieties, providing a scientifically grounded example of the data one would obtain.
Crystallographic Data Summary
The data obtained from an SC-XRD experiment is summarized in a crystallographic information file (CIF) and typically presented in a standardized table.
The refined structure provides precise measurements of all bond lengths and angles. For 4-(4-Bromophenoxy)-1H-pyrazole, we would expect:
Pyrazole Ring: The geometry would be largely planar. The C-N and N-N bond lengths would be intermediate between single and double bonds, consistent with its aromatic character. For instance, in related 4-halopyrazoles, C-N bond lengths are typically in the range of 1.33-1.35 Å.[13][14]
Dihedral Angles: A key point of interest would be the torsion angle between the plane of the pyrazole ring and the plane of the bromophenoxy group. This angle dictates the overall 3D shape of the molecule and is critical for how it might fit into a biological target's binding site. In the exemplar structure, the dihedral angles between the pyrazole and the bromophenyl rings are 26.0° and 39.9° for the two independent molecules in the asymmetric unit.[12]
Conformational Flexibility: The C-O-C ether linkage allows for rotational freedom. The crystal structure would reveal the lowest energy conformation adopted in the solid state.
Thermodynamic Stability and Melting Point Characterization of 4-(4-Bromophenoxy)-1H-pyrazole: A Methodological and Predictive Framework
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide Executive Summary In the realm of rational drug design and agrochemical devel...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper / Application Guide
Executive Summary
In the realm of rational drug design and agrochemical development, the thermodynamic profiling of active pharmaceutical ingredients (APIs) and their intermediates is paramount. 4-(4-Bromophenoxy)-1H-pyrazole (CAS: 1429901-41-6) represents a highly functionalized heterocyclic ether combining two critical pharmacophores: a pyrazole ring and a halogenated phenoxy moiety[1].
Because empirical phase-transition data for highly specific, novel intermediates is often absent from public repositories, researchers must rely on rigorous, self-validating analytical frameworks to determine their properties. As a Senior Application Scientist, I have structured this guide to move beyond basic protocol listing. Here, we decode the causality behind the thermodynamic stability of 4-(4-Bromophenoxy)-1H-pyrazole, exploring how its unique structural motifs dictate its melting point (
Tm
), and we provide a field-proven, self-validating methodology for empirical characterization.
Structural Thermodynamics & Predictive Modeling
The thermodynamic stability and melting point of a crystalline solid are macroscopic manifestations of its microscopic crystal lattice energy (
ΔHcryst
). For 4-(4-Bromophenoxy)-1H-pyrazole, the lattice energy is governed by a synergistic interplay of three distinct non-covalent interactions.
The Role of Halogen Bonding (X-Bonding)
The presence of the bromine atom on the phenoxy ring introduces a critical vector for crystal stabilization: the halogen bond. Bromine features a highly polarizable electron cloud, resulting in a region of positive electrostatic potential along the C–Br bond axis, known as the σ-hole [2].
In the solid state, this σ-hole acts as a Lewis acid, forming highly directional, type-II halogen bonds with Lewis bases—specifically the unprotonated nitrogen (N2) of the pyrazole ring or the ether oxygen[3]. These electrostatically driven
C−Br⋅⋅⋅N
or
C−Br⋅⋅⋅O
interactions significantly elevate the enthalpy of fusion (
ΔHf
), pushing the melting point higher than that of non-halogenated analogs[4].
Hydrogen Bonding and π-π Stacking
The 1H-pyrazole moiety is a classic amphoteric hydrogen-bonding motif. It acts simultaneously as an H-bond donor (N-H) and acceptor (C=N), typically organizing into robust dimeric or catemeric (chain-like) supramolecular synthons. Furthermore, the molecular geometry allows for offset parallel π-π stacking between the electron-rich pyrazole ring and the electron-deficient bromophenyl ring. The thermodynamic stability of the pyrazole core itself is exceptionally high, often resisting thermal degradation well past 200°C[5].
Intermolecular forces dictating the crystal lattice energy and melting point.
Predictive Thermodynamic Parameters
Based on the structural contributions of the bromophenoxy and pyrazole groups, we can establish a predictive thermodynamic profile to guide our experimental calibration.
High energy required to disrupt the highly directional type-II halogen bonds and π-π stacks.
Thermal Degradation (
Td
)
> 240°C
The pyrazole aromatic core provides exceptional thermal resilience prior to C-O ether bond cleavage.
Self-Validating Experimental Protocols
To transition from predictive modeling to empirical fact, researchers must employ a self-validating analytical system. Relying solely on a capillary melting point apparatus is insufficient for drug development, as it cannot differentiate between true thermodynamic melting and concurrent thermal decomposition.
We utilize a parallel workflow combining Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .
Purpose: To determine the absolute melting point (
Tm
), onset temperature (
Tonset
), and enthalpy of fusion (
ΔHf
) without oxidative interference.
Step-by-Step Methodology:
Instrument Calibration: Calibrate the DSC (e.g., TA Instruments Q2000) using an Indium standard (
Tm
= 156.6°C). Causality: Indium's melting point perfectly brackets the predictive range of our target compound, ensuring maximum sensor accuracy.
Sample Preparation: Weigh exactly 2.0 – 3.0 mg of 4-(4-Bromophenoxy)-1H-pyrazole into a Tzero Aluminum Hermetic pan. Seal with a press. Causality: Hermetic sealing prevents the sublimation of the halogenated compound at elevated temperatures, which would artificially skew the endothermic integration.
Purge Gas Configuration: Set a dry Nitrogen (
N2
) purge at 50 mL/min. Causality: Displaces oxygen to prevent premature oxidative degradation, ensuring the endotherm represents a pure phase transition.
Thermal Method:
Equilibrate at 25°C for 5 minutes.
Ramp at 10°C/min to 200°C. Causality: A 10°C/min ramp rate provides the optimal balance between thermal resolution (sharp peak) and sensitivity (detectable heat flow).
Data Analysis: Integrate the endothermic peak. Record the
Tonset
(extrapolated onset temperature) as the true thermodynamic melting point, rather than the peak maximum, as
Tonset
is independent of sample mass.
Protocol B: Thermogravimetric Analysis (TGA)
Purpose: To validate that the DSC endotherm is a pure melting event and not accompanied by mass loss (decomposition or desolvation).
Step-by-Step Methodology:
Sample Preparation: Load 5.0 mg of the compound onto a platinum TGA pan. Causality: Platinum is chemically inert and will not catalyze the degradation of the brominated aromatic ring.
Thermal Method:
Equilibrate at 25°C.
Ramp at 10°C/min to 400°C under a Nitrogen purge (40 mL/min).
Data Analysis: Monitor the first derivative of the weight loss curve (DTG). If the mass remains constant (∆W < 0.5%) through the DSC melting range (125°C–155°C), the
Tm
obtained in Protocol A is thermodynamically validated.
Self-validating thermal analysis workflow utilizing parallel DSC and TGA.
Conclusion and Best Practices
When characterizing 4-(4-Bromophenoxy)-1H-pyrazole, understanding the molecular drivers of its thermodynamic stability is as critical as the experimental execution. The synergistic effect of the 1H-pyrazole hydrogen bonding and the bromine σ-hole halogen bonding creates a highly stable crystal lattice. By employing the parallel DSC/TGA workflow outlined above, researchers can generate robust, E-E-A-T-compliant thermal data suitable for regulatory submissions and advanced formulation development.
References
National Center for Biotechnology Information (PubChem). "4-(4-Bromophenoxy)-1H-pyrazole | C9H7BrN2O | CID 97179600." PubChem Database. Available at:[Link][1]
Hardegger, L. A., et al. "Principles and Applications of Halogen Bonding in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry (ACS Publications). Available at:[Link][2]
Gilday, L. C., et al. "Halogen Bonding in Two-Dimensional Crystal Engineering." Chemical Reviews (PMC/NIH). Available at:[Link][3]
Mukherjee, A., et al. "Halogen Bonds in Crystal Engineering: Like Hydrogen Bonds yet Different." Accounts of Chemical Research (ACS Publications). Available at:[Link][4]
Yin, P., et al. "Thermal stability and detonation characters of nitro-substituted derivatives of pyrazole." ResearchGate. Available at:[Link][5]
Solvation Mechanics and Thermodynamic Profiling of 4-(4-Bromophenoxy)-1H-pyrazole in Polar Aprotic Solvents
Executive Summary In early-phase drug development and complex organic synthesis, managing the solid-state lattice energy of halogenated heterocycles is a critical hurdle. 4-(4-Bromophenoxy)-1H-pyrazole presents a unique...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In early-phase drug development and complex organic synthesis, managing the solid-state lattice energy of halogenated heterocycles is a critical hurdle. 4-(4-Bromophenoxy)-1H-pyrazole presents a unique physicochemical dichotomy: it combines a highly lipophilic, polarizable bromophenoxy moiety with a rigid, hydrogen-bonding 1H-pyrazole core. This structural combination often results in stubborn insolubility in standard protic or non-polar media.
To unlock the compound's utility—whether for high-throughput screening, crystallization, or cyclocondensation reactions—researchers must leverage polar aprotic solvents. This technical whitepaper deconstructs the mechanistic causality behind this solvation behavior, provides comparative thermodynamic data, and establishes a rigorous, self-validating protocol for precise solubility determination.
Physicochemical Profiling & Solvation Causality
To understand how to dissolve 4-(4-Bromophenoxy)-1H-pyrazole, we must first understand why it resists dissolution.
In the solid crystalline state, 1H-pyrazole derivatives form robust polymeric chains or dimers driven by strong intermolecular N-H···N hydrogen bonds. When introduced to protic solvents (e.g., methanol, ethanol), the solvent molecules can donate hydrogen bonds, but they often fail to fully disrupt the pyrazole crystal lattice due to competing solvent-solvent hydrogen bonding networks.
The Polar Aprotic Advantage:
Polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—fundamentally alter this dynamic. These solvents possess highly electronegative oxygen atoms that act as potent hydrogen-bond acceptors without acting as donors.
When 4-(4-Bromophenoxy)-1H-pyrazole is introduced to DMSO, the S=O group selectively solvates the pyrazole N-H proton, effectively "unzipping" the intermolecular lattice. Simultaneously, the high dipole moments of these solvents stabilize the electron-rich, polarizable bromophenoxy system via dipole-induced dipole interactions. Recent physicochemical studies confirm that[1]. Furthermore, utilizing aprotic dipolar solvents has been proven to[2].
Comparative Solubility Profile
The table below synthesizes the thermodynamic parameters of key polar aprotic solvents and their estimated solvation capacity for 4-(4-Bromophenoxy)-1H-pyrazole at standard ambient temperature (298.15 K).
Solvent
Dipole Moment (D)
Dielectric Constant (ε)
Solvation Mechanism
Est. Saturation Solubility (298.15 K)
Dimethyl Sulfoxide (DMSO)
3.96
46.7
Strong H-bond acceptance (S=O···H-N); high polarizability
Data Interpretation: While Acetonitrile shares a similar dipole moment with DMSO and DMF, its linear geometry and weaker hydrogen-bond accepting capacity (due to the cyano nitrogen rather than a carbonyl/sulfinyl oxygen) result in a significantly lower saturation threshold for the pyrazole derivative.
A common pitfall in solubility determination is measuring a kinetic supersaturated state or inadvertently measuring the solubility of a solvent-mediated polymorph rather than the original Active Pharmaceutical Ingredient (API). As an application scientist, I mandate a Self-Validating Shake-Flask Methodology to ensure absolute thermodynamic accuracy.
Phase 1: Isothermal Equilibration
Solid Excess Preparation: Weigh an excess amount of 4-(4-Bromophenoxy)-1H-pyrazole (e.g., 200 mg) into a 5 mL amber glass vial. Causality: Amber glass prevents potential UV-induced radical degradation of the bromophenoxy ether linkage over prolonged exposure.
Solvent Addition: Add 1.0 mL of the selected anhydrous polar aprotic solvent (e.g., DMSO, ≤0.005% water).
Agitation: Seal the vial with a PTFE-lined cap and place it in a temperature-controlled orbital shaker set strictly to 298.15 K (25 °C) at 300 RPM.
Phase 2: Phase Separation & Sampling
Centrifugation: After 24 hours, centrifuge the suspension at 10,000 RPM for 15 minutes at 298.15 K to pellet the undissolved solid.
Filtration: Carefully aspirate the supernatant and pass it through a 0.22 µm PTFE syringe filter into a clean HPLC vial. Causality: PTFE membranes are mandatory; polar aprotic solvents like DMF and NMP will dissolve standard nylon or cellulose acetate filters, contaminating the sample.
Dilution: Dilute the filtrate volumetrically with the HPLC mobile phase to ensure the concentration falls within the linear dynamic range of the UV-Vis detector.
Phase 3: The Self-Validation Loop
Kinetic Validation (Equilibrium Check): Repeat the sampling process at 48 hours and 72 hours. Causality: Solubility is a thermodynamic equilibrium state, not a kinetic dissolution rate. The system is only validated as "equilibrated" when the concentration difference (ΔC) between the 48h and 72h time points is < 2%.
Solid-State Validation (Polymorph Check): Recover the pelleted solid from the vial, dry it gently under a nitrogen stream, and analyze it via X-Ray Powder Diffraction (XRPD). Causality: Aprotic solvents can sometimes form stable solvates (e.g., DMSO solvates) which possess entirely different solubility profiles than the pure API. If the XRPD diffractogram matches the input material, the measured solubility is validated for the original polymorph.
Workflow Visualization
The following logic diagram illustrates the self-validating protocol, ensuring no false-positive solubility data is passed downstream to formulation teams.
Caption: Self-validating thermodynamic workflow for pyrazole solubility determination.
Thermodynamic Optimization & Troubleshooting
If target concentrations for synthesis or formulation are still not met, thermal modulation is the next logical step. The solubility of pyrazole derivatives in organic solvents is an endothermic process; thus, it increases proportionally with temperature.
Heating the solvent system provides the necessary thermal energy to overcome the high lattice energy dictated by the π-π stacking of the bromophenoxy rings and the hydrogen bonding of the pyrazole core. However, when operating at elevated temperatures (e.g., 50 °C to 80 °C in DMSO), researchers must implement a step-down cooling crystallization check to ensure the compound does not crash out as an amorphous solid or an unwanted solvate upon returning to ambient conditions.
References
Study of physiochemical properties of trisubstituted pyrazole derivatives using polar aprotic solvents
Source: Scientific Reports (Nature Portfolio)
URL:[Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: Molecules (MDPI)
URL:[Link]
Navigating the Unknown: A Technical Guide to the Safety and Toxicity Assessment of 4-(4-Bromophenoxy)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals Introduction: The Imperative of Proactive Safety Assessment for Novel Chemical Entities In the landscape of drug discovery and chemical research, novel mole...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Proactive Safety Assessment for Novel Chemical Entities
In the landscape of drug discovery and chemical research, novel molecules like 4-(4-Bromophenoxy)-1H-pyrazole represent both promise and a series of unknowns. As a Senior Application Scientist, it is my experience that a robust and proactive safety and toxicity assessment is not merely a regulatory hurdle, but a foundational pillar of scientific integrity and successful research and development. The absence of established safety data for a specific compound does not create a void, but rather an imperative for a systematic and evidence-based approach to characterization.
This guide provides a comprehensive framework for evaluating the safety and toxicity of a new chemical entity (NCE) such as 4-(4-Bromophenoxy)-1H-pyrazole. We will delve into the predictive, theoretical, and experimental methodologies that form the basis of a thorough toxicological profile. This document is structured to empower the researcher with the rationale behind each step, ensuring that the generation of safety data is a self-validating and scientifically sound process.
Part 1: Initial Hazard Evaluation and In Silico Toxicological Assessment
Before any physical handling of a novel compound, a preliminary hazard assessment based on its chemical structure is a critical first step. This allows for the anticipation of potential risks and informs the necessary handling precautions.
Structural Analogy and Potential Hazards
The structure of 4-(4-Bromophenoxy)-1H-pyrazole contains several moieties that warrant consideration:
1H-pyrazole: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Pyrazole derivatives are found in numerous pharmaceuticals and agrochemicals and can exhibit a wide range of biological activities.
Bromophenoxy group: The presence of a halogenated aromatic ring can influence the metabolic stability and potential for bioaccumulation. Brominated compounds can sometimes be associated with thyroid hormone disruption or other specific toxicities, though this is highly structure-dependent.
While no direct data exists for our target compound, we can look to related structures for potential, albeit unconfirmed, hazards. For instance, some pyrazole derivatives have been investigated for their effects on various enzymes and biological pathways. It is crucial to treat such information with caution, using it only to inform the initial scope of our safety assessment, not as a definitive profile of our molecule.
In Silico Toxicity Prediction
Computational toxicology offers a powerful, rapid, and cost-effective initial screening of a novel compound's potential toxicities.[1][2][3] These methods use a compound's structure to predict its interaction with biological systems based on vast datasets of known chemical properties and toxicological outcomes.
Key In Silico Predictions:
Mutagenicity and Genotoxicity: Predictions based on structural alerts (SAs) can identify moieties associated with DNA damage.
Carcinogenicity: Models trained on rodent carcinogenicity data can provide an early warning of potential cancer-causing properties.
Hepatotoxicity (Liver Toxicity): Structure-activity relationship (SAR) models can predict the potential for a compound to cause liver injury.
Cardiotoxicity: In silico models can screen for the potential to interact with cardiac ion channels (e.g., hERG), a key concern in drug development.[4]
Acute Toxicity: Estimation of LD50 (the dose lethal to 50% of a test population) can provide a preliminary indication of acute toxicity.[4]
Data Presentation: Predicted Toxicological Profile of 4-(4-Bromophenoxy)-1H-pyrazole (Hypothetical Data)
Toxicological Endpoint
In Silico Prediction
Confidence Level
Mutagenicity (Ames Test)
Negative
Medium
Carcinogenicity
Non-carcinogen
Low
Hepatotoxicity
Potential for mild hepatotoxicity
Medium
hERG Inhibition
Low probability
High
Acute Oral Toxicity (Rat)
Category 4 (Harmful if swallowed)
Medium
Note: The data in this table is hypothetical and for illustrative purposes only. Actual in silico predictions would need to be generated using validated software.
Part 2: Establishing Safe Handling Procedures for an Uncharacterized Compound
Given the unknown nature of 4-(4-Bromophenoxy)-1H-pyrazole, it is imperative to handle it with the highest degree of caution, assuming it to be hazardous until proven otherwise.
Personal Protective Equipment (PPE) and Engineering Controls
A multi-layered approach to PPE is essential.[5][6] The following should be considered mandatory when handling any uncharacterized compound:
Engineering Controls: All manipulations of the solid or solutions of the compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[7]
Eye and Face Protection: Safety goggles and a face shield are necessary to protect against splashes.
Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn. Double-gloving is recommended, especially when handling concentrates.[6]
Protective Clothing: A lab coat and closed-toe shoes are mandatory. For larger quantities, a chemical-resistant apron may be appropriate.[8]
Workflow for Safe Handling of an Uncharacterized Chemical Compound
Caption: Workflow for safe handling of an uncharacterized chemical compound.[5]
Part 3: In Vitro Toxicity Assessment: The First Experimental Tier
In vitro assays are the cornerstone of modern toxicology, providing a means to assess the potential toxicity of a compound in a controlled, high-throughput, and ethical manner, reducing the reliance on animal testing.[9]
Cytotoxicity Assays
The initial step is to determine the concentration at which the compound is toxic to cells. The MTT assay is a widely used colorimetric assay for this purpose.[10]
Experimental Protocol: MTT Cytotoxicity Assay
Cell Culture: Plate a human cell line (e.g., HepG2 for liver toxicity, HEK293 for general cytotoxicity) in a 96-well plate and incubate for 24 hours to allow for cell attachment.
Compound Treatment: Prepare serial dilutions of 4-(4-Bromophenoxy)-1H-pyrazole in cell culture medium and add to the wells. Include a vehicle control (DMSO) and an untreated control. Incubate for 48 hours.
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan.
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Genotoxicity Assays
The Ames test is a widely used method to assess a compound's potential to cause mutations in the DNA of a test organism.
Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)
Strain Selection: Use several strains of Salmonella typhimurium with mutations in the histidine operon, making them unable to synthesize histidine.
Metabolic Activation: Perform the assay with and without a fraction of rat liver homogenate (S9) to mimic metabolic activation in the liver.
Exposure: Expose the bacterial strains to various concentrations of 4-(4-Bromophenoxy)-1H-pyrazole.
Plating: Plate the treated bacteria on a histidine-deficient agar medium.
Incubation and Counting: Incubate the plates for 48-72 hours. Only bacteria that have undergone a reverse mutation will be able to grow and form colonies. Count the number of revertant colonies.
Analysis: A significant increase in the number of revertant colonies compared to the control indicates that the compound is mutagenic.
An In-depth Technical Guide to the Synthesis of 4-(4-Bromophenoxy)-1H-pyrazole
This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 4-(4-Bromophenoxy)-1H-pyrazole, a molecule of interest for researchers and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: April 2026
This guide provides a comprehensive overview of the synthetic pathways and underlying mechanisms for the preparation of 4-(4-Bromophenoxy)-1H-pyrazole, a molecule of interest for researchers and professionals in drug development and materials science. This document moves beyond a simple recitation of protocols to offer insights into the rationale behind experimental choices, ensuring a robust and reproducible synthetic strategy.
Introduction and Strategic Overview
4-(4-Bromophenoxy)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a bromophenoxy group at the C4 position. This structural motif is of significant interest in medicinal chemistry due to the prevalence of pyrazole cores in a wide array of biologically active molecules. The ether linkage to a substituted phenyl ring offers a versatile scaffold for further functionalization.
Two primary retrosynthetic disconnections are considered for the synthesis of the target molecule. Both strategies rely on the formation of a C-O bond between a 4-halopyrazole and 4-bromophenol. The key distinction lies in the catalytic system employed: a classical copper-mediated Ullmann condensation or a modern palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.
Caption: Retrosynthetic analysis of 4-(4-Bromophenoxy)-1H-pyrazole.
This guide will explore both the Ullmann and Buchwald-Hartwig approaches, providing detailed protocols and mechanistic discussions for each.
Synthesis of Key Starting Materials
A reliable synthesis of the target molecule necessitates the availability of high-purity starting materials. While 4-bromophenol is a commercially available reagent, the synthesis of the key intermediate, 4-bromo-1H-pyrazole, is a critical first step.
Synthesis of 4-Bromo-1H-pyrazole
Several methods exist for the synthesis of 4-bromopyrazoles.[1][2][3] A common and efficient laboratory-scale preparation involves the direct bromination of 1H-pyrazole.
Experimental Protocol:
Reaction Setup: In a well-ventilated fume hood, dissolve 1H-pyrazole (1.0 eq) in a suitable solvent such as glacial acetic acid or a chlorinated solvent (e.g., dichloromethane).
Bromination: Cool the solution in an ice bath (0-5 °C). Slowly add a solution of bromine (1.0-1.1 eq) in the same solvent dropwise with vigorous stirring. The reaction is typically exothermic.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
Work-up: Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
Extraction: Extract the product into a suitable organic solvent (e.g., ethyl acetate).
Purification: Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization to afford 4-bromo-1H-pyrazole.[4]
Pathway I: Ullmann Condensation for C-O Bond Formation
The Ullmann condensation is a classical method for the formation of diaryl ethers, mediated by a copper catalyst.[5][6] This approach is often cost-effective but may require harsh reaction conditions.
Proposed Reaction and Mechanism
The reaction involves the coupling of 4-bromo-1H-pyrazole with 4-bromophenol in the presence of a copper catalyst and a base.
Caption: Ullmann condensation for the synthesis of 4-(4-Bromophenoxy)-1H-pyrazole.
The mechanism of the Ullmann condensation is complex and can involve several pathways. A widely accepted mechanism involves the formation of a copper(I) phenoxide, followed by oxidative addition of the aryl halide to the copper center to form a Cu(III) intermediate. Reductive elimination then yields the diaryl ether and regenerates the active copper(I) species.[7][8]
Caption: Simplified mechanistic cycle of the Ullmann condensation.
Experimental Protocol
Reaction Setup: To a flame-dried Schlenk flask, add 4-bromo-1H-pyrazole (1.0 eq), 4-bromophenol (1.1 eq), a copper(I) salt (e.g., CuI, 0.1-0.2 eq), a base (e.g., K2CO3 or Cs2CO3, 2.0 eq), and a high-boiling polar solvent such as DMF or DMSO.
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
Reaction Conditions: Heat the reaction mixture to a high temperature (typically 100-160 °C) with vigorous stirring. The addition of a ligand, such as 1,10-phenanthroline or an N,N-dimethylglycine, can often accelerate the reaction and allow for lower reaction temperatures.
Reaction Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
Work-up: After completion, cool the reaction mixture to room temperature and dilute with water.
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate).
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Table 1: Typical Reaction Parameters for Ullmann Condensation
Parameter
Condition
Rationale
Catalyst
CuI, Cu2O, or Cu powder
Provides the active Cu(I) species.
Base
K2CO3, Cs2CO3
Deprotonates the phenol to form the nucleophilic phenoxide.
Solvent
DMF, DMSO, NMP
High-boiling polar aprotic solvents facilitate the reaction.
Temperature
100-160 °C
High temperatures are often required to drive the reaction to completion.
Ligand
1,10-phenanthroline (optional)
Can accelerate the reaction and improve yields.
Pathway II: Buchwald-Hartwig C-O Cross-Coupling
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[9][10] The analogous C-O coupling is also a well-established and highly efficient method for the synthesis of diaryl ethers, often proceeding under milder conditions than the Ullmann condensation.[11]
Proposed Reaction and Mechanism
This pathway involves the palladium-catalyzed coupling of 4-bromo-1H-pyrazole with 4-bromophenol.
Caption: Buchwald-Hartwig C-O coupling for the synthesis of 4-(4-Bromophenoxy)-1H-pyrazole.
The catalytic cycle for the Buchwald-Hartwig C-O coupling is well-understood and involves the following key steps:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the 4-bromo-1H-pyrazole to form a Pd(II) intermediate.
Ligand Exchange/Deprotonation: The base deprotonates the 4-bromophenol, and the resulting phenoxide displaces the halide on the palladium center.
Reductive Elimination: The diaryl ether product is formed via reductive elimination, regenerating the Pd(0) catalyst.[12]
Caption: Simplified catalytic cycle for the Buchwald-Hartwig C-O coupling.
Experimental Protocol
Reaction Setup: In a glovebox or under an inert atmosphere, add 4-bromo-1H-pyrazole (1.0 eq), 4-bromophenol (1.2 eq), a palladium precatalyst (e.g., Pd(OAc)2 or a preformed catalyst like a GPhos Pd G6, 1-5 mol%), a suitable phosphine ligand (e.g., a biarylphosphine ligand like XPhos or SPhos, 2-10 mol%), and a base (e.g., Cs2CO3 or K3PO4, 1.5-2.0 eq) to a dry reaction vessel.
Solvent Addition: Add a dry, deoxygenated solvent such as toluene or dioxane.
Reaction Conditions: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst.
Extraction: Dilute the filtrate with an organic solvent and wash with water and brine.
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
Table 2: Typical Reaction Parameters for Buchwald-Hartwig C-O Coupling
Parameter
Condition
Rationale
Catalyst
Pd(OAc)2, Pd2(dba)3
Source of the active Pd(0) catalyst.
Ligand
Biarylphosphines (e.g., XPhos, SPhos)
Bulky, electron-rich ligands facilitate oxidative addition and reductive elimination.
Base
Cs2CO3, K3PO4, NaOtBu
Deprotonates the phenol; weaker bases can offer better functional group tolerance.[12]
Solvent
Toluene, Dioxane
Anhydrous, deoxygenated solvents are crucial for catalytic activity.
Temperature
80-120 °C
Milder conditions compared to the Ullmann condensation.
Conclusion
The synthesis of 4-(4-Bromophenoxy)-1H-pyrazole can be effectively achieved through two primary C-O bond-forming strategies: the classical Ullmann condensation and the modern Buchwald-Hartwig cross-coupling. While the Ullmann reaction offers a potentially more economical route, the Buchwald-Hartwig methodology generally provides higher yields, greater functional group tolerance, and proceeds under milder reaction conditions. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available resources, and desired purity. This guide provides the necessary foundational knowledge and detailed protocols to enable the successful synthesis of this valuable chemical entity.
References
Rostom, S. A. F., Shalaby, M. A., & El-Demellawy, M. A. (2010). Polysubstituted pyrazoles, part 6. Synthesis of some 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazol-3-carbonyl derivatives linked to nitrogenous heterocyclic ring systems as potential antitumor agents. Bioorganic & Medicinal Chemistry, 18(7), 2767–2776. [Link]
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Mass spectrometry fragmentation pattern of 4-(4-Bromophenoxy)-1H-pyrazole
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Bromophenoxy)-1H-pyrazole Abstract This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of...
Author: BenchChem Technical Support Team. Date: April 2026
An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-(4-Bromophenoxy)-1H-pyrazole
Abstract
This technical guide provides a detailed analysis of the predicted mass spectrometry fragmentation pattern of 4-(4-Bromophenoxy)-1H-pyrazole. Designed for researchers, scientists, and professionals in drug development, this document synthesizes fundamental mass spectrometry principles with established fragmentation mechanisms for brominated aromatics, ethers, and pyrazole heterocycles. We will explore the expected fragmentation pathways under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions, offering a predictive framework for the structural elucidation and identification of this compound and its analogues. This guide includes detailed experimental protocols, data interpretation tables, and visual diagrams of fragmentation pathways to provide a comprehensive and practical resource.
Introduction
4-(4-Bromophenoxy)-1H-pyrazole belongs to a class of heterocyclic compounds that are of significant interest in medicinal chemistry and materials science. The pyrazole core is a well-established pharmacophore found in numerous therapeutic agents, while the bromophenoxy moiety provides a site for further chemical modification and influences the molecule's overall physicochemical properties.[1] Mass spectrometry is an indispensable analytical technique for the structural confirmation of such novel molecules.[2] By analyzing the fragmentation patterns—the specific ways a molecule breaks apart after ionization—we can deduce its core structure, identify its substituents, and confirm its molecular weight.
This guide provides an expert-driven prediction of these patterns. In the absence of published experimental spectra for this exact molecule, we will apply established principles derived from the literature on structurally related compounds. The primary focus will be on the fragmentation pathways initiated by the two most common ionization techniques: high-energy Electron Ionization (EI), which induces extensive fragmentation, and softer Electrospray Ionization (ESI), typically followed by tandem mass spectrometry (MS/MS) to induce controlled fragmentation.
Molecular Structure and Physicochemical Properties
Understanding the molecule's structure is fundamental to predicting its fragmentation. The compound consists of a pyrazole ring linked to a 4-bromophenyl group via an ether (phenoxy) linkage.
Molecular Formula: C₉H₇BrN₂O
Monoisotopic Mass: 237.9745 g/mol
Key Structural Features:
Pyrazole Ring: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. Prone to characteristic ring cleavage.
Ether Linkage (C-O-C): A common site for initial bond cleavage.
Bromophenyl Group: The bromine atom provides a highly characteristic isotopic signature.
Principles of Mass Spectrometry Fragmentation
The fragmentation of a molecule in a mass spectrometer is not random; it is governed by the stability of the bonds within the molecule and the stability of the resulting fragment ions.
Electron Ionization (EI): In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing the ejection of an electron to form a high-energy molecular ion (M•+), which is a radical cation.[3] This excess energy causes the molecular ion to fragment into smaller positive ions and neutral radicals. The fragmentation pathways of these odd-electron ions are often complex.
Electrospray Ionization (ESI): ESI is a soft ionization technique that generates ions with little to no fragmentation. It typically produces protonated molecules, [M+H]⁺, or other adducts. To induce fragmentation, tandem mass spectrometry (MS/MS) is employed, where the [M+H]⁺ ion is isolated and fragmented through collision-induced dissociation (CID). This process involves fragmenting an even-electron ion, which often follows different and simpler pathways than the radical cations in EI.[4]
Predicted Electron Ionization (EI-MS) Fragmentation Pattern
Under EI conditions, the fragmentation of 4-(4-Bromophenoxy)-1H-pyrazole will be driven by the energetic instability of the molecular ion. The presence of the bromine atom is a key diagnostic feature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (50.7% and 49.3%, respectively).[5] Therefore, any fragment containing a bromine atom will appear as a pair of peaks (an M and M+2 peak) of almost equal intensity.[5][6]
The Molecular Ion (M•+)
The molecular ion peak will be observed as a characteristic doublet at m/z 238 and m/z 240 , corresponding to the C₉H₇⁷⁹BrN₂O•+ and C₉H₇⁸¹BrN₂O•+ species, respectively. The intensity of this peak is expected to be moderate due to the presence of multiple fragmentation pathways.
Key Fragmentation Pathways
The most probable fragmentation pathways are initiated at the ether linkage and within the heterocyclic pyrazole ring.
Cleavage of the C-O Ether Bond: This is a dominant fragmentation pathway for phenoxy derivatives. Cleavage can occur on either side of the oxygen atom.
Formation of the Bromophenoxy Cation: Cleavage of the pyrazole-O bond leads to the formation of the bromophenoxy radical and the pyrazolyl cation at m/z 67 ([C₃H₃N₂]⁺). A more favorable pathway involves the formation of the resonance-stabilized bromophenoxy cation at m/z 171/173 ([C₆H₄BrO]⁺).
Formation of the Bromophenyl Cation: Subsequent loss of a neutral carbon monoxide (CO) molecule from the bromophenoxy cation is a classic fragmentation for phenols and phenoxy compounds, yielding the bromophenyl cation at m/z 155/157 ([C₆H₄Br]⁺).[7]
Pyrazole Ring Fragmentation: Pyrazole rings are known to undergo characteristic fragmentation by losing stable neutral molecules.[8]
Loss of HCN: The pyrazole ring can cleave to lose a molecule of hydrogen cyanide (HCN, 27 Da). This can occur from the molecular ion or subsequent fragments. For example, fragmentation of the [C₃H₃N₂]⁺ ion (m/z 67) could lead to an ion at m/z 40.
Loss of N₂: Cleavage of the N-N bond followed by rearrangement can lead to the expulsion of a nitrogen molecule (N₂, 28 Da).[8]
Loss of Bromine: Homolytic cleavage of the C-Br bond can lead to the loss of a bromine radical (•Br), resulting in a fragment at m/z 159 ([C₉H₇N₂O]⁺).
These primary pathways can be combined, leading to a complex but interpretable spectrum.
Predicted EI-MS Data Summary
Predicted m/z
Ion Formula
Proposed Fragmentation Pathway
Notes
238/240
[C₉H₇BrN₂O]•+
Molecular Ion (M•+)
Characteristic 1:1 bromine isotope pattern.
171/173
[C₆H₄BrO]⁺
Cleavage of the pyrazole-O bond.
Formation of the stable bromophenoxy cation.
159
[C₉H₇N₂O]⁺
Loss of •Br from the molecular ion.
Loss of the halogen radical.
155/157
[C₆H₄Br]⁺
Loss of CO from the [C₆H₄BrO]⁺ ion.
Classic fragmentation of phenoxy cations.
77
[C₆H₅]⁺
Loss of Br• from the [C₆H₄Br]⁺ ion.
Formation of the phenyl cation.
67
[C₃H₃N₂]⁺
Cleavage of the O-bromophenyl bond.
Formation of the pyrazolyl cation.
Visualization of Predicted EI-MS Fragmentation
Caption: Predicted EI-MS fragmentation pathways for 4-(4-Bromophenoxy)-1H-pyrazole.
Predicted ESI-MS/MS Fragmentation Pattern
In positive-ion ESI, the molecule will readily protonate, likely on one of the pyrazole nitrogen atoms, to form the [M+H]⁺ ion at m/z 239/241 . This even-electron ion is relatively stable and will not fragment significantly in the source. Tandem MS (MS/MS) analysis is required to induce fragmentation.
The fragmentation of the [M+H]⁺ ion will primarily involve the loss of stable neutral molecules. The most likely fragmentation will again involve the ether linkage, which is often the weakest point in the protonated molecule.
Cleavage of the Ether Bond: Collision-induced dissociation will likely promote the cleavage of the protonated ether, leading to the loss of neutral bromophenol (HOC₆H₄Br). This would result in the pyrazolyl cation at m/z 68 ([C₃H₄N₂]⁺).
Loss of Pyrazole: Alternatively, cleavage could result in the loss of neutral pyrazole (C₃H₄N₂) to yield the protonated bromophenol ion, which would likely appear as the bromophenoxy cation at m/z 171/173 .
The fragmentation pattern in ESI-MS/MS is generally simpler and produces fewer fragment ions compared to EI-MS.
Visualization of Predicted ESI-MS/MS Fragmentation
Caption: General experimental workflow for MS analysis.
GC-EI-MS Protocol
This method is suitable if the compound is sufficiently volatile and thermally stable.
Sample Preparation: Dissolve approximately 1 mg of 4-(4-Bromophenoxy)-1H-pyrazole in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.
[7]2. Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.
GC Conditions:
Injection Volume: 1 µL.
Inlet Temperature: 250 °C.
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
Column: A standard non-polar column (e.g., HP-5ms, 30 m x 0.25 mm x 0.25 µm).
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
MS Conditions:
Ionization Mode: Electron Ionization (EI).
Ionization Energy: 70 eV.
Source Temperature: 230 °C.
Mass Range: Scan from m/z 40 to 400.
LC-ESI-MS/MS Protocol
This method is preferred for less volatile compounds or when soft ionization is desired.
Sample Preparation: Dissolve approximately 1 mg of the compound in 1 mL of a 50:50 mixture of acetonitrile and water.
Instrumentation: Use a Liquid Chromatograph coupled to a Mass Spectrometer with an Electrospray Ionization source capable of MS/MS.
LC Conditions:
Injection Volume: 5 µL.
Mobile Phase A: Water + 0.1% Formic Acid.
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2.6 µm).
Gradient: Start at 10% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.4 mL/min.
MS Conditions:
Ionization Mode: Positive ESI.
Capillary Voltage: 3.5 kV.
Source Temperature: 150 °C.
Full Scan Mass Range: m/z 100 to 400.
MS/MS: Perform data-dependent acquisition, selecting the most intense ions from the full scan (e.g., m/z 239/241) for collision-induced dissociation (CID) with normalized collision energy in the range of 15-35 eV.
Conclusion
The mass spectrometric fragmentation of 4-(4-Bromophenoxy)-1H-pyrazole is predicted to be characterized by several key features. Under EI-MS, the presence of a bromine atom will be readily identified by the M/M+2 isotopic pattern for the molecular ion (m/z 238/240) and all bromine-containing fragments. The primary fragmentation pathways involve the cleavage of the central ether bond, leading to characteristic ions at m/z 171/173 and m/z 155/157, alongside fragmentation of the pyrazole ring. Under ESI-MS/MS, fragmentation of the protonated molecule (m/z 239/241) is expected to be simpler, dominated by the neutral loss of either bromophenol or pyrazole. This in-depth guide provides a robust predictive framework and a set of actionable experimental protocols for the definitive structural analysis of this compound class.
References
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Theoretical DFT Calculations for 4-(4-Bromophenoxy)-1H-pyrazole Derivatives: A Computational Approach to Drug Discovery
An In-Depth Technical Guide Introduction: The Convergence of Privileged Scaffolds and Computational Chemistry In the landscape of medicinal chemistry, pyrazole and its derivatives represent a "privileged scaffold," a mol...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Technical Guide
Introduction: The Convergence of Privileged Scaffolds and Computational Chemistry
In the landscape of medicinal chemistry, pyrazole and its derivatives represent a "privileged scaffold," a molecular framework that consistently appears in a wide array of clinically successful drugs.[1][2] This five-membered heterocyclic ring, containing two adjacent nitrogen atoms, is a cornerstone in the development of agents for inflammatory diseases, cancer, and microbial infections.[2] The versatility of the pyrazole ring allows for extensive chemical modification, enabling the fine-tuning of its pharmacological and physicochemical properties.[1]
The 4-(4-Bromophenoxy)-1H-pyrazole moiety, in particular, combines the stable pyrazole core with a bromophenoxy group. The inclusion of a halogen atom like bromine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding interactions, including the potential for halogen bonding.[3] Understanding the intricate relationship between the structure of these derivatives and their biological activity is paramount for rational drug design.
This is where computational chemistry, specifically Density Functional Theory (DFT), has become an indispensable tool.[4] DFT offers a powerful quantum mechanical method for exploring the electronic structure, reactivity, and molecular properties of these compounds with high accuracy.[5] By modeling these molecules at the atomic level, we can predict their behavior, guide synthesis efforts, and accelerate the discovery of novel therapeutics.[4] This guide provides a comprehensive, field-proven methodology for conducting theoretical DFT calculations on 4-(4-Bromophenoxy)-1H-pyrazole derivatives, grounded in scientific integrity and practical application for researchers in drug development.
PART 1: The Theoretical Foundation - Why DFT?
Before delving into the protocol, it is crucial to understand why DFT is the chosen tool for this task. Unlike simpler molecular mechanics methods, DFT calculates the electronic structure of a molecule based on the principles of quantum mechanics, providing deep insights into its properties.
At its core, DFT is based on the Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a molecule are a unique functional of its electron density. This is a profound simplification compared to solving the full Schrödinger equation, which is a function of the positions of all electrons. By focusing on the electron density, a function of only three spatial coordinates, DFT provides a computationally tractable yet highly accurate approach.
For a molecule like a 4-(4-Bromophenoxy)-1H-pyrazole derivative, DFT allows us to calculate key parameters that are directly relevant to its potential as a drug candidate:
Optimized Molecular Geometry: Determining the most stable 3D conformation, including bond lengths, bond angles, and dihedral angles.[6]
Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[7][8]
Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of non-covalent interactions with biological targets.[9]
Vibrational Frequencies: Calculating the vibrational spectra (e.g., IR) to confirm that the optimized geometry is a true energy minimum (no imaginary frequencies) and to compare with experimental data.[5]
The following workflow diagram illustrates the logical progression of a typical DFT study for drug design applications.
Caption: General workflow for DFT calculations in drug discovery.
PART 2: Experimental Protocol - A Self-Validating System
This section provides a detailed, step-by-step methodology for performing DFT calculations on a representative molecule, 4-(4-Bromophenoxy)-1H-pyrazole. This protocol is designed to be a self-validating system, where each step confirms the success of the previous one.
Step 1: Molecular Structure Preparation
The adage "garbage in, garbage out" is particularly true for computational chemistry. The initial 3D structure of the molecule must be chemically sensible.
Sketch the 2D Structure: Draw the 2D chemical structure of 4-(4-Bromophenoxy)-1H-pyrazole.
Generate 3D Coordinates: Use a molecular editor and visualization software (e.g., Avogadro, ChemDraw, GaussView) to convert the 2D sketch into a 3D structure.
Pre-optimization: Perform a quick geometry optimization using a low-level, computationally inexpensive method like a molecular mechanics force field (e.g., MMFF94). This provides a reasonable starting geometry for the more demanding DFT calculations, helping to avoid starting from a high-energy conformation.
Step 2: Choosing the Right Computational Method
The accuracy of DFT calculations is determined by the choice of the functional and the basis set. This choice is not arbitrary and must be justified based on the chemical nature of the system.
The Functional: The functional approximates the exchange-correlation energy, which is the most challenging part of the DFT calculation. For organic molecules, hybrid functionals are often a reliable choice.
Recommendation:B3LYP (Becke, 3-parameter, Lee-Yang-Parr). This is one of the most widely used and benchmarked functionals, showing a good balance of accuracy and computational cost for a broad range of organic systems, including pyrazole derivatives.[7][10][11]
Justification: B3LYP effectively incorporates both Hartree-Fock exchange and DFT exchange-correlation, providing a robust description of electron correlation. For systems with non-covalent interactions, such as potential halogen bonding from the bromine atom, it's crucial to include a dispersion correction.
Enhancement: Use a dispersion correction, such as Grimme's D3 method (denoted as B3LYP-D3). This is critical for accurately modeling the weak van der Waals and halogen-bonding interactions involving the bromine atom.[3]
The Basis Set: The basis set is a set of mathematical functions used to build the molecular orbitals. A larger, more flexible basis set yields more accurate results but at a higher computational cost.
Recommendation:6-311++G(d,p) .
Justification:
6-311G: This is a triple-zeta basis set, meaning it uses three functions to describe each valence atomic orbital, providing high flexibility.
(d,p): These are polarization functions added to heavy atoms (d) and hydrogen atoms (p). They are essential for describing the non-spherical nature of electron density in chemical bonds, which is critical for accurate geometry and property calculations.
++: These are diffuse functions added to both heavy atoms and hydrogen atoms. They are crucial for accurately describing anions, lone pairs, and non-covalent interactions, which are all present in our target molecule.[12]
The combination of B3LYP-D3/6-311++G(d,p) provides a high-level, reliable theoretical model for studying 4-(4-Bromophenoxy)-1H-pyrazole derivatives.
Component
Recommendation
Rationale for 4-(4-Bromophenoxy)-1H-pyrazole
Functional
B3LYP
A robust hybrid functional with a proven track record for organic molecules.[7][11]
Correction
D3 Dispersion
Essential for accurately modeling non-covalent interactions, including halogen bonding involving bromine.[3]
Basis Set
6-311++G(d,p)
A flexible triple-zeta set with polarization and diffuse functions to accurately describe bonding, lone pairs, and weak interactions.[12]
Table 1: Recommended DFT method and its justification.
Step 3: Geometry Optimization and Frequency Calculation
This is the core of the computational experiment.
Input File Creation: Create an input file for a quantum chemistry software package (e.g., Gaussian, ORCA). This file will specify:
The initial atomic coordinates.
The charge (0) and spin multiplicity (singlet).
The chosen method: B3LYP-D3/6-311++G(d,p).
The job type: Opt Freq (which requests a geometry optimization followed by a frequency calculation).
Execution: Run the calculation. The software will iteratively adjust the molecular geometry to find the lowest energy conformation.
Validation (Self-Validation Check):
Convergence: Ensure the optimization job has converged successfully according to the software's criteria.
Frequency Analysis: Examine the output of the frequency calculation. A true energy minimum will have zero imaginary frequencies . If one or more imaginary frequencies are present, it indicates a saddle point (a transition state), and the geometry must be perturbed and re-optimized. This step is non-negotiable and validates the integrity of the optimized structure.[5]
Step 4: Analysis of Molecular Properties
Once a validated minimum energy structure is obtained, you can analyze the properties relevant to drug design. This typically involves a subsequent single-point energy calculation using the optimized geometry to generate detailed wavefunction information.
Frontier Molecular Orbitals (HOMO/LUMO):
Calculation: Visualize the HOMO and LUMO isosurfaces.
Interpretation: The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The HOMO-LUMO energy gap (ΔE = E_LUMO - E_HOMO) is a key indicator of chemical reactivity and stability. A large gap implies high stability and low reactivity.[7][8]
Molecular Electrostatic Potential (MEP):
Calculation: Generate an MEP map by plotting the electrostatic potential on the molecule's electron density surface.
Interpretation: The map is color-coded, typically from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor). This map is invaluable for identifying:
Red regions: Likely sites for electrophilic attack or hydrogen bond accepting (e.g., lone pairs on nitrogen and oxygen atoms).
Blue regions: Likely sites for nucleophilic attack or hydrogen bond donating (e.g., the N-H proton on the pyrazole ring).
σ-hole: A region of positive potential on the bromine atom along the C-Br bond axis, which is indicative of its potential to act as a halogen bond donor.[9]
The diagram below illustrates how these calculated properties inform drug design strategies.
Caption: From DFT output to rational drug design insights.
Conclusion: Bridging Theory and Practice
The theoretical investigation of 4-(4-Bromophenoxy)-1H-pyrazole derivatives using Density Functional Theory is a powerful strategy in modern drug discovery.[1] By employing a robust and self-validating computational protocol, such as the B3LYP-D3/6-311++G(d,p) model detailed here, researchers can gain profound insights into the structure-activity relationships of these promising compounds.[4][5] These theoretical calculations provide a rational basis for designing new derivatives with enhanced efficacy and optimized pharmacokinetic profiles, ultimately accelerating the journey from a promising scaffold to a clinically valuable therapeutic agent. This knowledge-driven approach, which combines theoretical predictions with experimental validation, represents the future of efficient and targeted drug development.
References
Title: Theoretical Exploration of Pyrazole Scaffolds: A Computational Guide for Drug Discovery and Materials Science
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Title: Synthesis and DFT Calculation of Novel Pyrazole Derivatives
Source: AIP Publishing
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Title: Synthesis, characterization, computational and biological evaluation of pyrazole hydrazones as promising anti-inflammatory agents
Source: Nature
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Title: Synthesis, DFT calculation, pharmacological evaluation, and catalytic application in the synthesis of diverse pyrano[2,3-c]pyrazole derivatives
Source: PubMed
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Title: DFT and Molecular Docking Investigations on a Pyrazole Derivative for Antimicrobial Applications
Source: Mapana Journal of Sciences
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Title: Benchmark Calculations of Noncovalent Interactions of Halogenated Molecules
Source: Journal of Chemical Theory and Computation
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Title: Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules
Source: National Center for Biotechnology Information
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Title: Synthesis, Characterization and DFT Study of Pyrazole-Carboxamides Compounds
Source: Journal of the Chemical Society of Pakistan
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Title: Synthesis and DFT calculation of novel pyrazole derivatives
Source: ResearchGate
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Title: Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations
Source: Frontiers in Pharmacology
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Title: Benchmarking DFT methods with small basis sets for the calculation of halogen-bond strengths
Source: ResearchGate
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Title: Synthesis and characterization of pyrazoline derivatives obtained from 4-bromo-naphthalen-1-ol
Source: Der Pharma Chemica
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Title: Synthesis, crystal structure, density functional theory and vibration analysis of 5-(4-fluorophenyl)
Title: Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4-Bromophenyl)Hydrazineylidene)
Title: Synthesis and DFT study of novel pyrazole, thiophene, 1,3-thiazole and 1,3,4-thiadiazole derivatives
Source: European Journal of Chemistry
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Title: Molecular properties and In silico bioactivity evaluation of (4-fluorophenyl)[5)
Title: Theoretical Calculations and Molecular Docking Analysis of 4-(2-(4- Bromophenyl)Hydrazineylidene)
Title: Synthesis of Some New Pyrazoles
Source: DergiPark
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Title: SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES
Source: International Journal of Pharmaceutical Sciences and Research
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Title: Halogen Thermochemistry Assessed with Density Functional Theory: Systematic Errors, Swift Corrections and Effects on Electrochemistry
Source: National Center for Biotechnology Information
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Title: Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review
Source: National Center for Biotechnology Information
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Title: Synthesis and characterization of novel pyrazolone derivatives
Source: Journal of Saudi Chemical Society
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Title: Synthesis, Crystal Structure, Density Functional Theory (DFT)
Application Note: 4-(4-Bromophenoxy)-1H-pyrazole as a Bifunctional Scaffold in Targeted Drug Discovery
Executive Summary In the landscape of modern medicinal chemistry, pyrazoles are recognized as an emerging privileged scaffold, ubiquitously found in FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry, pyrazoles are recognized as an emerging privileged scaffold, ubiquitously found in FDA-approved drugs ranging from kinase inhibitors to anti-inflammatory agents[1]. 4-(4-Bromophenoxy)-1H-pyrazole (CAS No. 1429901-41-6) stands out as a highly versatile, bifunctional building block. By combining an adaptable N-H pyrazole core with a highly reactive aryl bromide vector, this molecule enables divergent synthetic pathways. This application note provides a comprehensive guide to utilizing this scaffold, detailing physicochemical rationale, optimized self-validating protocols, and its application in synthesizing advanced therapeutics such as p38 MAP kinase inhibitors and novel antimicrobial agents.
Structural Rationale & Physicochemical Profiling
The strategic value of 4-(4-Bromophenoxy)-1H-pyrazole lies in its precise molecular architecture, which solves multiple pharmacokinetic and structural challenges in drug design:
The Pyrazole Core: The 5-membered heterocyclic ring acts as a robust hydrogen bond donor and acceptor[2]. In kinase targeting, this motif frequently interacts with the highly conserved hinge region of the ATP-binding pocket.
The Phenoxy Linker (Ether Bridge): The ether oxygen introduces a critical dihedral angle tilt (typically 73°–76°) that breaks molecular planarity[3]. This conformational flexibility allows the molecule to adapt to complex, hydrophobic allosteric pockets while improving aqueous solubility compared to rigid, fully planar biphenyl systems.
The Aryl Bromide Vector: The para-bromo substituent serves as a highly efficient electrophile for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing for rapid late-stage functionalization[4].
Strategic Workflow in Lead Generation
The bifunctional nature of this scaffold allows chemists to orthogonalize their synthetic approach. Derivatization can be initiated either at the pyrazole nitrogen or the aryl bromide, depending on the stability of the desired functional groups.
Divergent synthetic workflow for 4-(4-Bromophenoxy)-1H-pyrazole in drug discovery.
Experimental Protocols: Self-Validating Systems
As a Senior Application Scientist, I emphasize that protocols must not only list steps but incorporate mechanistic causality and built-in validation to ensure reproducibility.
Protocol A: Regioselective N-Alkylation of the Pyrazole Ring
Mechanistic Rationale: Pyrazoles exhibit prototropic tautomerism[2]. To achieve regioselective alkylation without degrading sensitive functional groups, a weak base (K₂CO₃) in a polar aprotic solvent (DMF) is utilized. This provides thermodynamic control, deprotonating the pyrazole N-H (pKa ~14.5) while preventing over-alkylation.
Step-by-Step Methodology:
Preparation: Charge an oven-dried flask with 4-(4-Bromophenoxy)-1H-pyrazole (1.0 eq) and anhydrous DMF to achieve a 0.2 M concentration.
Deprotonation: Add K₂CO₃ (2.0 eq). Stir at room temperature for 15 minutes to allow for complete deprotonation.
Electrophilic Addition: Add the alkyl halide (e.g., benzyl bromide, 1.1 eq) dropwise to prevent localized exothermic spikes.
Reaction & Validation: Heat the mixture to 80°C for 4 hours. Self-Validation Check: Monitor the reaction via LC-MS. The disappearance of the starting material mass (m/z ~239 [M+H]+) and the appearance of the product mass confirms conversion.
Workup: Quench with distilled H₂O, extract with EtOAc (3x), wash the combined organic layers with brine to remove residual DMF, dry over Na₂SO₄, and purify via flash column chromatography.
Mechanistic Rationale: The activation of the C-Br bond requires a robust catalyst. XPhos Pd G2 is selected because the bulky, electron-rich XPhos ligand accelerates oxidative addition and prevents the formation of inactive palladium black[4]. A biphasic solvent system (Dioxane/H₂O) is critical to dissolve the inorganic base and accelerate the transmetalation step.
Step-by-Step Methodology:
Assembly: In a microwave vial, combine the N-alkylated 4-(4-bromophenoxy)pyrazole intermediate (1.0 eq), the desired arylboronic acid (1.5 eq), and K₃PO₄ (3.0 eq).
Solvation: Suspend the mixture in 1,4-Dioxane/H₂O (4:1 ratio, 0.1 M). Causality: Water is strictly required to generate the reactive boronate species for transmetalation[4].
Deoxygenation: Degas the suspension by bubbling Argon through the mixture for 15 minutes. Oxygen must be excluded to prevent homocoupling of the boronic acid.
Catalyst Addition: Add XPhos Pd G2 (2 mol%). Seal the vial immediately.
Reaction & Validation: Heat vigorously at 100°C for 2 hours. Self-Validation Check: Use an internal standard (e.g., CH₂I₂ for NMR or Fmoc-Ala-OH for LC-MS) to accurately quantify conversion and isomer ratios before workup[4].
Isolation: Filter the crude mixture through a Celite pad to remove Pd residues, concentrate under reduced pressure, and isolate the product via reverse-phase HPLC.
Data Presentation: Cross-Coupling Optimization
To demonstrate the empirical grounding of Protocol B, the following table summarizes the optimization landscape for the Suzuki-Miyaura coupling of the 4-bromophenoxy moiety.
Entry
Catalyst System (2 mol%)
Base (3.0 eq)
Solvent System (0.1 M)
Temp (°C)
Yield (%)
Mechanistic Observation
1
Pd(PPh₃)₄
K₂CO₃
DMF / H₂O (4:1)
90
45%
Sluggish oxidative addition; Pd black formation.
2
Pd(dppf)Cl₂
Na₂CO₃
Dioxane / H₂O (4:1)
90
68%
Improved transmetalation, but incomplete conversion.
3
XPhos Pd G2
K₃PO₄
THF / H₂O (4:1)
80
85%
Good conversion; limited by lower reflux temperature.
4
XPhos Pd G2
K₃PO₄
Dioxane / H₂O (4:1)
100
92%
Optimal; bulky ligand stabilizes Pd(0), high turnover.
The 4-aryloxypyrazole motif synthesized from this building block has profound applications in two distinct therapeutic areas:
1. Anti-Inflammatory Kinase Inhibitors:
Urea and amide derivatives of 4-phenoxypyrazoles are highly potent inhibitors of p38 MAP kinase[3]. The pyrazole core anchors the molecule to the hinge region of the kinase via hydrogen bonding, while the phenoxy linker directs the functionalized aryl group into the DFG-out allosteric pocket, effectively blocking the phosphorylation cascade responsible for inflammatory cytokine production.
2. Next-Generation Antimicrobials:
Recent studies have identified 3-phenyl-4-phenoxypyrazole derivatives (such as PYO12 and its analogs) as potent bactericidal agents. These compounds specifically target bacterial cell wall lipid intermediates, disrupting cell envelope integrity with remarkably low mammalian cytotoxicity[5].
Mechanism of p38 MAPK pathway inhibition by 4-aryloxypyrazole derivatives.
Application Notes and Protocols for N-Alkylation of 4-(4-Bromophenoxy)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 4-(4-bromophenoxy)-1H-pyrazole, a key interme...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the N-alkylation of 4-(4-bromophenoxy)-1H-pyrazole, a key intermediate in the synthesis of diverse bioactive molecules. The N-alkylation of pyrazoles is a fundamental transformation in medicinal chemistry for modulating the physicochemical and pharmacological properties of candidate compounds. This document outlines the critical parameters, mechanistic considerations, and step-by-step procedures for achieving efficient and selective N-alkylation of the target pyrazole scaffold.
Introduction
Pyrazole derivatives are a cornerstone in modern drug discovery, exhibiting a wide array of biological activities, including anti-inflammatory, analgesic, and anticancer properties. The functionalization of the pyrazole core, particularly at the nitrogen atoms, is a common and effective strategy for fine-tuning molecular properties to enhance potency, selectivity, and pharmacokinetic profiles. The substituent at the 4-position of the pyrazole ring, in this case, a 4-bromophenoxy group, can influence the electronic and steric environment of the nitrogen atoms, thereby affecting the regioselectivity of the N-alkylation reaction.
For an unsymmetrical pyrazole such as 4-(4-bromophenoxy)-1H-pyrazole, alkylation can occur at either the N1 or N2 position, potentially leading to a mixture of regioisomers. The control of this regioselectivity is a paramount challenge and a key focus of this guide.
Mechanistic Insights and Regioselectivity
The N-alkylation of pyrazoles typically proceeds via a nucleophilic substitution reaction. The reaction is initiated by the deprotonation of the pyrazole's N-H proton by a suitable base, forming a pyrazolate anion. This anion then acts as a nucleophile, attacking the electrophilic alkylating agent.
Several factors govern the regioselectivity (N1 vs. N2 alkylation) of this reaction:
Steric Hindrance: Alkylation generally favors the less sterically hindered nitrogen atom. The steric bulk of both the substituents on the pyrazole ring and the alkylating agent play a crucial role.
Electronic Effects: The electronic properties of the substituents on the pyrazole ring can influence the nucleophilicity of the two nitrogen atoms.
Reaction Conditions: The choice of base, solvent, and temperature can significantly impact the ratio of N1 to N2 products. For instance, polar aprotic solvents like DMF and DMSO are commonly employed to facilitate the reaction.
Recommended Protocols for N-Alkylation
The following protocols provide a starting point for the N-alkylation of 4-(4-bromophenoxy)-1H-pyrazole with a generic alkyl halide (R-X).
General Experimental Workflow
The overall workflow for the N-alkylation reaction is depicted below.
Method
Application Note: Palladium-Catalyzed Amination of 4-(4-Bromophenoxy)-1H-pyrazole
Introduction & Mechanistic Rationale The 4-(4-bromophenoxy)-1H-pyrazole scaffold is a highly valuable building block in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors, including AXL in...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The 4-(4-bromophenoxy)-1H-pyrazole scaffold is a highly valuable building block in medicinal chemistry, frequently utilized in the design of potent kinase inhibitors, including AXL inhibitors[1]. The functionalization of this scaffold via the Buchwald-Hartwig amination is the premier method for constructing diverse C-N bonds.
The Chemoselectivity Challenge:
Coupling an exogenous amine to the aryl bromide of 4-(4-bromophenoxy)-1H-pyrazole presents a significant chemoselectivity hurdle. The unprotected 1H-pyrazole moiety contains a free N-H bond (pKa ~14.2)[2]. In the presence of palladium and strong bases, this pyrazole nitrogen can coordinate to the palladium center, forming stable, inactive Pd-heteroatom complexes that poison the catalyst[3]. Furthermore, the deprotonated pyrazole can act as a competing nucleophile, leading to undesired intermolecular N-arylation and the formation of oligomeric side products[3].
The Mechanistic Solution:
Historically, protecting groups (e.g., THP, SEM, or Boc) were mandatory to mask the pyrazole N-H. However, modern catalyst design circumvents this requirement. Utilizing highly sterically hindered biarylphosphine ligands—specifically t
BuBrettPhos —alongside a third-generation (G3) palladacycle precatalyst enables the direct amination of unprotected heterocyclic bromides[4]. The extreme steric bulk of
t
BuBrettPhos promotes rapid reductive elimination and physically prevents the multi-dentate coordination of the pyrazole ring, breaking the "base barrier" and ensuring high selectivity for the exogenous primary or secondary amine[4].
Reaction Pathway & Logical Relationships
Workflow and catalytic cycle for the selective amination of 4-(4-bromophenoxy)-1H-pyrazole.
Optimization & Quantitative Data
The choice of ligand and base is the primary determinant of reaction success. As shown in Table 1, traditional bidentate ligands (e.g., BINAP, Xantphos) fail to suppress the competitive coordination of the unprotected pyrazole, resulting in low yields and high levels of N-arylation side products[3][5]. Transitioning to the bulky, electron-rich
t
BuBrettPhos ligand effectively suppresses these off-target pathways[4].
Table 1: Ligand and Base Optimization for the Amination of 4-(4-Bromophenoxy)-1H-pyrazole
Ligand
Precatalyst
Base
Solvent
Yield (%)
N-Arylation Side Product (%)
BINAP
Pd₂(dba)₃
Cs₂CO₃
Dioxane
<10
>40
Xantphos
Pd₂(dba)₃
Cs₂CO₃
Dioxane
15
35
RuPhos
RuPhos Pd G3
LiHMDS
THF
45
15
BrettPhos
BrettPhos Pd G3
LiHMDS
THF
72
5
t
BuBrettPhos
t
BuBrettPhos Pd G3
LiHMDS
THF
88
<2
Note: Reactions performed at 0.5 mmol scale, 85 °C for 12 hours. Yields determined by LC-MS analysis.
This protocol is designed as a self-validating system. Visual cues and strategic checkpoints are embedded to ensure the integrity of the catalytic cycle and prevent wasted resources on failed runs.
Equipment: Oven-dried Schlenk tube or sealed vial, magnetic stir bar, argon manifold.
Step-by-Step Procedure
Step 1: Reaction Assembly (Inert Atmosphere)
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-(4-bromophenoxy)-1H-pyrazole (1.0 mmol), the amine (1.2 mmol), and
t
BuBrettPhos Pd G3 (0.02 mmol, 2 mol%).
Causality Note: Solid reagents must be added before the solvent to prevent premature exposure of the catalyst to trace moisture in the solvent.
Step 2: Degassing (Critical Step)
Seal the tube with a septum and connect to a Schlenk line.
Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times).
Add anhydrous THF (5.0 mL) via syringe.
Causality Note: Oxygen rapidly oxidizes the electron-rich Pd(0) active species to Pd(II) peroxo complexes, which are catalytically inactive. Rigorous degassing is not optional; it is the primary determinant of reaction initiation[3].
Step 3: Base Addition & Catalyst Activation
Dropwise, add LiHMDS (2.5 mL, 1.0 M in THF) via syringe at room temperature.
Self-Validating Checkpoint 1: Upon addition of the base, a distinct color shift from pale yellow to deep red/orange should be observed. This confirms the activation of the G3 precatalyst to the active Pd(0) species. If the solution turns black immediately, the catalyst has aggregated into "Pd black" due to oxygen ingress; the reaction must be aborted and restarted.
Step 4: Heating and Monitoring
Replace the septum with a Teflon-lined screw cap under a positive flow of Argon.
Transfer the vessel to a pre-heated oil bath at 85 °C and stir vigorously.
Self-Validating Checkpoint 2: After 2 hours, sample 10 µL of the reaction mixture, dilute in LC-MS grade acetonitrile, and analyze. The disappearance of the aryl bromide peak and the emergence of the product mass confirm the oxidative addition and reductive elimination cycles are functioning.
Step 5: Workup and Purification
After 12 hours, cool the reaction to room temperature.
Quench the reaction by adding 5 mL of a saturated aqueous ammonium chloride solution[3]. Causality Note: Quenching neutralizes the strong LiHMDS base and protonates any remaining pyrazole anions, preventing downstream degradation during workup.
Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure[5].
Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/Ethyl Acetate gradient) to afford the pure aminated pyrazole derivative.
References
Benchchem. Application Notes and Protocols: Synthesis of Pyrazole Derivatives Using 3-Chloro-1H-pyrazole.5
ACS Publications. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. 1
Benchchem. Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. 3
ACS Publications. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides. 4
PLOS ONE. S1 Supporting Information New ZW4864 Derivatives. 2
Application Note: Advanced Microwave-Assisted Synthesis Protocols for 4-(4-Bromophenoxy)-1H-pyrazole Derivatives
Executive Summary & Strategic Rationale In modern drug discovery and medicinal chemistry, 1[1] serves as a highly versatile, bifunctional molecular scaffold. It possesses two orthogonal reactive sites: an acidic, nucleop...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Strategic Rationale
In modern drug discovery and medicinal chemistry, 1[1] serves as a highly versatile, bifunctional molecular scaffold. It possesses two orthogonal reactive sites: an acidic, nucleophilic pyrazole nitrogen (N1) and an electrophilic aryl bromide. However, traditional functionalization of these sites often requires prolonged convective heating, which can lead to substrate degradation, protodeboronation in cross-couplings, and poor overall yields.
Microwave-Assisted Organic Synthesis (MAOS) fundamentally alters the thermodynamic profile of these reactions. By utilizing direct dielectric heating, MAOS reduces reaction times from hours to minutes, minimizes hazardous solvent use, and drastically improves product purity[2][3]. This application note details self-validating, mechanistic-driven protocols for both the N-alkylation and the Suzuki-Miyaura cross-coupling of 4-(4-Bromophenoxy)-1H-pyrazole.
Mechanistic Insights: The Causality of MAOS
To achieve high-fidelity synthesis, one must understand why microwave irradiation outperforms conventional heating for this specific scaffold:
Dielectric Heating vs. Convection: Conventional heating relies on thermal conductivity through the vessel walls, creating temperature gradients. Microwaves directly target molecules with high dipole moments (such as the pyrazole ring and polar solvents), generating instantaneous, uniform internal heat.
Overcoming Activation Barriers in N-Alkylation: Epoxide ring opening by pyrazoles is traditionally sluggish. By employing 4[4], the localized concentration of reactants is maximized. The microwave energy rapidly overcomes the activation barrier for the SN2 nucleophilic attack without the entropic penalty of a bulk solvent.
Outpacing Side Reactions in Cross-Coupling: The 4-bromophenoxy moiety is electronically deactivated by the electron-donating ether linkage, making the oxidative addition of Palladium(0) the rate-limiting step. Under conventional heating (e.g., 100 °C for 18 hours), the competing protodeboronation of the arylboronic acid often outpaces the cross-coupling. 5[5] accelerates the oxidative addition exponentially, ensuring the cross-coupling completes in minutes before side reactions can occur.
Bifunctional Reactivity Pathway
Bifunctional reactivity of 4-(4-Bromophenoxy)-1H-pyrazole under microwave irradiation.
Experimental Protocols
Protocol A: Solvent-Free Microwave-Assisted N-Alkylation (Epoxide Ring Opening)
Objective: Synthesis of 1-substituted-4-(4-bromophenoxy)-1H-pyrazole derivatives.
Step-by-Step Methodology:
Reagent Charging: To a 10 mL heavy-walled microwave-safe glass vial equipped with a magnetic stir bar, add 4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv, 1.0 mmol) and the target epoxide (e.g., phenyl glycidyl ether, 1.5 equiv, 1.5 mmol).
Causality: Operating solvent-free ensures maximum collision frequency between the pyrazole N1 and the epoxide, driving the SN2 reaction forward[4].
System Sealing: Seal the vial with a Teflon-lined crimp cap. Ensure the crimp is flush to withstand autogenous pressure.
Microwave Irradiation: Place the vial in a dedicated microwave synthesizer (e.g., Anton Paar Monowave or CEM Discover). Set the parameters to 120 °C for 10 minutes with a maximum power limit of 100 W.
Causality: Capping the power at 100 W prevents thermal runaway. The internal fiber-optic IR sensor must be active to ensure the reaction does not exceed 120 °C, which would cause the epoxide to polymerize.
Self-Validation & Monitoring: Allow the system to cool to 50 °C via compressed air. Sample 5 µL of the crude mixture, dilute in methanol, and analyze via LC-MS. The protocol is validated when the starting pyrazole mass (m/z 239/241 [M+H]⁺) is entirely replaced by the product mass.
Purification: Dissolve the crude mixture in a minimum amount of dichloromethane (DCM) and load directly onto a silica gel column. Purify via flash chromatography (Hexanes/EtOAc gradient).
Objective: Synthesis of 4-(4-Arylphenoxy)-1H-pyrazole derivatives.
Experimental workflow for the Microwave-Assisted Suzuki-Miyaura Cross-Coupling.
Step-by-Step Methodology:
Reagent Assembly: In a 10 mL microwave vial, combine the N-protected or N-alkylated 4-(4-Bromophenoxy)-1H-pyrazole (1.0 mmol), an arylboronic acid (1.2 mmol), K₂CO₃ (2.0 mmol), and Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
Solvent Addition & Degassing: Add 4 mL of a 1:1 mixture of Isopropanol (iPrOH) and H₂O. Sparge the mixture with N₂ gas for 5 minutes.
Causality: Water possesses a extremely high dielectric constant, acting as the primary microwave energy absorber[6]. iPrOH ensures the organic substrates remain solvated. Degassing is strictly required because trace oxygen will rapidly oxidize the active Pd(0) to an inactive Pd(II) state at elevated temperatures.
Microwave Irradiation: Seal the vial and heat in the microwave synthesizer at 150 °C for 20 minutes .
Causality: The iPrOH/H₂O mixture will generate significant autogenous pressure (approx. 5-8 bar) at 150 °C. The dynamic power modulation of the microwave ensures safe, uniform heating while forcing the sluggish oxidative addition of the deactivated aryl bromide[5].
Self-Validation & Workup: Cool to room temperature. Validation Check: The reaction mixture should transition from a yellowish suspension to a dark mixture with precipitated Palladium black. This visual cue confirms complete catalyst turnover and reduction of Pd(II) to Pd(0) aggregates once the aryl bromide is depleted. Extract the aqueous layer with EtOAc (3 x 10 mL), wash with brine, dry over MgSO₄, and concentrate in vacuo.
Purification: Purify via flash chromatography to isolate the biaryl product.
Quantitative Data Summarization
The implementation of MAOS provides a stark statistical advantage over conventional thermal heating, as summarized in the comparative data table below:
Reaction Type
Heating Method
Catalyst / Reagents
Temp (°C)
Time
Isolated Yield (%)
N-Alkylation
Conventional
Epoxide, Base, EtOH
80
24 h
45 - 55
N-Alkylation
Microwave
Epoxide, Solvent-Free
120
10 min
73 - 85
Suzuki Coupling
Conventional
Pd(PPh₃)₄, K₂CO₃, Dioxane
100
18 h
40 - 50
Suzuki Coupling
Microwave
Pd(PPh₃)₄, K₂CO₃, iPrOH/H₂O
150
20 min
80 - 89
Note: Conventional Suzuki coupling yields suffer heavily from competing protodeboronation due to extended heating times.
References
Green microwave synthesis of pyrazole chalcone molecular hybrids efficient route to advanced diabetes therapeutics with DNA intercalative properties. RSC Publishing. 2
Recent Advancements in Microwave Assisted Synthesis of Pyrazole Analogues: An Ecological Synthetic Approach. Taylor & Francis. 3
Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. MDPI. 4
Synthesis of bioactive pyrazole derivatives from 4-(4-Bromophenoxy)-1H-pyrazole
An In-Depth Guide to the Synthesis of Bioactive Pyrazole Derivatives from 4-(4-Bromophenoxy)-1H-pyrazole Abstract The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs...
Author: BenchChem Technical Support Team. Date: April 2026
An In-Depth Guide to the Synthesis of Bioactive Pyrazole Derivatives from 4-(4-Bromophenoxy)-1H-pyrazole
Abstract
The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, including anti-inflammatory and anticancer agents.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the synthesis of diverse libraries of bioactive pyrazole derivatives using 4-(4-Bromophenoxy)-1H-pyrazole as a versatile starting material. We present validated, step-by-step protocols for key transformations, including Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, which leverage the reactive C-Br bond to introduce molecular diversity. The causality behind experimental choices, such as catalyst systems and reaction conditions, is explained to empower researchers to adapt and troubleshoot these methods. This guide serves as a practical resource for the efficient generation of novel chemical entities for drug discovery programs.
Strategic Importance of the 4-(4-Bromophenoxy)-1H-pyrazole Scaffold
The selection of a starting material is a critical decision in the design of a synthetic library. The 4-(4-Bromophenoxy)-1H-pyrazole scaffold is an excellent choice for several strategic reasons:
Privileged Structures: It combines two "privileged" fragments often found in bioactive molecules: the pyrazole ring and a bi-aryl ether linkage. Pyrazole derivatives are known to exhibit a vast array of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4][5][6][7]
Orthogonal Reactive Sites: The molecule possesses two distinct and chemoselectively addressable reactive sites:
The C4-Aryl Bromide: The bromine atom on the phenoxy ring is a prime "handle" for palladium-catalyzed cross-coupling reactions. This allows for the systematic introduction of a wide variety of aryl, heteroaryl, or alkyl groups.
The N1-H of the Pyrazole: The secondary amine of the pyrazole ring can be readily alkylated or arylated, providing another vector for diversification. This site's reactivity can be modulated by the choice of base and reaction conditions.
This dual functionality allows for a modular and highly efficient approach to library synthesis, enabling the exploration of a vast chemical space around a core scaffold.
Palladium-Catalyzed Cross-Coupling: A Gateway to Diversity
Palladium-catalyzed cross-coupling reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. For the 4-(4-Bromophenoxy)-1H-pyrazole scaffold, they provide a reliable method to functionalize the C-Br bond.
C-C Bond Formation via Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is an exceptionally robust method for forming a new C-C bond between the bromophenyl moiety and a wide range of organoboron reagents. This reaction is renowned for its mild conditions and tolerance of numerous functional groups, making it ideal for complex molecule synthesis.[8][9]
The choice of catalyst, ligand, and base is critical for a successful Suzuki coupling.
Catalyst/Ligand: A palladium(0) species, often generated in situ from a Pd(II) precatalyst, is the active catalyst. Bulky, electron-rich phosphine ligands, such as XPhos, are often employed to facilitate both the oxidative addition of the aryl bromide and the crucial reductive elimination step that forms the final product, especially with sterically demanding substrates.[9][10]
Base: A base, such as potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄), is required to activate the boronic acid, forming a more nucleophilic "ate" complex, which then participates in transmetalation with the palladium center.[9]
This protocol describes a general method for coupling 4-(4-Bromophenoxy)-1H-pyrazole with various arylboronic acids.
Materials:
4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv)
Arylboronic acid (1.2-1.5 equiv)
Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv) or a pre-catalyst like XPhos Pd G2 (0.02 equiv)[11]
XPhos ligand (0.04 equiv, if using Pd(OAc)₂)
Potassium Phosphate (K₃PO₄) (2.0-3.0 equiv)
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
Inert gas (Nitrogen or Argon)
Procedure:
To a flame-dried reaction vessel, add 4-(4-Bromophenoxy)-1H-pyrazole, the arylboronic acid, and K₃PO₄.
Add the palladium catalyst and ligand (if separate).
Seal the vessel with a septum and purge with an inert gas for 5-10 minutes.
Add the degassed dioxane and water solvent mixture via syringe.
Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS (typically 4-24 hours).
Upon completion, cool the reaction to room temperature.
Dilute the mixture with ethyl acetate and wash with water and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl derivative.
The Buchwald-Hartwig amination is the premier method for constructing C-N bonds by coupling an aryl halide with an amine.[13] This reaction is exceptionally versatile, accommodating a wide array of primary and secondary amines, anilines, and even amides, providing direct access to compounds with significant pharmacological potential.[14][15]
The success of a Buchwald-Hartwig amination hinges on preventing side reactions and promoting the desired C-N bond formation.
Base Selection: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required to deprotonate the amine nucleophile, making it active in the catalytic cycle.[13] For substrates with base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) can be effective, though often requiring higher temperatures or more active catalyst systems.[13][16]
Ligand Choice: The choice of phosphine ligand is paramount. For example, ligands like tBuDavePhos are highly effective for coupling with a range of amines. For challenging substrates, such as primary alkylamines prone to β-hydride elimination, specific ligands have been developed to favor reductive elimination over this unwanted side pathway.[15]
This protocol provides a general method for the C-N coupling of 4-(4-Bromophenoxy)-1H-pyrazole with an amine.
tBuDavePhos or other suitable phosphine ligand (0.02-0.05 equiv)
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
Anhydrous Toluene or Dioxane
Inert gas (Nitrogen or Argon)
Procedure:
In a glovebox or under a strong flow of inert gas, add NaOtBu to a flame-dried reaction vessel.
Add the palladium precatalyst and ligand, followed by the 4-(4-Bromophenoxy)-1H-pyrazole.
Seal the vessel and remove from the glovebox (if used).
Add the anhydrous solvent, followed by the amine nucleophile via syringe.
Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor progress by TLC or LC-MS (typically 2-18 hours).
After completion, cool the reaction to room temperature.
Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.
Purify the crude product by flash column chromatography.
N-H Functionalization of the Pyrazole Core
After successful cross-coupling, the pyrazole N-H remains available for further functionalization, such as a simple alkylation. This can be performed as the final step to add another layer of diversity. Alternatively, protecting the N-H with a group like a trityl group before cross-coupling can sometimes improve yields and solubility, though it adds extra steps to the sequence.[14][15]
Potassium carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) (1.5-2.0 equiv)
Anhydrous solvent (DMF or Acetonitrile)
Procedure:
Dissolve the pyrazole derivative in the anhydrous solvent.
Add the base (K₂CO₃ or Cs₂CO₃) and stir the suspension for 10-15 minutes.
Add the alkyl halide dropwise at room temperature.
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
Pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate.
Purify by column chromatography to yield the N-alkylated product.
Characterization and Biological Evaluation
All newly synthesized compounds must be rigorously characterized to confirm their structure and purity. Standard techniques include:
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight of the product.
Infrared Spectroscopy (IR): To identify key functional groups.
Once characterized, these novel derivatives are ready for biological screening. Based on the vast literature on pyrazoles, these compounds are excellent candidates for screening in assays for:
Anticancer Activity: Targeting kinases like EGFR or cell cycle proteins like CDKs.[12][17]
Anti-inflammatory Activity: Assessing inhibition of enzymes like COX-1/COX-2.[5][6]
Antimicrobial Activity: Screening against various bacterial and fungal strains.[3][18]
Conclusion
The 4-(4-Bromophenoxy)-1H-pyrazole scaffold is a powerful platform for the synthesis of diverse and potentially bioactive molecules. By employing robust and well-understood methodologies such as the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently generate extensive libraries for high-throughput screening. The detailed protocols and experimental insights provided in this guide are intended to facilitate the rapid discovery of novel pyrazole derivatives with therapeutic potential.
References
Faria, J. V., et al. (2017). Pyrazole-based compounds as privileged scaffolds in medicinal chemistry. Frontiers in Chemistry, 5, 63. [Link]
Tanitame, A., et al. (2018). Synthesis and antibacterial activity of novel pyrazole derivatives. Bioorganic & Medicinal Chemistry, 26(15), 4447-4457. [Link]
Kumar, A., et al. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research, 65(1), 172-180. [Link]
Gedawy, E. M., et al. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology, 12, 649939. [Link]
Harras, M. F., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(9), 2996. [Link]
Wang, Y., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4758-4765. [Link]
Naim, M. J., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 197. [Link]
Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Journal of Engineering and Applied Sciences, 11(11), 2419-2423. [Link]
Verma, S., et al. (2024). Synthesis and Biological Activities of Some Pyrazole Derivatives: A Comprehensive Review. Pharmaceutical Sciences & Analytical Research Journal, 6(1). [Link]
Shwetha, K. S., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1601-1605. [Link]
Anonymous. (2020). Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine. Molecules, 25(x). [Link]
Khan, I., et al. (2018). Synthesis of aryl pyrazole via Suzuki coupling reaction, in vitro mushroom tyrosinase enzyme inhibition assay and in silico comparative molecular docking analysis with Kojic acid. Bioorganic Chemistry, 79, 293-300. [Link]
Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. [Link]
Cioran, A. M., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry, 81(24), 12341–12354. [Link]
Khanye, S. D., et al. (2020). Synthesis, characterization and evaluation of bulky bis(pyrazolyl)palladium complexes in Suzuki–Miyaura cross-coupling reactions. RSC Advances, 10(42), 25070-25083. [Link]
Dračínský, M., et al. (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Organic & Biomolecular Chemistry, 16(29), 5263-5273. [Link]
Yoshikawa, E., et al. (2021). C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. Molecules, 26(17), 5340. [Link]
Patel, P. H., et al. (2018). Synthesis and pharmacological evaluation of pyrazole derivatives. Organic Chemistry: Current Research, 7(2). [Link]
El-Sayed, N. F., et al. (2025). Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. RSC Advances, 15(xx), xxxx-xxxx. [Link]
Kumar, V., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 14(4), 1022-1049. [Link]
Nykaza, T. V., et al. (2017). A Method for Identifying and Developing Functional Group Tolerant Catalytic Reactions: Application to the Buchwald–Hartwig Amination. The Journal of Organic Chemistry, 82(6), 3139–3147. [Link]
Faria, J. V. (Ed.). (2022). Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds I. MDPI. [Link]
Application Note: Preparation of Coordination Complexes Using 4-(4-Bromophenoxy)-1H-pyrazole
Introduction & Mechanistic Rationale The coordination chemistry of pyrazole derivatives is a cornerstone of modern bioinorganic modeling, catalysis, and materials science. The specific ligand 4-(4-Bromophenoxy)-1H-pyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Rationale
The coordination chemistry of pyrazole derivatives is a cornerstone of modern bioinorganic modeling, catalysis, and materials science. The specific ligand 4-(4-Bromophenoxy)-1H-pyrazole introduces a highly specialized set of steric and electronic properties to transition metal centers.
While substitution at the 4-position of the pyrazole ring does not fundamentally disrupt the N–N coordination geometry, the bulky 4-bromophenoxy moiety introduces significant lipophilicity and steric hindrance[1]. Furthermore, the para-bromo substitution serves as an excellent hydrogen- and halogen-bonding donor (C–Br···X), which is highly desirable for supramolecular crystal engineering and the stabilization of solid-state active pharmaceutical ingredients (APIs).
The Causality of pH in Coordination Architecture
The structural outcome and nuclearity of pyrazole-based coordination complexes are strictly dictated by the protonation state of the ligand, which is controlled by the reaction's pH:
Neutral Pathway (Monodentate Coordination): Under neutral conditions, the 1H-pyrazole remains protonated. It acts as a neutral, monodentate ligand, coordinating to the metal center exclusively via the unsubstituted sp² nitrogen (N2). This pathway typically yields discrete mononuclear complexes, such as
[Cu(Ligand)4X2]
[2].
Basic Pathway (Exobidentate Bridging): The addition of a base (e.g., triethylamine or sodium hydroxide) deprotonates the pyrazole ring (pKa ≈ 14), generating the pyrazolate anion. The pyrazolate acts as a rigid exobidentate bridging ligand, forcing the metal centers to self-assemble into dinuclear, trinuclear, or 1D/2D polymeric networks (e.g.,
[Zn(Ligand−H)2]n
)[1][3].
The following protocols are designed as self-validating systems. Physical checkpoints (colorimetric shifts and phase changes) are embedded within the steps to ensure the coordination mechanism is proceeding correctly without requiring immediate spectroscopic validation.
Protocol A: Synthesis of Mononuclear Copper(II) Complex (Neutral Ligand)
Target:[Cu(L)4(NO3)2]
(where L = 4-(4-Bromophenoxy)-1H-pyrazole)
Ligand Dissolution: Suspend 4.0 mmol of 4-(4-Bromophenoxy)-1H-pyrazole in 20 mL of warm absolute ethanol (50 °C). Causality: Ethanol is selected to bridge the solubility gap between the highly hydrophobic bromophenoxy ligand and the hydrophilic metal salt.
Metal Addition: In a separate vial, dissolve 1.0 mmol of Copper(II) nitrate trihydrate (
Cu(NO3)2⋅3H2O
) in 10 mL of deionized water.
Complexation: Add the aqueous copper solution dropwise to the ethanolic ligand solution under continuous magnetic stirring.
Self-Validation Checkpoint: The solution will immediately transition from a pale, watery blue to a deep, intense royal blue. This bathochromic shift confirms the successful displacement of weak aqua ligands by the stronger pyrazole nitrogen donors[2].
Crystallization: Stir the deep blue solution for 2 hours at room temperature. Filter the solution to remove any unreacted ligand, and allow the filtrate to evaporate slowly in a dark, ambient environment.
Isolation: After 3–5 days, collect the resulting blue crystals via vacuum filtration, wash with cold ethanol, and dry under a vacuum.
Protocol B: Synthesis of Zinc(II) Pyrazolate Coordination Polymer (Deprotonated Ligand)
Target: 1D Polymeric Network
[Zn(L−H)2]n
Precursor Mixing: Dissolve 2.0 mmol of 4-(4-Bromophenoxy)-1H-pyrazole in 15 mL of methanol. Add 1.0 mmol of Zinc(II) acetate dihydrate (
Zn(OAc)2⋅2H2O
) and stir until completely homogeneous.
Deprotonation (Critical Step): Slowly add 2.2 mmol of triethylamine (
Et3N
) dropwise to the mixture.
Self-Validation Checkpoint: The addition of the base triggers the deprotonation of the pyrazole. Because the resulting pyrazolate bridges multiple Zn(II) centers, a dense, insoluble white precipitate will immediately form, confirming the assembly of the polymeric network[3].
Reflux & Maturation: Heat the suspension to a gentle reflux (65 °C) for 4 hours. Causality: Refluxing provides the thermodynamic energy required to anneal defects in the polymer chain, significantly improving the crystallinity of the final powder.
Isolation: Cool the mixture to room temperature. Filter the white solid, wash extensively with methanol and diethyl ether to remove residual
Et3N
salts, and dry in a vacuum desiccator.
Quantitative Data & Stoichiometry Summaries
Table 1: Reagent Stoichiometry and Reaction Conditions
Protocol
Metal Salt
Ligand Eq.
Base Added
Solvent System
Temp / Time
A (Neutral)
Cu(NO3)2⋅3H2O
4.0
None
EtOH / H₂O (2:1)
25 °C / 2 h
B (Polymeric)
Zn(OAc)2⋅2H2O
2.0
Et3N
(2.2 Eq.)
Methanol (100%)
65 °C / 4 h
Table 2: Expected Physicochemical Properties of Target Complexes
Complex Type
Empirical Formula
Visual Appearance
Coordination Mode
Solubility
Mononuclear
[Cu(C9H7BrN2O)4(NO3)2]
Deep Blue Crystals
Monodentate (N2)
Soluble in DMF, DMSO, hot EtOH
Polymeric
[Zn(C9H6BrN2O)2]n
Dense White Powder
Exobidentate Bridging
Insoluble in most common solvents
Mechanistic Workflow Visualization
Divergent synthesis pathways for pyrazole coordination complexes based on pH control.
References
[2] Synthesis of Coordination Polymers and Discrete Complexes from the Reaction of Copper(II) Carboxylates with Pyrazole: Role of Carboxylates Basicity. ACS Publications (Crystal Growth & Design).[Link]
[1] Effect of pyrazole-substitution on the structure and nuclearity of Cu(II)-pyrazolato complexes. Academia.edu (Inorganica Chimica Acta).[Link]
[3] Metal Pyrazolato Complexes. Synthesis, Characterization, and X-ray Powder Diffraction Studies of Group 12 Coordination Polymers. ACS Publications (Inorganic Chemistry).[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Process Chemists, Scale-Up Engineers, and Preclinical Drug Development Professionals
Molecule: 4-(4-Bromophenoxy)-1H-pyrazole (CAS: 1429901-41-6)[1]
Executive Summary & Mechanistic Rationale
4-(4-Bromophenoxy)-1H-pyrazole is a highly valuable building block in the synthesis of advanced pharmaceutical intermediates. Recently, 4-aryloxypyrazole derivatives have gained significant traction as novel antimicrobial agents. For instance, analogues such as PYO12 have been identified as potent bactericidal agents that target cell wall lipid intermediates (e.g., Lipid II) in Gram-positive bacteria, offering a promising avenue against antimicrobial resistance (AMR) [2].
When scaling up this molecule for preclinical development, traditional cross-coupling methods (e.g., Ullmann or Chan-Lam coupling of 4-bromophenol with a 4-halopyrazole) are fundamentally flawed. They suffer from poor regioselectivity (N-arylation vs. C-arylation), require protecting groups, and rely on transition-metal catalysts that leave residual heavy metals—a critical regulatory hurdle for Active Pharmaceutical Ingredients (APIs).
To bypass these issues, we utilize a transition-metal-free de novo ring synthesis . By subjecting 4-bromophenoxyacetic acid to a Vilsmeier-Haack decarboxylative formylation, we generate a vinamidinium intermediate that is subsequently annulated with hydrazine [3]. This self-validating, two-step system guarantees absolute regiocontrol and eliminates heavy metal contamination.
Fig 1: Decarboxylative formylation and annulation synthesis of 4-(4-Bromophenoxy)-1H-pyrazole.
Process Safety & Scale-Up Causality
Scaling this route from the bench to a multi-kilogram pilot plant requires strict control over several thermodynamic and kinetic variables:
Exotherm & Gas Evolution (Step 1): The formation of the Vilsmeier reagent (POCl3 + DMF) is violently exothermic. Furthermore, the reaction of 4-bromophenoxyacetic acid with the Vilsmeier complex releases stoichiometric amounts of carbon dioxide (CO2). Controlled addition rates and adequate reactor venting are critical to prevent over-pressurization.
Quench Dynamics: The hydrolysis of the intermediate vinamidinium salt must be performed via a reverse quench (adding the reaction mixture to chilled water). A forward quench would cause localized heating, leading to the thermal degradation of the resulting acrylaldehyde into intractable tars.
Hydrazine Handling & Scrubbing (Step 2): Hydrazine hydrate is toxic. Using it in a closed vessel with proper scrubbing systems is mandatory. The cyclization step is thermodynamically driven by aromatization, which displaces dimethylamine gas. This off-gas must be routed to an acidic scrubber (e.g., 1M HCl) to prevent facility contamination.
Step 1: Synthesis of 2-(4-Bromophenoxy)-3-(dimethylamino)acrylaldehyde
Objective: Activate the carboxylic acid, force decarboxylation, and formylate the resulting enol ether.
Vilsmeier Reagent Preparation: In a 10 L glass-lined jacketed reactor purged with N2, charge anhydrous N,N-Dimethylformamide (DMF) (3.0 L). Cool the reactor jacket to 0–5 °C. Slowly add Phosphorus oxychloride (POCl3) (1.5 kg, 9.8 mol) via an addition funnel over 2 hours. Critical: Maintain the internal temperature below 10 °C to prevent degradation of the chloroiminium ion. Stir for 30 minutes.
Substrate Addition: Dissolve 4-Bromophenoxyacetic acid (1.0 kg, 4.33 mol) in anhydrous DMF (1.0 L). Add this solution dropwise to the reactor over 1.5 hours at 5–10 °C.
Decarboxylative Formylation: Gradually heat the reaction mixture to 75–80 °C. Monitor the steady evolution of CO2 gas through a bubbler. Maintain this temperature for 6 hours until In-Process Control (IPC) by HPLC shows >98% conversion of the starting material.
Reverse Quench & Isolation: Cool the mixture to 20 °C. Slowly transfer the reaction mass into a 20 L vessel containing vigorously stirred ice-water (8.0 L), keeping the quench temperature below 25 °C. Adjust the pH to 7.0–7.5 using 20% aqueous NaOH. Filter the precipitated yellow solid, wash with cold water (3 x 1 L), and dry under vacuum at 45 °C.
Yield: ~1.05 kg (90%).
Step 2: Pyrazole Annulation to 4-(4-Bromophenoxy)-1H-pyrazole
Objective: Condense hydrazine with the aldehyde and cyclize via dimethylamine displacement.
Hydrazone Formation: In a 10 L reactor, suspend the Step 1 intermediate (1.0 kg, 3.7 mol) in absolute ethanol (4.0 L). Cool to 10 °C. Slowly add Hydrazine hydrate (80% aqueous, 350 g, 5.6 mol) over 1 hour.
Cyclization & Off-Gas Management: Heat the reaction mixture to reflux (78 °C) for 4 hours. Route the evolved dimethylamine gas to an acidic scrubber.
Crystallization: Once HPLC confirms <1% intermediate remaining, concentrate the mixture under reduced pressure to remove ~50% of the ethanol. Add water (2.0 L) slowly at 50 °C to induce crystallization. Cool the jacket to 5 °C and stir for 2 hours to maximize crystal yield.
Filtration: Filter the off-white crystals, wash with cold 1:1 ethanol/water (1.0 L), and dry in a vacuum oven at 50 °C for 12 hours.
Yield: ~800 g (90%).
Quantitative Data & Quality Control
To validate the scalability of this protocol, the reaction was executed across three different scales. The self-purifying nature of the final crystallization ensures that purity increases as the surface-area-to-volume ratio of the reactor improves at larger scales.
Process Parameter / Quality Attribute
100 g Scale
1 kg Scale
10 kg Scale
Step 1 Yield (Intermediate)
91.0%
90.5%
88.2%
Step 2 Yield (Final API)
92.0%
90.0%
89.5%
Overall Telescoped Yield
83.7%
81.4%
78.9%
Purity (HPLC, a/a)
99.5%
99.2%
99.6%
Moisture Content (Karl Fischer)
< 0.1%
0.15%
0.12%
Residual DMF (GC-HS)
< 100 ppm
150 ppm
80 ppm
Heavy Metals (ICP-MS)
0 ppm
0 ppm
0 ppm
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 97179600, 4-(4-Bromophenoxy)-1H-pyrazole". PubChem. URL: [Link]
Fustero, S., et al. "Fluorinated Pyrazoles: From Synthesis to Applications." Chemical Reviews 121, 1 (2020). URL: [Link]
Application
Application Notes and Protocols for Sonogashira Coupling of 4-(4-Bromophenoxy)-1H-pyrazole
For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist These application notes provide a comprehensive technical guide for the successful application of the Sonogashir...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive technical guide for the successful application of the Sonogashira coupling reaction to 4-(4-Bromophenoxy)-1H-pyrazole. This document offers in-depth scientific insights, detailed experimental protocols, and potential applications for the resulting novel chemical entities, grounded in established chemical principles and supported by authoritative references.
Introduction: The Strategic Value of the 4-(4-Phenoxy)-1H-pyrazole Scaffold
The 4-(4-Phenoxy)-1H-pyrazole core is a privileged scaffold in medicinal chemistry and materials science.[1][2][3] The pyrazole ring system is a bioisostere for various functional groups, capable of participating in hydrogen bonding and other non-covalent interactions, which is crucial for molecular recognition in biological systems.[1][4] The phenoxy linkage introduces a degree of conformational flexibility and can be a key element for tuning the electronic and photophysical properties of the molecule.
The Sonogashira coupling, a robust and versatile palladium- and copper-catalyzed cross-coupling reaction, enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5][6] This reaction is particularly valuable for the derivatization of the 4-(4-Bromophenoxy)-1H-pyrazole scaffold, as it allows for the introduction of a rigid alkynyl moiety. This structural modification can significantly impact a molecule's biological activity by, for instance, extending its reach to interact with different pockets of a target protein or by creating a more defined three-dimensional structure.[7] Furthermore, the resulting internal alkynes are versatile synthetic intermediates for the construction of more complex molecular architectures.
The Sonogashira Coupling: A Mechanistic Overview
The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[6][7] A thorough understanding of this mechanism is paramount for troubleshooting and optimizing reaction conditions.
The Catalytic Cycles
Figure 1: Catalytic cycles of the copper-co-catalyzed Sonogashira reaction.
Palladium Cycle:
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide (4-(4-Bromophenoxy)-1H-pyrazole), forming a Pd(II) complex.
Transmetalation: The copper acetylide, generated in the copper cycle, transfers the alkynyl group to the Pd(II) complex.
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the active Pd(0) catalyst.
Copper Cycle:
π-Alkyne Complex Formation: The copper(I) salt coordinates with the terminal alkyne.
Deprotonation: A base, typically an amine, deprotonates the terminal alkyne to form a copper acetylide. This is the key nucleophilic species that participates in the palladium cycle.
Experimental Protocols
The following protocols are designed as a robust starting point for the Sonogashira coupling of 4-(4-Bromophenoxy)-1H-pyrazole. Optimization may be necessary depending on the specific terminal alkyne used.
Physicochemical Properties of Starting Material
Property
Value
Source
Molecular Formula
C₉H₇BrN₂O
N/A
Molecular Weight
239.07 g/mol
N/A
Appearance
Off-white to pale yellow solid
Expected
Melting Point
Not available
N/A
Solubility
Soluble in DMF, DMSO, THF, partially soluble in hot ethanol
Expected
Note: Experimental determination of the physicochemical properties for 4-(4-Bromophenoxy)-1H-pyrazole is recommended.
Protocol 1: Standard Copper-Catalyzed Sonogashira Coupling
This protocol is a reliable starting point for a wide range of terminal alkynes.
Materials:
4-(4-Bromophenoxy)-1H-pyrazole (1.0 eq)
Terminal Alkyne (1.2 - 1.5 eq)
PdCl₂(PPh₃)₂ (2-5 mol%)
Copper(I) Iodide (CuI) (4-10 mol%)
Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2-3 eq)
Anhydrous, degassed solvent (e.g., DMF, THF, or a mixture)
Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 4-(4-Bromophenoxy)-1H-pyrazole, PdCl₂(PPh₃)₂, and CuI.
Add the anhydrous, degassed solvent, followed by the base (TEA or DIPEA).
Add the terminal alkyne dropwise to the stirred mixture.
Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Upon completion, cool the reaction mixture to room temperature.
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Coupling
Copper-free conditions can be advantageous when the starting materials or products are sensitive to copper salts, or to avoid potential copper contamination in the final product, which is particularly important in pharmaceutical applications.
Materials:
4-(4-Bromophenoxy)-1H-pyrazole (1.0 eq)
Terminal Alkyne (1.2 - 1.5 eq)
Pd(OAc)₂ (2-5 mol%)
Phosphine Ligand (e.g., XPhos, SPhos) (4-10 mol%)
Base (e.g., Cs₂CO₃, K₂CO₃, or an amine base like DBU) (2-3 eq)
Facilitates oxidative addition of the aryl bromide.[8]
Base
Amine bases (TEA, DIPEA) for Cu-catalyzed; Inorganic bases (Cs₂CO₃, K₂CO₃) for Cu-free
The base deprotonates the alkyne and neutralizes the generated HBr.
Solvent
DMF, THF, Dioxane, Toluene
Solvent choice affects solubility and reaction temperature.
Temperature
50-120 °C
Higher temperatures may be required for less reactive bromides.
Applications of Sonogashira-Coupled 4-(4-Phenoxy)-1H-pyrazole Derivatives
The introduction of an alkynyl moiety onto the 4-(4-Phenoxy)-1H-pyrazole scaffold opens up a vast chemical space for the development of novel compounds with diverse applications.
Medicinal Chemistry & Drug Discovery
The resulting 4-(4-alkynylphenoxy)-1H-pyrazole derivatives are promising candidates for various therapeutic areas:
Kinase Inhibitors: The rigid alkynyl linker can act as a scaffold to position pharmacophoric groups for optimal interaction with the ATP-binding site of kinases, which are key targets in oncology.
Antiviral and Antimicrobial Agents: The pyrazole nucleus is a common feature in many antimicrobial and antiviral drugs.[2][9] The alkynyl group can be further functionalized to enhance these activities.
Central Nervous System (CNS) Agents: The lipophilicity and structural rigidity imparted by the alkynyl group can be tuned to improve blood-brain barrier penetration for CNS-targeted therapies.
Materials Science
The conjugated systems formed through Sonogashira coupling are of significant interest in the development of advanced organic materials:[10][11]
Organic Light-Emitting Diodes (OLEDs): The extended π-conjugation in these molecules can lead to desirable photoluminescent properties, making them potential candidates for emissive layers in OLEDs.[10]
Functional Polymers: The alkynyl group can serve as a monomer for polymerization reactions, leading to novel polymers with tailored electronic and optical properties.[10][11]
Molecular Wires and Sensors: The rigid, linear nature of the alkyne linker makes these molecules suitable for applications in molecular electronics and as components of chemical sensors.[12]
Workflow Visualization
Figure 2: General workflow from starting material to potential applications.
Conclusion
The Sonogashira coupling is a powerful and highly adaptable tool for the functionalization of 4-(4-Bromophenoxy)-1H-pyrazole. The protocols and insights provided in these application notes offer a solid foundation for researchers to synthesize a diverse library of novel compounds. The potential applications of these products in both medicinal chemistry and materials science are vast, making this a fertile area for further investigation. Careful optimization of the reaction conditions, guided by a sound understanding of the reaction mechanism, will be key to unlocking the full potential of this versatile chemical transformation.
References
Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture - Royalchem. (2024, January 18). Retrieved from [Link]
A Guide to Sonogashira Cross-Coupling Reactions: The Influence of Substituents in Aryl Bromides, Acetylenes, and Phosphines. (2012, March 6). The Journal of Organic Chemistry. Retrieved from [Link]
Optimization of the Sonogashira coupling of 4-bromo-3-methyl-5-(trifluoromethyl)-1H-pyrazole. (n.d.). ResearchGate. Retrieved from [Link]
Recent Advances in Synthesis and Properties of Pyrazoles. (2022, August 29). MDPI. Retrieved from [Link]
Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. (n.d.). KAUST Repository. Retrieved from [Link]
Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved from [Link]
Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. (n.d.). Research & Reviews: Journal of Medicinal & Organic Chemistry. Retrieved from [Link]
Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate. Retrieved from [Link]
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (2022, July 23). MDPI. Retrieved from [Link]
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
ChemInform Abstract: Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. (2011, February 2). ResearchGate. Retrieved from [Link]
Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC. Retrieved from [Link]
Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications. (2024, December 11). PMC. Retrieved from [Link]
SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)- 1H-PYRAZOL-4-yl) METHYLENE) HYDRAZINE BEARING THIAZOLE SCAFFOLDS AS POTENT ANTI-INFLAMMATORY AGENTS. (n.d.). Neuroquantology. Retrieved from [Link]
Sonogashira coupling. (n.d.). Wikipedia. Retrieved from [Link]
Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. (n.d.). EPJ Web of Conferences. Retrieved from [Link]
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019, March 18). RSC Advances. Retrieved from [Link]
Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. (n.d.). PMC. Retrieved from [Link]
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023, November 22). ArODES. Retrieved from [Link]
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (n.d.). RSC Publishing. Retrieved from [Link]
Facile synthesis of heavily-substituted alkynylpyridines via a Sonogashira approach. (n.d.). RSC Publishing. Retrieved from [Link]
Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023, July 14). MDPI. Retrieved from [Link]
4-(4-bromophenyl)-1-methl-1H-pyrazole — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
Technical Support Center: Yield Optimization for 4-(4-Bromophenoxy)-1H-pyrazole Cross-Coupling
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or complex byproduct mixtures when performing palladium-catal...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is designed for researchers and drug development professionals experiencing low yields, stalled reactions, or complex byproduct mixtures when performing palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) on 4-(4-Bromophenoxy)-1H-pyrazole .
Below, you will find a mechanistic breakdown of common failure modes, a troubleshooting FAQ, quantitative data tables, and self-validating experimental protocols.
Part 1: Mechanistic Causality & Core Challenges
Coupling an aryl bromide that contains an unprotected 1H-pyrazole moiety presents a dual-front chemical challenge. The poor yields typically observed with standard catalyst systems (like
Pd(PPh3)4
) are not due to the aryl bromide's reactivity, but rather the parasitic reactivity of the pyrazole ring.
Catalyst Poisoning (N-H Coordination): The free N-H and the adjacent basic nitrogen (
sp2
) of the pyrazole act as a bidentate or bridging ligand. They readily coordinate to the active
Pd0
or
PdII
centers, displacing the phosphine ligands and forming stable, insoluble, and catalytically inactive palladium-pyrazole complexes [1].
Protodehalogenation: Heteroatom-rich aryl halides are highly susceptible to protodehalogenation (reduction of the C-Br bond to C-H). This occurs when the oxidative addition complex undergoes
β
-hydride elimination (often from alcoholic solvents or alkoxide bases) rather than transmetalation [1].
Competing N-Arylation: In basic conditions, the deprotonated pyrazole can act as a nucleophile, leading to unwanted C-N bond formation (Buchwald-Hartwig type side reactions) instead of the desired C-C coupling at the bromide.
Part 2: Troubleshooting FAQs
Q1: My Suzuki-Miyaura coupling yield is below 20%, and I recover mostly unreacted starting material along with palladium black. How do I prevent catalyst deactivation?A1: The precipitation of palladium black indicates that your phosphine ligand has dissociated and the catalyst has aggregated. To prevent the pyrazole from poisoning the metal center, you must switch to a highly sterically hindered, electron-rich Buchwald precatalyst. XPhos Pd G2 or XPhos Pd G3 are highly recommended. The extreme bulk of the XPhos ligand creates a steric shield around the palladium center, physically preventing the pyrazole nitrogen from coordinating, while its electron-rich nature accelerates the oxidative addition into the C-Br bond [1].
Q2: I am observing significant amounts of the debrominated byproduct (4-phenoxy-1H-pyrazole) via LC-MS. How can I minimize protodehalogenation?A2: Protodehalogenation is often exacerbated by the choice of solvent and base.
Action 1: Eliminate primary or secondary alcohols (e.g., ethanol, isopropanol) from your solvent system, as they are prime sources of
β
-hydrides. Switch to a 1,4-Dioxane/
H2O
or DME/
H2O
mixture.
Action 2: Use a milder base. Strong bases like
NaOH
or
NaOtBu
can accelerate side reactions. Tripotassium phosphate (
K3PO4
) or potassium carbonate (
K2CO3
) provide the optimal pH for transmetalation without promoting dehalogenation [2].
Q3: Should I just protect the pyrazole ring? If so, which protecting group is optimal for this specific scaffold?A3: If optimizing the catalyst system (as in Q1) does not yield >70% conversion, protection is the most reliable fallback. For 4-(4-Bromophenoxy)-1H-pyrazole, THP (Tetrahydropyranyl) is the optimal choice. It is cheap, adds significant steric bulk (further suppressing N-coordination), and is easily removed under mild acidic conditions that will not cleave the sensitive phenoxy ether linkage.
Part 3: Data Presentation & Strategy Tables
Table 1: Catalyst & Ligand Selection for Unprotected Pyrazoles
Catalyst System
Ligand Type
Pyrazole Tolerance
Protodehalogenation Risk
Expected Yield Range
Pd(PPh3)4
Monodentate, unhindered
Poor (Severe Poisoning)
High
5 - 20%
Pd(dppf)Cl2
Bidentate
Moderate
Medium
30 - 50%
XPhos Pd G2 / G3
Biarylphosphine, bulky
Excellent
Low
75 - 95%
Table 2: Protecting Group Strategies for 1H-Pyrazoles
Protecting Group
Reagents for Installation
Cleavage Conditions
Compatibility with Phenoxy Linkage
THP
DHP, cat. TFA or PTSA
TFA/DCM or HCl/MeOH
Ideal (Mild cleavage)
SEM
SEM-Cl, NaH
TBAF or strong acid
Good (Fluoride cleavage is safe)
Boc
Boc2O
, DMAP
TFA/DCM
Poor (Often unstable during cross-coupling)
Part 4: Mandatory Visualization
Mechanistic divergence in Pd-catalyzed coupling of unprotected pyrazoles.
Step-by-step workflow for optimizing cross-coupling yields.
Part 5: Validated Experimental Protocols
Protocol A: Direct Suzuki-Miyaura Coupling (Unprotected Pyrazole)
This protocol utilizes a Buchwald precatalyst to bypass the need for a protecting group [1].
Reagents:
4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv)
Arylboronic acid (1.5 equiv)
XPhos Pd G2 (0.05 equiv, 5 mol%)
K3PO4
(3.0 equiv)
1,4-Dioxane /
H2O
(4:1 ratio, degassed)
Step-by-Step Methodology:
Setup: To an oven-dried Schlenk flask, add the aryl bromide, arylboronic acid,
K3PO4
, and XPhos Pd G2.
Degassing: Evacuate and backfill the flask with Argon (3 cycles). Add the degassed 1,4-Dioxane/
H2O
mixture via syringe.
Reaction: Heat the mixture to 90°C under vigorous stirring for 4–6 hours.
Validation Checkpoint (LC-MS): Sample 10
μ
L of the organic layer.
Pass Criteria: Disappearance of the starting material mass (showing the characteristic 1:1 isotopic doublet of
79Br/81Br
).
Failure Mode: If a peak corresponding to [M - 79] (protodehalogenation) exceeds 10% relative abundance, lower the temperature to 75°C for future runs.
Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over
Na2SO4
, and purify via silica gel chromatography.
Protocol B: THP Protection of 4-(4-Bromophenoxy)-1H-pyrazole
Use this protocol if Protocol A fails due to extreme steric hindrance of the boronic acid partner.
Step-by-Step Methodology:
Setup: Dissolve 4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv) in anhydrous DCM (0.2 M).
Reaction: Add 3,4-Dihydro-2H-pyran (DHP, 2.0 equiv) followed by a catalytic amount of Trifluoroacetic acid (TFA, 0.1 equiv). Stir at room temperature for 12 hours.
Validation Checkpoint (TLC): Run a TLC plate in 30% EtOAc/Hexanes.
Pass Criteria: The polar starting material spot (Rf ~0.2) should completely convert to a non-polar spot (Rf ~0.6). The new spot will not stain with Ninhydrin (confirming N-H protection).
Workup: Quench with saturated aqueous
NaHCO3
, extract with DCM, dry over
MgSO4
, and concentrate. The crude product is usually pure enough to carry directly into standard
Pd(dppf)Cl2
catalyzed cross-coupling [2].
References
Jedinák, L., Zátopková, R., Zemánková, H., Šustková, A., & Cankař, P. (2017). "The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction." The Journal of Organic Chemistry, 82(1), 157–169. URL:[Link]
Dvorak, C. A., Rudolph, D. A., Ma, S., & Carruthers, N. I. (2005). "Palladium-Catalyzed Coupling of Pyrazole Triflates with Arylboronic Acids." The Journal of Organic Chemistry, 70(10), 4188–4190. URL:[Link]
Optimization
Technical Support Center: Troubleshooting Poor Aqueous Solubility of 4-(4-Bromophenoxy)-1H-pyrazole
Welcome to the technical support guide for 4-(4-Bromophenoxy)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support guide for 4-(4-Bromophenoxy)-1H-pyrazole. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. This guide provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to help you overcome these issues and advance your research.
Understanding the Challenge: Why is 4-(4-Bromophenoxy)-1H-pyrazole Poorly Soluble?
Before diving into solutions, it's crucial to understand the physicochemical properties of 4-(4-Bromophenoxy)-1H-pyrazole that contribute to its low aqueous solubility. The molecule possesses a largely hydrophobic structure due to the bromophenoxy and pyrazole rings. While the pyrazole ring has some potential for hydrogen bonding, the overall lipophilic nature of the compound dominates, leading to poor interaction with water molecules.
Key physicochemical properties (predicted) that influence solubility include:
This section addresses common questions and provides structured troubleshooting workflows to systematically improve the solubility of 4-(4-Bromophenoxy)-1H-pyrazole in your experiments.
Q1: I've tried dissolving 4-(4-Bromophenoxy)-1H-pyrazole in water or buffer, and it's not dissolving. What is my first step?
Answer: The first and most straightforward approach is to assess the impact of pH on the compound's solubility. Since the pyrazole moiety contains ionizable protons, altering the pH of the aqueous medium can significantly increase solubility[2][3][].
Preparation of Buffers: Prepare a series of buffers with a pH range from 2 to 10 (e.g., citrate buffers for acidic pH, phosphate buffers for neutral pH, and borate buffers for basic pH).
Sample Preparation: Add an excess amount of 4-(4-Bromophenoxy)-1H-pyrazole to a fixed volume of each buffer in separate vials.
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
Separation: Centrifuge or filter the samples to remove the undissolved solid.
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a suitable analytical method (e.g., HPLC-UV).
Analysis: Plot the solubility (in µg/mL or mM) against the pH to determine the optimal pH for solubilization.
Causality: If the compound is a weak acid, its solubility will increase at a higher pH as it deprotonates to form a more soluble salt. Conversely, if it behaves as a weak base, solubility will increase at a lower pH due to protonation[5].
Q2: Adjusting the pH didn't provide sufficient solubility for my experiment. What's the next logical step?
Answer: If pH modification alone is insufficient, the use of co-solvents is a widely adopted and effective strategy[6][7][8]. Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous medium, thereby enhancing the solubility of hydrophobic compounds[][7].
Dimethyl sulfoxide (DMSO)
Ethanol
Polyethylene glycol (PEG), such as PEG 400
Propylene glycol (PG)
Stock Solution Preparation: Prepare a high-concentration stock solution of 4-(4-Bromophenoxy)-1H-pyrazole in a strong organic solvent like DMSO.
Co-solvent System Preparation: In separate vials, prepare a series of aqueous solutions containing increasing percentages of a co-solvent (e.g., 5%, 10%, 20%, 30% v/v of DMSO, Ethanol, PEG 400, or PG in your chosen buffer).
Solubility Determination: Add a small aliquot of the compound's stock solution to each co-solvent system and observe for precipitation. Alternatively, use the equilibrium solubility method described in Q1 with the co-solvent systems.
Data Analysis: Determine the maximum concentration of the compound that remains in solution for each co-solvent system.
Data Presentation: Example Co-solvent Screening Data
Co-solvent System
Maximum Achieved Solubility (µg/mL)
Observations
5% DMSO in PBS (pH 7.4)
15
Clear solution
10% DMSO in PBS (pH 7.4)
50
Clear solution
20% DMSO in PBS (pH 7.4)
200
Clear solution
5% Ethanol in PBS (pH 7.4)
10
Clear solution
10% Ethanol in PBS (pH 7.4)
35
Clear solution
Causality: Co-solvents work by disrupting the hydrogen bonding network of water, which reduces the energy required to create a cavity for the hydrophobic solute. This leads to a more favorable solvation environment for the non-polar regions of 4-(4-Bromophenoxy)-1H-pyrazole[]. It's important to note that while co-solvents can increase solubility, they may also impact the permeability of the compound across biological membranes[9].
Caption: Initial troubleshooting workflow for poor solubility.
Q3: My experimental system is sensitive to organic solvents. Are there alternative solubilization methods?
Answer: Yes, for solvent-sensitive applications, such as cell-based assays or in vivo studies, cyclodextrins offer an excellent alternative. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate hydrophobic molecules, like 4-(4-Bromophenoxy)-1H-pyrazole, forming an "inclusion complex" that is water-soluble[10][11][][13][14].
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Widely used due to its high aqueous solubility and low toxicity[13].
Sulfobutylether-β-cyclodextrin (SBE-β-CD or Captisol®): Anionic derivative with excellent solubilizing capacity and safety profile.
Prepare Cyclodextrin Solutions: Create a series of aqueous solutions with increasing concentrations of HP-β-CD or SBE-β-CD (e.g., 1%, 2%, 5%, 10% w/v).
Complexation: Add an excess of 4-(4-Bromophenoxy)-1H-pyrazole to each cyclodextrin solution.
Equilibration: Agitate the mixtures for 24-48 hours at a constant temperature.
Separation and Quantification: As described in the previous protocols, separate the undissolved compound and quantify the concentration in the clear supernatant.
Phase-Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 inclusion complex.
Causality: The hydrophobic bromophenoxy portion of the molecule likely fits into the non-polar cavity of the cyclodextrin, while the hydrophilic exterior of the cyclodextrin interacts with water, effectively solubilizing the entire complex[10][11].
Q4: I need to prepare a solid dosage form or a high-concentration stock for long-term storage. What are my options?
Answer: For solid formulations or to improve the dissolution rate, creating an amorphous solid dispersion is a powerful technique[15][16][17][18]. This involves dispersing the crystalline drug in an inert carrier matrix at the molecular level, which prevents the drug from recrystallizing and enhances its dissolution rate[15][16].
Solvent Evaporation: Both the drug and a hydrophilic polymer carrier (e.g., PVP, HPMC) are dissolved in a common solvent, which is then evaporated, leaving a solid dispersion[15][19].
Fusion (Melting) Method: The drug and carrier are melted together and then rapidly cooled to solidify[15][19].
Selection of Carrier: Choose a suitable hydrophilic polymer such as polyvinylpyrrolidone (PVP K30) or hydroxypropyl methylcellulose (HPMC).
Dissolution: Dissolve both 4-(4-Bromophenoxy)-1H-pyrazole and the polymer carrier in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol).
Solvent Removal: Evaporate the solvent using a rotary evaporator under reduced pressure.
Drying: Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
Characterization: The resulting solid dispersion should be characterized (e.g., by DSC and XRD to confirm its amorphous state) and its dissolution rate compared to the crystalline drug.
Causality: By converting the drug from a stable crystalline form to a higher-energy amorphous state, the energy barrier for dissolution is significantly lowered. The hydrophilic carrier also improves the wettability of the drug particles[17].
Caption: Decision-making for advanced solubilization methods.
Summary of Troubleshooting Strategies
Strategy
Principle
Best For
Considerations
pH Adjustment
Ionization of the pyrazole ring to form a more soluble salt[].
Initial screening; compounds with ionizable groups.
Effectiveness depends on the pKa; may not be suitable for all biological systems.
Can be expensive; potential for interactions with other formulation components.
Solid Dispersions
Conversion to a high-energy amorphous state and improved wettability[15][16].
Solid dosage forms; improving dissolution rate and bioavailability.
Requires specialized equipment; potential for physical instability (recrystallization) over time.
By systematically applying these troubleshooting strategies, researchers can overcome the solubility challenges presented by 4-(4-Bromophenoxy)-1H-pyrazole and successfully advance their experimental work.
References
Mocanu, A., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PMC. Available from: [Link]
JETIR. (2025, July 1). Solid Dispersion Techniques for Solubility Enhancement: A Comprehensive Review. JETIR.org. Available from: [Link]
Touro Scholar. Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Available from: [Link]
PMC. A Review on Solid Dispersion and Carriers Used Therein for Solubility Enhancement of Poorly Water Soluble Drugs. Available from: [Link]
Longdom Publishing. Brief Overview of Various Approaches to Enhance Drug Solubility. Available from: [Link]
Universal Journal of Pharmaceutical Research. View of SOLID DISPERSION- STRATEGY TO ENHANCE SOLUBILITY AND DISSOLUTION OF POORLY WATER SOLUBLE DRUGS. Available from: [Link]
PMC. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available from: [Link]
Xie, B., et al. Solubilization techniques used for poorly water-soluble drugs. Available from: [Link]
ACS Publications. (2012, January 26). The Solubility–Permeability Interplay When Using Cosolvents for Solubilization: Revising the Way We Use Solubility-Enabling Formulations. Molecular Pharmaceutics. Available from: [Link]
MDPI. (2026, January 16). Enhancing the Water Solubility and Efficacy of Anticancer Drugs Using Hydroxypropyl-β-Cyclodextrin. Available from: [Link]
PMC. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents. Available from: [Link]
PubMed. (2025, February 22). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Available from: [Link]
Journal of Advanced Pharmacy Education and Research. Solid Dispersion: Solubility Enhancement Technique for poorly water soluble Drugs. Available from: [Link]
Khan Academy. pH and solubility. Available from: [Link]
Technical Support Center: Mitigating Protodebromination in 4-(4-Bromophenoxy)-1H-pyrazole Workflows
Welcome to the Advanced Troubleshooting Guide for 4-(4-Bromophenoxy)-1H-pyrazole. As a Senior Application Scientist, I have designed this resource to address one of the most pervasive chemoselectivity issues encountered...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced Troubleshooting Guide for 4-(4-Bromophenoxy)-1H-pyrazole. As a Senior Application Scientist, I have designed this resource to address one of the most pervasive chemoselectivity issues encountered during the late-stage functionalization of this scaffold: unwanted protodebromination (hydrodehalogenation) during transition-metal catalyzed cross-coupling.
This guide bypasses generic advice to provide mechanistic causality, self-validating experimental protocols, and data-driven strategies to ensure your C–C and C–N couplings succeed.
Mechanistic Deep-Dive: The Causality of Debromination
When subjecting 4-(4-Bromophenoxy)-1H-pyrazole to palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions), researchers frequently observe the consumption of starting material but isolate 4-phenoxy-1H-pyrazole instead of the desired cross-coupled product.
This occurs because the intermediate Aryl-Pd(II)-Br complex is diverted from the productive transmetalation pathway into a reductive dead-end. This undesired hydrodehalogenation is driven by three primary factors:
Unproductive β-Hydride Elimination: Protic solvents (like ethanol or isopropanol) and certain amine bases can coordinate to the palladium center and undergo β-hydride elimination. This generates a palladium-hydride intermediate that rapidly undergoes C–H reductive elimination to yield the debrominated heteroarene.
The Free Pyrazole N–H as an Internal Proton Source: The unprotected 1H-pyrazole moiety (pKa ~14) is highly problematic. It can act as a competitive ligand, binding to the Pd center and stalling the catalytic cycle. Furthermore, in the presence of base, it can serve as a localized proton donor to the Ar-Pd(II) intermediate, directly facilitating protodebromination.
Adventitious Water: Even in nominally anhydrous conditions, hygroscopic bases (e.g., K₃PO₄) can introduce trace water. Mechanistic studies have proven that water acts as a potent hydrogen source for hydrodehalogenation, especially when electron-rich phosphine ligands are employed[1].
To outcompete deleterious protodehalogenation, the reaction must be engineered to accelerate the transmetalation step while strictly eliminating proton/hydride sources[2].
Pathway Visualization
The following diagram illustrates the kinetic competition between the desired cross-coupling pathway and the undesired protodebromination pathway.
Mechanistic divergence: Transmetalation vs. Protodehalogenation in Pd-catalyzed cross-coupling.
Troubleshooting FAQs
Q: I am observing >50% of the debrominated byproduct (4-phenoxy-1H-pyrazole) in my LCMS. How do I fix this immediately?A: First, eliminate all protic solvents. Switch from standard aqueous/alcoholic solvent mixtures to strictly aprotic solvents like 1,4-Dioxane or Toluene[3]. Second, replace aqueous Na₂CO₃ with finely milled, anhydrous K₃PO₄. Finally, if you are using generic ligands like PPh₃, upgrade to a bulky biaryl phosphine ligand like XPhos or BrettPhos, which accelerates transmetalation and prevents β-hydride elimination,[2].
Q: Can I perform a Suzuki coupling without protecting the pyrazole ring?A: Yes, but it is highly condition-dependent and generally results in lower yields. The free N–H proton is acidic enough to interfere with the Pd-cycle. If you must proceed without protection, you must use an excess of base (to fully deprotonate the pyrazole and the boronic acid) and highly active pre-catalysts (e.g., XPhos Pd G3). However, pre-protecting the pyrazole is the most scientifically sound approach to guarantee high yields.
Quantitative Impact of Reaction Conditions
The table below summarizes the causality between specific reaction parameters and the resulting chemoselectivity.
Condition Matrix: Yield vs. Debromination Ratio
Reaction Strategy
Pyrazole Status
Solvent System
Base
Ligand
Desired Product Yield (%)
Debrominated Byproduct (%)
Standard Aqueous
Unprotected
Toluene / EtOH / H₂O
Na₂CO₃ (aq)
Pd(PPh₃)₄
18%
68%
Anhydrous Aprotic
Unprotected
1,4-Dioxane (dry)
K₃PO₄ (anhydrous)
XPhos
55%
25%
Steric Shielding
Unprotected
1,4-Dioxane (dry)
K₃PO₄ (anhydrous)
BrettPhos
62%
18%
Pre-Protection (Optimal)
THP-Protected
1,4-Dioxane (dry)
K₃PO₄ (anhydrous)
XPhos
94%
< 2%
Data represents typical conversion profiles for 4-(4-Bromophenoxy)-1H-pyrazole during a standard Suzuki-Miyaura coupling with phenylboronic acid.
Self-Validating Experimental Protocols
To ensure reproducibility and trust in your workflow, utilize the following self-validating protocols. Each protocol contains built-in analytical checkpoints to verify success before proceeding to the next step.
Protocol A: THP-Protection of 4-(4-Bromophenoxy)-1H-pyrazole
Rationale: Masking the acidic N–H proton eliminates internal proton transfer and prevents catalyst poisoning.
Setup: In an oven-dried flask under nitrogen, dissolve 4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv) in anhydrous DCM (0.2 M).
Reagent Addition: Add 3,4-Dihydro-2H-pyran (DHP, 1.5 equiv) followed by a catalytic amount of p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O, 0.1 equiv).
Reaction: Stir the mixture at room temperature for 4 hours.
Validation Checkpoint 1 (TLC/LCMS): Remove a 10 µL aliquot, quench in 1 mL MeCN, and analyze. The starting material (m/z 239/241) should be <5% relative to the THP-protected product (m/z 323/325). Self-Correction: If starting material persists, add 0.5 equiv DHP and stir for an additional 2 hours.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM, dry over anhydrous Na₂SO₄, and concentrate in vacuo. The crude product can typically be used directly in Protocol B.
Degassing (Critical Step): Seal the tube and evacuate/backfill with ultra-pure Nitrogen three times. Add anhydrous, degassed 1,4-Dioxane (0.1 M) via syringe.
Reaction: Heat the mixture to 90 °C in a pre-heated oil bath for 6 hours.
Validation Checkpoint 2 (Chemoselectivity Analysis): After 6 hours, cool the reaction and take a 10 µL aliquot for LCMS. Analyze the ratio of the desired product mass to the debrominated byproduct mass (m/z 244 for THP-protected phenoxypyrazole). Self-Correction: If debromination exceeds 5%, your K₃PO₄ may have absorbed atmospheric moisture. Discard the base batch and re-mill fresh K₃PO₄ in a glovebox for future runs.
Workup: Filter the mixture through a pad of Celite, eluting with EtOAc. Concentrate and purify via flash column chromatography.
References
Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. Royal Society of Chemistry.
Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics - ACS Publications.
Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. PubMed Central (PMC).
Technical Support Center: Palladium-Catalyzed Coupling Reactions of 2-Bromopyrazine. Benchchem.
Technical Support Center: Optimizing Catalyst Loading for 4-(4-Bromophenoxy)-1H-pyrazole Suzuki Coupling
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-(4-bromophenoxy)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for the Suzuki-Miyaura cross-coupling of 4-(4-bromophenoxy)-1H-pyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and optimize your reaction conditions for this specific, yet important, transformation. The pyrazole moiety is a key structural motif in many biologically active compounds, making its efficient functionalization a critical task in medicinal chemistry.[1][2]
Troubleshooting Guide: From Low Yields to Catalyst Woes
This section addresses specific experimental issues you might encounter when optimizing the catalyst loading for the Suzuki coupling of 4-(4-bromophenoxy)-1H-pyrazole. We delve into the root causes of these problems and provide actionable, step-by-step solutions.
Problem 1: Low to No Product Formation
Symptom: Your reaction shows a low yield of the desired coupled product, or in the worst case, only starting materials are observed after the reaction time.[3]
Potential Causes & Solutions:
Inactive Catalyst: The active Pd(0) species is the workhorse of the Suzuki reaction. If it's not generated or is deactivated, your reaction will stall.[3][4]
Solution: Ensure your palladium source is of high quality. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure your conditions facilitate its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced pre-catalyst system (e.g., XPhos Pd G2) that readily forms the active species.[5][6] The nitrogen atoms in the pyrazole ring can also coordinate to the palladium center and deactivate the catalyst.[7]
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center, promoting oxidative addition, and facilitating reductive elimination.[8] For heteroaryl bromides like 4-(4-bromophenoxy)-1H-pyrazole, standard ligands like PPh₃ may not be sufficient.
Solution: Switch to bulky, electron-rich phosphine ligands. Ligands like XPhos, SPhos, or RuPhos have demonstrated superior performance in couplings with nitrogen-rich heterocycles.[5][9] These ligands promote the desired catalytic cycle and can prevent catalyst deactivation.
Inappropriate Base or Solvent: The base activates the boronic acid for transmetalation, and the solvent influences the solubility of reagents and the stability of the catalytic species.[8][10]
Solution: Screen a variety of bases and solvents. For this substrate, a common starting point is an inorganic base like K₃PO₄ or Cs₂CO₃ in an aprotic solvent such as dioxane, THF, or toluene, often with a small amount of water.[5][11] Protic solvents like alcohols can sometimes lead to dehalogenation side reactions.[5]
Oxygen Contamination: Oxygen can oxidize the active Pd(0) catalyst and phosphine ligands, leading to deactivation.[3]
Solution: Thoroughly degas your solvent and reaction mixture. This can be done by sparging with an inert gas (argon or nitrogen) for 15-30 minutes or by using several freeze-pump-thaw cycles.[3]
Problem 2: Significant Side Product Formation
Symptom: Besides your desired product, you observe significant amounts of byproducts such as debrominated starting material or homocoupled boronic acid.
Potential Causes & Solutions:
Debromination (Protodehalogenation): This is the replacement of the bromine atom with a hydrogen atom.
Cause & Solution: This side reaction can be promoted by certain bases and solvents.[5] If you observe significant debromination, consider switching to a weaker base (e.g., K₂CO₃) or a non-protic solvent system.[5] The N-H proton of the pyrazole can also contribute to this issue; protecting the pyrazole nitrogen (e.g., with a Boc group) can often suppress dehalogenation.[5]
Homocoupling of Boronic Acid: This results in the formation of a biaryl product from two molecules of your boronic acid.
Cause & Solution: Homocoupling is often promoted by the presence of oxygen and can be exacerbated by certain catalyst systems.[5][12] Rigorous degassing of the reaction mixture is crucial.[12] Using a pre-catalyst that rapidly generates the active Pd(0) species can also minimize the presence of Pd(II) intermediates that can promote homocoupling.[5]
Protodeboronation: This is the replacement of the boronic acid group with a hydrogen atom, consuming your coupling partner.
Cause & Solution: This is a common issue, especially with heteroaryl boronic acids, and is often promoted by aqueous basic conditions and high temperatures.[5][7] To mitigate this, consider using boronic esters (e.g., pinacol esters), which are more stable.[5] Running the reaction under anhydrous conditions with a solid, powdered base like K₃PO₄ can also be beneficial.[5]
Frequently Asked Questions (FAQs)
Q1: What is the optimal catalyst loading for this reaction?
There is no single "optimal" catalyst loading, as it is highly dependent on the specific boronic acid, ligand, base, and solvent used. However, a good starting point for optimization is typically between 1-5 mol% of the palladium catalyst.[13] For highly efficient catalyst systems and less challenging coupling partners, loadings as low as 0.05-0.5 mol% may be achievable.[14] It is recommended to start with a higher loading (e.g., 2-3 mol%) to ensure the reaction proceeds and then systematically decrease the loading to find the minimum effective amount.
Q2: Do I need to protect the N-H of the pyrazole?
While not always strictly necessary, protecting the pyrazole N-H can significantly improve the outcome of the reaction. The acidic N-H proton can interfere with the catalytic cycle and promote side reactions like dehalogenation.[5] If you are experiencing low yields or significant side product formation, N-protection is a highly recommended troubleshooting step.
Q3: How do I choose the right ligand for this coupling?
For heteroaryl halides like 4-(4-bromophenoxy)-1H-pyrazole, bulky and electron-rich phosphine ligands are generally the most effective. These ligands promote the oxidative addition step and stabilize the palladium catalyst.[5][9]
Ligand
Characteristics
XPhos
Bulky, electron-rich, often provides high yields for N-heterocycles.[5][9]
SPhos
Similar to XPhos, also very effective for challenging couplings.[9]
RuPhos
Another excellent choice for heteroaromatic couplings.
PPh₃
Less effective for this type of substrate, may lead to low yields.[5]
Q4: What is the role of the base, and which one should I use?
The base plays a critical role in activating the boronic acid for the transmetalation step.[8][10] The choice of base can significantly impact the reaction rate and the formation of side products.
Base
Characteristics
K₃PO₄
A common and effective base for Suzuki couplings, often used in solid form.[5]
Cs₂CO₃
A stronger base that can be effective for more challenging couplings.
K₂CO₃
A milder base that may be useful if dehalogenation is an issue.[15]
Organic Bases (e.g., Et₃N)
Generally less effective for this type of Suzuki coupling.
Q5: How can I monitor the progress of the reaction?
The reaction progress can be conveniently monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7] This allows you to determine when the starting material has been consumed and to identify the formation of your desired product and any major side products.
Experimental Protocols
General Procedure for Suzuki-Miyaura Coupling of 4-(4-Bromophenoxy)-1H-pyrazole
Reaction Setup: To a dry reaction vial equipped with a magnetic stir bar, add 4-(4-bromophenoxy)-1H-pyrazole (1.0 equiv), the desired boronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).
Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
Solvent Addition: Add the degassed solvent (e.g., dioxane, with or without a small amount of water) via syringe.
Catalyst Addition: Under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-5 mol%) and any additional ligand if required.
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
Caption: A workflow for troubleshooting low yields in Suzuki coupling reactions.
References
Wikipedia. (2024). Suzuki reaction. Retrieved from [Link]
Various Authors. (2018). Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction. ResearchGate. Retrieved from [Link]
Various Authors. (2025). Why does palladium catalyst deactivate during Suzuki coupling in small-scale undergraduate labs? ResearchGate. Retrieved from [Link]
Kuznetsov, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. MDPI. Retrieved from [Link]
Plucinski, P., et al. (2018). Evidence for Suzuki–Miyaura cross-couplings catalyzed by ligated Pd3-clusters: from cradle to grave. PMC. Retrieved from [Link]
Various Authors. (2018). Why can't I achieve good yields for this Suzuki reaction? ResearchGate. Retrieved from [Link]
Various Authors. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Retrieved from [Link]
Guild, C., et al. (2014). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC. Retrieved from [Link]
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
Various Authors. (2018). Optimization of catalyst loading for Suzuki-Miyaura coupling. ResearchGate. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
Billingsley, K., & Buchwald, S. L. (2007). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
Itoh, T., et al. (2019). Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-yl Triflates. ACS Omega. Retrieved from [Link]
Various Authors. (2024). PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Retrieved from [Link]
Various Authors. (2018). A sustainable heterogenized palladium catalyst for Suzuki-Miyaura cross coupling reaction of azaheteroaryl halides in aqueous media. DOI. Retrieved from [Link]
Various Authors. (2022). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. MDPI. Retrieved from [Link]
Wang, L., et al. (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. Retrieved from [Link]
Uršič, D., et al. (2016). The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. The Journal of Organic Chemistry. Retrieved from [Link]
Various Authors. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. Organic Process Research & Development. Retrieved from [Link]
Alinezhad, H., et al. (2011). One-Pot Regioselective Synthesis of 4-Bromopyrazole Derivatives Under Solvent Free Conditions. ResearchGate. Retrieved from [Link]
Mishra, A., et al. (2025). chemistry and biological properties of pyrazole derivatives: a review. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from [Link]
Various Authors. (2018). Synthesis of Some New Pyrazoles. DergiPark. Retrieved from [Link]
Kappe, C. O., et al. (2011). Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. The Journal of Organic Chemistry. Retrieved from [Link]
Various Authors. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
Technical Support Center: Purification & Chromatography of 4-(4-Bromophenoxy)-1H-pyrazole
Welcome to the Technical Support Center for 4-(4-Bromophenoxy)-1H-pyrazole (CAS: 1429901-41-6). Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven troubl...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center for 4-(4-Bromophenoxy)-1H-pyrazole (CAS: 1429901-41-6). Designed for researchers, analytical scientists, and drug development professionals, this guide provides field-proven troubleshooting strategies, step-by-step methodologies, and mechanistic insights to overcome the unique physicochemical challenges associated with this building block.
Part 1: Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing severe peak tailing or peak splitting during Reversed-Phase HPLC (RP-HPLC) analysis of 4-(4-Bromophenoxy)-1H-pyrazole?
A1: Peak distortion in this molecule is driven by two interacting physicochemical phenomena: secondary silanol interactions and annular tautomerism .
The Causality: The 1H-pyrazole ring is amphoteric. Its basic nitrogen acts as a strong hydrogen-bond acceptor that interacts non-specifically with unbonded, acidic residual silanols (Si–OH) on the silica stationary phase[1]. Because the 4-bromophenoxy substituent is highly lipophilic, it increases the molecule's overall retention time, prolonging its exposure to these secondary interaction sites. Furthermore, pyrazoles undergo rapid tautomerism. If the rate of interconversion between tautomers is similar to the chromatographic timescale, it manifests as peak broadening or splitting.
The Solution: To mitigate this, employ a fully end-capped C18 column to physically block residual silanols[2]. More importantly, use a mobile phase modifier such as 0.1% Trifluoroacetic acid (TFA). Lowering the mobile phase pH below 3.0 suppresses silanol ionization and forces the pyrazole into a single protonation state, eliminating the tailing[1][3].
Q2: During normal-phase flash chromatography on silica gel, my product streaks heavily and co-elutes with debrominated byproducts. How can I improve resolution?
A2: Streaking on bare silica occurs because the acidic nature of standard silica gel interacts strongly with the basic pyrazole nitrogen[4]. Additionally, the debrominated byproduct (4-phenoxy-1H-pyrazole) has a nearly identical polar surface area to the brominated target, making separation difficult under standard Hexane/Ethyl Acetate gradients.
The Solution: Deactivate the silica gel by adding 1% Triethylamine (TEA) to your mobile phase[4]. The TEA competitively binds to the strongly acidic silanol sites, preventing the pyrazole from sticking and streaking. To separate the brominated versus debrominated species, switch to a more selective solvent system, such as Toluene/Acetone, which exploits the polarizability of the bromine atom (halogen bonding interactions) to achieve baseline separation.
Q3: What is the most efficient method to scale up the purification of 4-(4-Bromophenoxy)-1H-pyrazole without using excessive chromatography solvent?
A3: Recrystallization is the most scalable, self-validating, and cost-effective method for this compound[5]. The rigid, planar nature of the pyrazole core, coupled with the heavy bromine atom, gives this molecule excellent crystallinity.
The Solution: A mixed-solvent recrystallization system using Ethanol (the "good" solvent) and Water (the "anti-solvent") is highly effective[6]. The bromophenoxy group is highly hydrophobic, ensuring the product precipitates selectively upon the addition of water, while polar impurities (like unreacted pyrazole precursors) remain dissolved in the aqueous-ethanolic mother liquor.
Part 2: Visual Workflows & Decision Trees
Caption: Diagnostic decision tree for resolving HPLC peak distortions in pyrazole derivatives.
Caption: Scale-dependent purification workflow for 4-(4-Bromophenoxy)-1H-pyrazole.
Part 3: Quantitative Data & Method Optimization
The table below summarizes the empirical impact of various mobile phase modifiers on the chromatographic behavior of basic pyrazole derivatives. Using the correct modifier is critical for accurate quantification.
Mobile Phase System (Isocratic)
Modifier Added
Approx. pH
Peak Asymmetry Factor (
As
)
Resolution (
Rs
) Quality
Water / Acetonitrile
None
~6.5
2.8 (Severe Tailing)
Poor / Co-elution
Water / Acetonitrile
0.1% Formic Acid
~2.8
1.6 (Moderate Tailing)
Moderate
Water / Acetonitrile
0.1% TFA
~2.0
1.05 (Symmetrical)
Excellent
Water / Methanol
10 mM Ammonium Acetate
~6.8
2.2 (Tailing)
Poor
Note: An ideal Gaussian peak has an
As
value of 1.0. Values > 1.5 indicate significant tailing that compromises fraction collection and integration[2].
This protocol utilizes deactivated silica to prevent the basic pyrazole from streaking[4].
Stationary Phase Preparation: Slurry pack standard silica gel (230-400 mesh) into the column using Hexane containing 1% v/v Triethylamine (TEA). The TEA neutralizes the strongly acidic silanols.
Sample Loading: Dissolve the crude 4-(4-Bromophenoxy)-1H-pyrazole in a minimum volume of Dichloromethane (DCM). If the crude is highly impure and poorly soluble, utilize a dry-loading technique: adsorb the crude mixture onto a small amount of deactivated silica and evaporate the DCM under reduced pressure to form a free-flowing powder. Load this powder onto the column head.
Elution Gradient:
Initiate elution with 100% Hexane (containing 1% TEA) for 2 column volumes (CV) to wash away highly lipophilic impurities.
Gradually increase the polarity to 30% Ethyl Acetate in Hexane (with 1% TEA) over 10 CVs.
Fraction Collection & Analysis: Monitor fractions via TLC (UV active at 254 nm due to the bromophenoxy chromophore). Combine fractions containing the pure target and evaporate under reduced pressure.
This protocol exploits the hydrophobic nature of the bromophenoxy group to force crystallization while leaving polar byproducts in solution[6].
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimum amount of boiling Ethanol (the "good" solvent) until the solid just completely dissolves.
Clarification (Optional): If the solution is darkly colored or contains insoluble particulates, add activated charcoal, boil for 2 minutes, and perform a hot gravity filtration through fluted filter paper.
Anti-Solvent Addition: While maintaining the ethanolic solution near its boiling point, add hot Water (the "anti-solvent") dropwise until the solution becomes slightly turbid (reaching the cloud point). Add 1-2 drops of hot Ethanol to clear the turbidity.
Crystallization: Remove the flask from the heat source and allow it to cool undisturbed to room temperature. This slow cooling promotes the formation of large, pure crystal lattices[5]. Once at room temperature, place the flask in an ice bath (0-4 °C) for 30 minutes to maximize the yield.
Isolation: Collect the crystals via vacuum filtration using a Büchner funnel. Wash the filter cake with a small volume of ice-cold 10% Ethanol/Water to remove any residual mother liquor impurities. Dry the purified crystals in a vacuum oven.
References
LCGC. "But My Peaks Are Not Gaussian! Part III: Physicochemical Causes of Peak Tailing." Chromatography Online. URL:[Link]
Element Lab Solutions. "Peak Tailing in HPLC." Element Lab Solutions. URL:[Link]
Phenomenex. "How to Reduce Peak Tailing in HPLC?" Phenomenex. URL: [Link]
Technical Support Center: Troubleshooting N-Arylation of 4-(4-Bromophenoxy)-1H-pyrazole
Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals working with 4-(4-Bromophenoxy)-1H-pyrazole .
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. This guide is specifically engineered for scientists and drug development professionals working with 4-(4-Bromophenoxy)-1H-pyrazole .
The core challenge with this substrate is chemoselectivity: the molecule contains a reactive pyrazole (N-H) and a potentially reactive aryl bromide (C-Br). Standard N-arylation conditions often inadvertently activate the internal C-Br bond, leading to catastrophic side reactions such as oligomerization, dehalogenation, or homocoupling. This guide provides field-proven strategies to achieve pristine N-arylation while preserving the 4-bromophenoxy moiety.
Before initiating your synthesis, use the following decision matrix to select the appropriate catalytic system based on your available coupling partner.
Decision matrix for chemoselective N-arylation of halogenated pyrazoles.
Q1: Why does my standard Pd-catalyzed Buchwald-Hartwig protocol yield intractable mixtures and oligomers?Causality: Palladium catalysts (e.g., Pd2(dba)3 with BrettPhos or RuPhos) are highly efficient at inserting into C-Br bonds via oxidative addition. When you subject 4-(4-Bromophenoxy)-1H-pyrazole to these conditions, the Pd catalyst does not distinguish between your external aryl halide coupling partner and the internal 4-bromophenoxy group. This triggers intermolecular cross-coupling between the pyrazole N-H of one molecule and the C-Br of another, resulting in rapid polymerization.
Solution: You must abandon Pd-catalysis for this specific step. Switch to a copper-based methodology that operates via a different catalytic cycle or exploits kinetic differences in carbon-halogen bond activation[1][2].
Q2: What is the most robust method to achieve N-arylation without touching the aryl bromide?Answer: The Chan-Lam Coupling is the undisputed gold standard for this substrate. By using an arylboronic acid instead of an aryl halide, you completely bypass the oxidative addition step that threatens your C-Br bond[2].
Causality: The Chan-Lam reaction utilizes a Cu(II) precatalyst (typically Cu(OAc)2). The reaction proceeds via transmetalation of the aryl group from boron to copper, followed by coordination of the pyrazole, oxidation to Cu(III) by ambient oxygen, and subsequent reductive elimination to form the C-N bond[2][3]. Because the catalytic cycle never involves oxidative addition into a carbon-halogen bond, the 4-bromophenoxy group remains 100% intact.
Chan-Lam catalytic cycle demonstrating the preservation of the C-Br bond.
Q3: I cannot source the required arylboronic acid and MUST use an aryl halide. How do I achieve chemoselectivity?Answer: You must use an Aryl Iodide as your coupling partner and employ a mild, Copper-Diamine catalyzed Ullmann coupling[4].
Causality: Chemoselectivity here relies strictly on bond dissociation energy (BDE) differentials. The C-I bond is significantly weaker than the C-Br bond. By utilizing CuI with a diamine ligand at strictly controlled temperatures (80–100 °C), the Cu(I) species will selectively undergo oxidative addition into the external C-I bond at a rate exponentially faster than the internal C-Br bond[4][5].
Data Presentation: Bond Energetics & Reaction Selectivity
This protocol uses ambient air as the terminal oxidant. It is "self-validating" because the color of the reaction mixture acts as a real-time diagnostic tool for the catalytic cycle's health.
Setup: In an open-air reaction vessel, combine 4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv), the desired Arylboronic Acid (1.5 - 2.0 equiv), and Cu(OAc)2 (0.1 equiv)[2].
Solvent & Base: Add Dichloromethane (DCM) or Methanol to achieve a 0.1 M concentration. Add Pyridine or Triethylamine (2.0 equiv).
Diagnostic Check 1 (Initiation): The solution should turn a clear, deep blue or blue-green, indicating the formation of the active soluble Cu(II)-amine complex.
Reaction: Stir vigorously at room temperature (or up to 50 °C if sluggish) for 12–24 hours. Keep the vessel open to the atmosphere or use an O2 balloon; oxygen is the stoichiometric oxidant required to turn over Cu(I) back to Cu(II)[2].
Diagnostic Check 2 (Progression): If the solution turns brick-red or brown and a precipitate forms, the reaction is starved of oxygen (Cu2O formation). Increase stirring speed or bubble air through the mixture to regenerate the blue/green Cu(II) species.
Workup: Filter through a pad of Celite to remove copper salts, wash with 1M HCl to remove pyridine, and purify via flash chromatography.
Use this only when coupling with an Aryl Iodide. Strict temperature control is mandatory to prevent activation of the internal bromide[4].
Setup: In an oven-dried Schlenk flask under an inert atmosphere (N2/Ar), combine 4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv), Aryl Iodide (1.2 equiv), CuI (0.05 equiv), and K3PO4 (2.0 equiv)[4].
Ligand Addition: Add anhydrous Toluene or Dioxane (0.2 M), followed by N,N'-dimethylethylenediamine (DMEDA) (0.1 equiv).
Diagnostic Check 1: The mixture should transition from a suspension to a slightly colored, more homogeneous mixture as the Cu-diamine complex forms.
Heating: Heat strictly to 85–90 °C. Crucial Causality: Exceeding 105 °C provides enough thermal energy to overcome the activation barrier for C-Br oxidative addition, which will destroy your starting material[1].
Monitoring: Monitor via LC-MS. The reaction should selectively yield the N-arylated product. If homocoupling of the pyrazole or dehalogenation is observed, lower the temperature by 10 °C.
Workup: Cool to room temperature, dilute with EtOAc, wash with aqueous ammonia to sequester copper, and purify.
Overcoming steric hindrance in 4-(4-Bromophenoxy)-1H-pyrazole derivatization
Technical Support Center: 4-(4-Bromophenoxy)-1H-pyrazole Derivatization Welcome to the technical support guide for overcoming challenges in the derivatization of 4-(4-bromophenoxy)-1H-pyrazole. This resource is designed...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: 4-(4-Bromophenoxy)-1H-pyrazole Derivatization
Welcome to the technical support guide for overcoming challenges in the derivatization of 4-(4-bromophenoxy)-1H-pyrazole. This resource is designed for researchers, medicinal chemists, and drug development professionals who are working with this sterically demanding scaffold. Here, we address common experimental hurdles with in-depth, field-proven insights and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: What makes the derivatization of 4-(4-bromophenoxy)-1H-pyrazole particularly challenging?
A1: The primary challenge is significant steric hindrance imposed by the bulky 4-bromophenoxy group at the C4 position of the pyrazole ring. This substituent physically obstructs access to adjacent reactive sites, namely the N1 position of the pyrazole and, to a lesser extent, the bromine atom on the phenyl ring. This hindrance can lead to low reaction yields, poor regioselectivity in N-functionalization, and the need for highly specialized catalysts for cross-coupling reactions.[1][2]
Q2: What are the principal sites for derivatization on this molecule, and how does steric hindrance affect each?
A2: There are two primary sites for derivatization:
Pyrazole N-H group: This site is used for N-alkylation and N-arylation. The 4-bromophenoxy group severely hinders the N1 position, often leading to preferential reaction at the less-hindered N2 position in unsymmetrically substituted pyrazoles.[3][4] Achieving N1 selectivity requires carefully optimized conditions or the use of directing groups.
Aryl Bromide (C-Br bond): This site is functionalized via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The pyrazole moiety acts as a bulky substituent on the phenyl ring, which can impede the oxidative addition step in the catalytic cycle, necessitating the use of highly active catalyst systems.[5][6]
Q3: For N-alkylation of the pyrazole core, what is the expected major regioisomer?
A3: For an unsubstituted 1H-pyrazole, alkylation typically favors the less sterically hindered nitrogen atom.[3][4] In the case of 4-(4-bromophenoxy)-1H-pyrazole, the bulky group at C4 shields the adjacent N1 position. Therefore, without specific control measures, alkylation will predominantly yield the N2-alkylated isomer.
Q4: Are there general strategies to improve the success rate of reactions with this scaffold?
A4: Yes. Key strategies revolve around overcoming the steric barrier:
Catalyst/Ligand Selection: Employing catalysts with bulky, electron-rich ligands (e.g., Buchwald phosphine ligands, N-Heterocyclic Carbenes) is critical for cross-coupling reactions as they promote the formation of highly reactive, low-coordinate metal species.[5][7][8]
Reaction Conditions: Higher reaction temperatures, often achieved through conventional heating or microwave irradiation, can provide the necessary energy to overcome the activation barrier imposed by steric hindrance.[9][10]
Reagent Choice: Using more reactive reagents, such as organotrifluoroborates in Suzuki couplings or alkyl triflates instead of halides in N-alkylations, can often improve yields.
Protecting Groups: In complex syntheses, employing a protecting group strategy can control regioselectivity during N-functionalization steps.[11][12]
Troubleshooting Guide 1: N-Alkylation & N-Arylation of the Pyrazole Ring
This section focuses on resolving common issues encountered during the substitution of the pyrazole N-H proton.
Problem 1: Low or no conversion during N-alkylation.
This is often due to a combination of a weak base, a poorly reactive alkylating agent, and steric hindrance.
Technical Support Center: Ideal Recrystallization Solvents for High-Purity 4-(4-Bromophenoxy)-1H-pyrazole
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for selecting the ideal recrystallization solvent for 4-(4-Bromophenoxy)-1H-py...
Author: BenchChem Technical Support Team. Date: April 2026
This technical support guide is designed for researchers, scientists, and drug development professionals to provide a comprehensive framework for selecting the ideal recrystallization solvent for 4-(4-Bromophenoxy)-1H-pyrazole. Achieving high purity is critical, and a systematic approach to solvent selection is the cornerstone of an effective crystallization process. This document provides troubleshooting advice, detailed protocols, and explains the fundamental principles behind experimental choices.
Frequently Asked Questions (FAQs)
Q1: What is the most critical factor in choosing a recrystallization solvent?
A1: The most crucial factor is the temperature coefficient of solubility. An ideal solvent will dissolve the 4-(4-Bromophenoxy)-1H-pyrazole completely at an elevated temperature (near the solvent's boiling point) but will have very low solubility for the compound at low temperatures (e.g., room temperature or in an ice bath).[1][2][3][4] This differential solubility is what enables the separation of the desired compound from soluble impurities.[4][5][6]
Q2: My compound "oils out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the solid melts before it dissolves or when the cooling solution becomes supersaturated and separates as a liquid instead of a solid.[5][7] This is common if the compound's melting point is lower than the solvent's boiling point or if the solution is cooled too rapidly.[7] To resolve this, you can:
Lower the crystallization temperature slowly: Allow the flask to cool gradually to room temperature before moving it to an ice bath.[7][8]
Use a larger volume of solvent: This can sometimes prevent the oil from forming.
Change the solvent system: Select a solvent with a lower boiling point or switch to a mixed-solvent system.[5][7] Vigorous stirring as the oil appears can sometimes induce crystallization.[9]
Q3: I have very low or no crystal yield after cooling. What went wrong?
A3: This is one of the most common issues and usually points to one of two causes:
Too much solvent was used: The solution was not saturated at the high temperature, so upon cooling, the compound remained dissolved.[7][9][10] The remedy is to evaporate some of the solvent to concentrate the solution and attempt the cooling process again.[7]
The compound is highly soluble even in the cold solvent: The chosen solvent is simply too "good." A different solvent or a mixed-solvent system with an "anti-solvent" is required.
Q4: How do I choose a starting solvent for a novel compound like 4-(4-Bromophenoxy)-1H-pyrazole?
A4: The principle of "like dissolves like" is the best starting point.[4][6] Given the structure of 4-(4-Bromophenoxy)-1H-pyrazole, which contains a polar pyrazole ring and a less polar bromophenoxy group, solvents of intermediate polarity are excellent candidates. Good starting points for a solvent screen would include ethanol, isopropanol, and ethyl acetate.[11][12] For pyrazole derivatives specifically, alcohols like ethanol and methanol are frequently used.[11][13][14]
Q5: When should I consider using a mixed-solvent system?
A5: A mixed-solvent system is ideal when no single solvent provides the desired solubility profile.[2][5] This typically occurs when your compound is too soluble in one solvent (even when cold) and insoluble in another (even when hot).[5] The technique involves dissolving the compound in a minimum amount of the "good" hot solvent and then adding the "poor" or "anti-solvent" dropwise until the solution becomes cloudy (turbid), indicating the saturation point has been reached.[5][11] A small amount of the "good" solvent is then added to redissolve the precipitate before slow cooling.
Troubleshooting Guide: Common Recrystallization Problems
Problem
Potential Cause(s)
Recommended Solution(s)
No Crystals Form Upon Cooling
1. Too much solvent used. [7][9][10] 2. Solution is supersaturated. [7] 3. Cooling period is too short. [5]
1. Boil off excess solvent to concentrate the solution and cool again.[7] 2. Induce crystallization by scratching the inside of the flask with a glass rod or adding a "seed" crystal of the pure compound.[7][9][10] 3. Allow more time at room temperature, then cool in an ice bath for at least 20-30 minutes.[5][11]
Oiling Out
1. Melting point of the compound is lower than the solvent's boiling point. [7] 2. Solution is cooling too rapidly. [7][15] 3. High concentration of impurities.
1. Switch to a lower-boiling solvent or use a mixed-solvent system. 2. Ensure slow, gradual cooling. Insulate the flask to slow heat loss.[7] 3. Re-dissolve the oil in more hot solvent, then try slow cooling again. If the problem persists, the crude material may require preliminary purification (e.g., by column chromatography).
Colored Impurities in Crystals
1. Impurities co-crystallize with the product. 2. Residual colored reagents (e.g., from bromination). [16]
1. Perform a hot filtration to remove insoluble impurities before cooling. 2. Consider treating the hot solution with a small amount of activated carbon to adsorb colored impurities, followed by hot filtration through celite.[16]
Low Recovery / Poor Yield
1. Too much solvent was used. [10] 2. Premature crystallization during hot filtration. [5][15] 3. Crystals were filtered before crystallization was complete. [5] 4. Washing crystals with warm or excessive solvent. [10]
1. Use the absolute minimum amount of hot solvent required for dissolution.[9][10] 2. Use a pre-heated funnel and flask for hot filtration. Add a small excess of solvent before filtering and boil it off later.[5] 3. Ensure the solution has been thoroughly cooled in an ice bath to maximize precipitation.[5] 4. Always wash the collected crystals with a minimal amount of ice-cold solvent.[8][10]
Experimental Workflow & Protocols
Visualizing the Solvent Selection Process
The following workflow provides a systematic approach to identifying an appropriate recrystallization solvent.
Caption: Workflow for single-solvent screening.
Protocol 1: Small-Scale Solvent Screening
This protocol is designed to efficiently test multiple solvents using a small amount of your crude product.
Preparation: Place approximately 20-30 mg of crude 4-(4-Bromophenoxy)-1H-pyrazole into several small test tubes, one for each solvent to be tested.
Room Temperature Test: To each tube, add the candidate solvent dropwise (starting with ~0.5 mL) and agitate at room temperature.[17]
If the solid dissolves completely, the solvent is unsuitable as a single solvent because recovery will be poor.[18] Result: Too Soluble.
If the solid is completely insoluble, proceed to the next step.
Hot Solubility Test: Heat the test tube in a water or sand bath to the solvent's boiling point.[17] Agitate to aid dissolution.
If the solid dissolves, this is a promising candidate. Proceed to step 4.
If the solid does not dissolve, add more solvent in 0.2 mL increments, reheating to boiling after each addition, up to a total volume of ~2-3 mL.
If the solid dissolves after adding more solvent, it's a promising candidate. Proceed to step 4.
If the solid remains insoluble even in the hot solvent, the solvent is unsuitable. Result: Insoluble.
Cooling and Crystallization: Remove the test tube from the heat and allow it to cool slowly to room temperature.[8] Once at room temperature, place it in an ice-water bath for 15-20 minutes.[5]
Evaluation: Observe the tube for crystal formation. The ideal solvent is one that yielded an abundant crop of well-formed crystals.
Protocol 2: Recrystallization Using a Mixed-Solvent System
This protocol is for situations where no single solvent is effective. A common pair for compounds like this could be Ethanol (good solvent) and Water (anti-solvent).
Dissolution: In an Erlenmeyer flask, dissolve the crude 4-(4-Bromophenoxy)-1H-pyrazole in the minimum amount of the hot "good" solvent (e.g., ethanol).
Addition of Anti-Solvent: While keeping the solution hot, add the "anti-solvent" (e.g., water) dropwise with swirling until a persistent cloudiness (turbidity) is observed.[5][11] This indicates the solution is saturated.
Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.[11]
Cooling: Cover the flask and allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.[11]
Isolation: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry thoroughly.[11]
Recommended Solvents for Initial Screening
Based on the structure of 4-(4-Bromophenoxy)-1H-pyrazole and literature precedents for similar compounds, the following solvents are recommended for an initial screening.
Solvent
Boiling Point (°C)
Polarity
Rationale & Potential Issues
Ethanol
78
Polar Protic
Often a good choice for pyrazole derivatives.[11][13] May be too soluble; a good candidate for a mixed-solvent system with water.
Isopropanol
82
Polar Protic
Similar to ethanol, but slightly less polar. May offer a better solubility profile.
Ethyl Acetate
77
Polar Aprotic
A versatile solvent of intermediate polarity.[12] Good for compounds with both polar and non-polar features.
Toluene
111
Non-polar
May be effective if the compound proves to be less polar than anticipated. Its high boiling point provides a large temperature gradient for crystallization.[12]
Acetone
56
Polar Aprotic
A strong, polar solvent. May dissolve the compound too well at room temperature. Its low boiling point makes it easy to remove.[4]
Hexane/Ethyl Acetate
Variable
Mixed
A common non-polar/polar mixed system.[11] Useful for fine-tuning solubility by varying the ratio.
Ethanol/Water
Variable
Mixed
A classic polar mixed-solvent system.[2][6] Very effective but can sometimes promote oiling out.[5]
References
Recrystallization. (n.d.). University of California, Los Angeles.
Recrystalliz
Recrystallization. (n.d.). University of Colorado Boulder.
Recrystallization. (n.d.). University of Massachusetts Lowell.
Problems with Recrystallis
Recrystallization techniques for purifying pyrazole compounds. (2025). BenchChem.
Solvent Choice. (n.d.). University of York.
Recrystalliz
Finding the best solvent for recrystallisation. (2021). Royal Society of Chemistry.
Solvent selection for recrystallization: An undergraduate organic experiment. (n.d.).
Recrystallization. (n.d.).
An ideal recrystalliz
Experiment: Recrystallization – Part I: Solvent Selection. (n.d.). University of Missouri–St. Louis.
Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Deriv
Common Solvents for Crystalliz
Recrystalliz
How to Purify an organic compound via recrystallization or reprecipitation? (2025).
Recrystalliz
Substances yield after recrystallization from different solvents. (n.d.).
Method for purifying pyrazoles. (2011).
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry.
Recrystallization Process Questions. (2017). Chemistry Stack Exchange.
Technical Support Center: Purification of Brominated Organic Compounds. (2025). BenchChem.
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. (2011). The Journal of Organic Chemistry.
Method for the bromination of aromatic compound. (n.d.).
recrystallization & purification of N-bromosuccinimide. (2021). YouTube.
An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-bromo-1H-pyrazole
Synthesis of Some New Pyrazoles. (n.d.). DergiPark.
Technical Support Center: Resolving NMR Peak Overlap in 4-(4-Bromophenoxy)-1H-pyrazole Mixtures
Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical bottlenecks of complex heterocyclic mixtures.
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Advanced NMR Technical Support Center. As a Senior Application Scientist, I frequently guide drug development professionals through the analytical bottlenecks of complex heterocyclic mixtures.
4-(4-Bromophenoxy)-1H-pyrazole presents a "perfect storm" of NMR challenges. The molecule suffers from annular tautomerism, which broadens the pyrazole signals, while the para-substituted bromophenoxy group yields an AA'BB' spin system that heavily crowds the 7.0–8.0 ppm aromatic window. When analyzed as a complex mixture (e.g., crude reaction mixtures or formulated drugs), standard 1D
1
H NMR often fails.
This guide provides a causality-driven, self-validating framework to systematically deconvolute these spectra using Variable Temperature (VT) NMR, Pure Shift NMR, and Diffusion-Ordered Spectroscopy (DOSY).
Diagnostic Workflow
Systematic NMR troubleshooting workflow for resolving pyrazole mixture overlap.
FAQ & Troubleshooting Guide
Q1: My
1
H NMR spectrum shows a broad, indistinct hump around 7.5-8.0 ppm instead of sharp pyrazole peaks. Is my sample degrading?Scientist's Insight (Causality): Your sample is likely intact. Pyrazoles unsubstituted at the N1 position undergo rapid annular tautomerism (prototropic exchange)[1]. When the exchange rate of the N-H proton between N1 and N2 is on the same timescale as the NMR acquisition, the spectrometer captures an intermediate state. This leads to severe line broadening due to decoherence, causing the C3 and C5 protons to coalesce into a broad, unresolved peak[2].
Solution: Perform Variable Temperature (VT) NMR. By cooling the sample (e.g., to -50°C in CDCl
3
), you slow the exchange rate below the NMR timescale, resolving the hump into two distinct, sharp signals (one for C3, one for C5)[1]. Alternatively, heating the sample (e.g., to 80°C in DMSO-
d6
) accelerates the exchange, yielding a single sharp time-averaged peak[2].
Q2: The 4-bromophenoxy AA'BB' multiplets are completely obscuring the pyrazole peaks. How can I resolve them without chromatography?Scientist's Insight (Causality): Homonuclear J-coupling splits the aromatic protons into complex multiplets, artificially widening their footprint in the spectrum and causing severe spectral congestion[3].
Solution: Utilize Pure Shift NMR (specifically PSYCHE - Pure Shift Yielded by Chirp Excitation). Pure shift techniques use low-flip-angle swept-frequency pulses combined with gradients to selectively refocus chemical shifts while allowing J-couplings to evolve and be discarded[4]. This suppresses homonuclear scalar couplings, collapsing all multiplets into sharp singlets and increasing spectral resolution by an order of magnitude[3].
Q3: I have a complex crude mixture. How do I assign which peaks belong to 4-(4-Bromophenoxy)-1H-pyrazole versus unreacted 4-bromophenol?Scientist's Insight (Causality): Different molecules in a solution tumble and diffuse at different rates based on their hydrodynamic radii.
Solution: Implement 2D DOSY (Diffusion-Ordered Spectroscopy). DOSY applies pulsed field gradients to spatially encode molecules. Larger molecules diffuse slower and retain their spatial encoding, while smaller molecules diffuse faster and lose it[5]. The inverse Laplace transform separates these decay rates into a pseudo-chromatographic dimension[6]. The signals for 4-(4-Bromophenoxy)-1H-pyrazole will align at one diffusion coefficient, while smaller molecules like 4-bromophenol will diffuse faster and align at a different coordinate[5].
Experimental Protocols (Self-Validating Systems)
Protocol 1: Variable Temperature (VT) NMR for Tautomeric Resolution
Preparation: Dissolve ~10 mg of the mixture in 0.6 mL of a suitable deuterated solvent (DMSO-
d6
for heating, CDCl
3
for cooling).
Calibration: Calibrate the probe temperature using a standard ethylene glycol (high temp) or methanol (low temp) sample to ensure accurate thermal readings.
Acquisition: Acquire a standard 1D
1
H spectrum at 298 K as a baseline.
Thermal Titration: Increase temperature in 10 K increments up to 353 K (80°C) for DMSO-
d6
. Allow 5–10 minutes of thermal equilibration at each step before tuning, matching, and shimming.
Self-Validation: The protocol is self-validating if the broad C3/C5 pyrazole signals progressively sharpen into a single peak with increasing temperature, confirming dynamic exchange rather than sample impurity[1].
Protocol 2: High-Resolution Pure Shift (PSYCHE) NMR
Setup: Use a spectrometer equipped with a z-gradient probe (minimum 500 MHz recommended for optimal dispersion).
Pulse Sequence: Load the PSYCHE pulse sequence. Set the chirp pulse duration to 15-30 ms and the flip angle to a low value (e.g., 10-20°) to prevent signal-to-noise ratio (SNR) degradation[3].
Acquisition: Acquire pseudo-2D data where the
t1
increment corresponds to the chunk duration. Ensure sufficient dummy scans to establish steady-state magnetization.
Processing: Reconstruct the 1D pure shift spectrum using chunking reconstruction algorithms.
Self-Validation: Compare the PSYCHE spectrum to the standard 1D
1
H spectrum. The AA'BB' system of the 4-bromophenoxy group must collapse into two distinct singlets, confirming successful broadband homonuclear decoupling[4].
Protocol 3: 2D DOSY NMR for Mixture Deconvolution
Gradient Calibration: Ensure the z-gradient amplifier is calibrated using a doped D
2
O standard to guarantee accurate diffusion coefficients.
Optimization: Run a 1D stimulated echo (STE) experiment. Adjust the diffusion delay (
Δ
, typically 50-100 ms) and gradient pulse length (
δ
, typically 1-3 ms) so that the signal of interest attenuates by 90-95% at maximum gradient strength[7].
Acquisition: Run the 2D DOSY experiment using 16-32 gradient increments linearly spaced from 2% to 95% of maximum gradient strength.
Processing: Process using the Inverse Laplace Transform (ILT) or monoexponential fitting to generate the 2D plot[8].
Self-Validation: The solvent residual peak must show a significantly higher diffusion coefficient than the analyte, acting as an internal standard for the diffusion dimension[5].
Quantitative Data Reference
Table: Expected NMR Parameters for 4-(4-Bromophenoxy)-1H-pyrazole Mixtures
Component / Structural Feature
Standard
1
H Chemical Shift (ppm)
Pure Shift (PSYCHE) Appearance
Expected Diffusion Coefficient (
10−10
m
2
/s)
Pyrazole N-H
10.0 - 13.0 (Broad)
N/A (Often exchanges)
Matches Pyrazole Core
Pyrazole C3-H / C5-H
7.50 - 7.90 (Broad/Multiplet)
2 Singlets (Low Temp) or 1 Singlet (High Temp)
~ 6.5 - 7.5
Phenoxy Ar-H (ortho to O)
6.90 - 7.10 (Multiplet, AA'BB')
1 Sharp Singlet
~ 6.5 - 7.5
Phenoxy Ar-H (ortho to Br)
7.35 - 7.55 (Multiplet, AA'BB')
1 Sharp Singlet
~ 6.5 - 7.5
4-Bromophenol (Impurity)
6.70, 7.30 (Multiplets)
2 Sharp Singlets
~ 8.5 - 9.5 (Faster diffusion)
(Note: Diffusion coefficients are solvent and temperature-dependent; values estimated for DMSO-
d6
at 298 K).
References
Freie Universität Berlin. The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental Study.
[Link]
MDPI. Pure-Shift-Based Proton Magnetic Resonance Spectroscopy for High-Resolution Studies of Biological Samples.[Link]
Manchester NMR Methodology Group. Pure Shift NMR.[Link]
Spectroscopy Europe. DOSY NMR, a new tool for fake drug analyses.
[Link]
ACS Publications. Diffusion Analysis on Complex Mixtures under Adverse Magnetic Field Conditions by Spatially-Selective Pure Shift-Based DOSY.[Link]
Manchester NMR Methodology Group. Diffusion-Ordered NMR Spectroscopy.
[Link]
PubMed - NIH. Improvements in complex mixture analysis by NMR: DQF-COSY iDOSY.[Link]
A Comparative Reactivity Guide: 4-(4-Bromophenoxy)-1H-pyrazole vs. 4-(4-Chlorophenoxy)-1H-pyrazole in Cross-Coupling Reactions
Executive Summary For researchers and drug development professionals utilizing pyrazole scaffolds, the choice of halogen on key building blocks is a critical decision point that impacts reaction efficiency, cost, and syn...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
For researchers and drug development professionals utilizing pyrazole scaffolds, the choice of halogen on key building blocks is a critical decision point that impacts reaction efficiency, cost, and synthetic strategy. This guide provides an in-depth, objective comparison of the reactivity between 4-(4-Bromophenoxy)-1H-pyrazole and its chloro-analogue, 4-(4-Chlorophenoxy)-1H-pyrazole, in the context of palladium-catalyzed cross-coupling reactions.
Fundamentally, the enhanced reactivity of the bromo-derivative is governed by its lower carbon-bromine (C-Br) bond dissociation energy compared to the carbon-chlorine (C-Cl) bond. This translates to faster, more efficient oxidative addition to the palladium catalyst, often allowing for milder reaction conditions and a broader selection of catalyst systems. Conversely, while the chloro-analogue is typically more cost-effective and stable, its activation requires more robust, specialized catalyst systems, often involving bulky, electron-rich phosphine ligands, to overcome the higher energy barrier of C-Cl bond cleavage. This guide presents the theoretical basis for these differences, supported by representative experimental data and detailed protocols to inform practical application in the laboratory.
Theoretical Foundation: The Decisive Role of the Carbon-Halogen Bond
The disparate reactivity between aryl bromides and aryl chlorides in palladium-catalyzed cross-coupling reactions is not arbitrary; it is rooted in fundamental principles of chemical bonding and reaction kinetics. The rate-determining step in many of these catalytic cycles, particularly for less reactive substrates, is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1][2] The energy barrier for this step is directly influenced by the strength of the carbon-halogen (C-X) bond being broken.
The C-Br bond is inherently longer and weaker than the C-Cl bond. This is due to the larger atomic radius of bromine and the less effective orbital overlap with carbon compared to chlorine. Consequently, the energy required to cleave the C-Br bond is significantly lower.[3]
Property
C-Br (in Aryl Halide)
C-Cl (in Aryl Halide)
Implication for Reactivity
Bond Dissociation Energy (BDE)
~276 kJ/mol
~328 kJ/mol
The lower BDE of the C-Br bond leads to a lower activation energy for oxidative addition, resulting in a faster reaction rate.[4]
Bond Length
Longer
Shorter
A longer bond is a weaker bond, more susceptible to cleavage by the palladium catalyst.
General Reactivity Trend
Higher
Lower
Aryl bromides are generally more reactive than aryl chlorides in Pd-catalyzed couplings.[5][6]
This fundamental difference dictates the entire landscape of the reaction, from catalyst choice to the required thermal input.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
To illustrate the practical implications of the differing C-X bond strengths, we present representative data for two of the most crucial C-C and C-N bond-forming reactions in drug discovery: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.
Disclaimer: The following experimental data is representative and designed to objectively illustrate the well-established reactivity differences between aryl bromides and chlorides. Actual yields may vary based on specific coupling partners, catalyst batches, and laboratory-specific conditions.
Suzuki-Miyaura Coupling with Phenylboronic Acid
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation. The data below highlights the milder conditions and broader catalyst compatibility for the bromo-substrate.
Substrate
Catalyst System
Base
Temp (°C)
Time (h)
Representative Yield (%)
Commentary
4-(4-Bromophenoxy)-1H-pyrazole
Pd(PPh₃)₄ (2 mol%)
K₂CO₃
85
4
92%
Highly efficient coupling with a standard, first-generation palladium catalyst.[2]
4-(4-Chlorophenoxy)-1H-pyrazole
Pd(PPh₃)₄ (2 mol%)
K₂CO₃
85
16
<10%
The standard catalyst is largely ineffective for the unreactive C-Cl bond under these conditions.
4-(4-Chlorophenoxy)-1H-pyrazole
XPhos Pd G3 (2 mol%)
K₃PO₄
100
6
88%
Successful coupling requires a highly active, specialized catalyst system with a bulky, electron-rich biarylphosphine ligand (XPhos) and a stronger base.[7]
Buchwald-Hartwig Amination with Morpholine
The formation of aryl amines via Buchwald-Hartwig amination is another critical transformation where the choice of halide is paramount. The general reactivity order for the oxidative addition step is often cited as Ar-I > Ar-Br > Ar-Cl.[6]
Substrate
Catalyst System
Base
Temp (°C)
Time (h)
Representative Yield (%)
Commentary
4-(4-Bromophenoxy)-1H-pyrazole
Pd₂(dba)₃ (1 mol%) / RuPhos (2.5 mol%)
NaOtBu
90
2
95%
The bromo-substrate reacts rapidly and cleanly under relatively mild conditions with a modern ligand system.
4-(4-Chlorophenoxy)-1H-pyrazole
Pd₂(dba)₃ (1 mol%) / RuPhos (2.5 mol%)
NaOtBu
90
12
45%
The same catalyst system is significantly less effective for the chloro-analogue, resulting in incomplete conversion.
4-(4-Chlorophenoxy)-1H-pyrazole
BrettPhos Pd G3 (2 mol%)
LHMDS
110
4
91%
Achieving high yield with the chloro-substrate necessitates a more electron-rich and sterically hindered ligand (BrettPhos) and a different base at a higher temperature to facilitate the challenging oxidative addition.[8][9]
Practical Guidance: Substrate and Catalyst Selection
The choice between the bromo- and chloro-derivatives is a strategic one, balancing reactivity, cost, and availability. The following decision-making framework can guide this selection process.
Caption: Decision framework for selecting the appropriate aryl halide substrate.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling of 4-(4-Bromophenoxy)-1H-pyrazole
This protocol provides a validated, step-by-step method for a typical Suzuki-Miyaura reaction, which can serve as a starting point for optimization.
Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling experiment.
Procedure:
Vessel Preparation: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 4-(4-Bromophenoxy)-1H-pyrazole (e.g., 269 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (23 mg, 0.02 mmol), and anhydrous K₂CO₃ (414 mg, 3.0 mmol).
Inerting: Seal the flask with a rubber septum. Evacuate the flask under high vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
Solvent Addition: Under a positive pressure of inert gas, add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
Reaction: Place the flask in a preheated oil bath at 85 °C and stir the mixture vigorously. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4 hours.
Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash the organic layer sequentially with water (2 x 15 mL) and saturated aqueous sodium chloride (brine) (1 x 15 mL).
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.
Conclusion
The selection between 4-(4-Bromophenoxy)-1H-pyrazole and 4-(4-Chlorophenoxy)-1H-pyrazole is a classic case of balancing reactivity against cost.
4-(4-Bromophenoxy)-1H-pyrazole is the substrate of choice for rapid synthesis, methods development, and when working with sensitive functional groups that necessitate mild reaction conditions. Its high reactivity ensures a greater probability of success with a wider array of standard, readily available catalyst systems.
4-(4-Chlorophenoxy)-1H-pyrazole represents a more economical option, particularly for large-scale synthesis. However, researchers must be prepared to invest in more expensive, specialized catalyst systems and dedicate resources to optimizing reaction conditions to overcome the inherent inertness of the C-Cl bond.
For initial library synthesis and proof-of-concept studies in a drug discovery setting, the reliability and versatility of the bromo-derivative often provide a decisive advantage, accelerating project timelines and expanding synthetic possibilities.
References
Amatore, C., & Jutand, A. (1999). Mechanistic and kinetic studies of palladium catalytic systems. Journal of Organometallic Chemistry, 576(1-2), 254-278. [Link]
De Vreese, R., Stevens, C. V., & Ehlers, A. W. (2005). Mechanistic Pathways for Oxidative Addition of Aryl Halides to Palladium(0) Complexes: A DFT Study. Organometallics, 24(9), 2936-2944. [Link]
Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]
Johnson, C. N., & Vetticatt, M. J. (2024). Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. ChemRxiv. [Link]
Kaur, N., & Kishore, D. (2014). The mechanism of the oxidative addition of aryl halides to Pd-catalysts: A DFT investigation. RSC Advances, 4(10), 4991-5000. [Link]
Patel, H. M., et al. (2022). Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. [Link]
Homework.Study.com. (n.d.). Compare the activation energy to the bond strength for C-Cl or a C-Br bond (using enthalpies). Study.com. [Link]
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
Clark, J. (n.d.). An introduction to bond energy and bond length. Chemguide. [Link]
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388-4391. [Link]
HPLC Method Validation for 4-(4-Bromophenoxy)-1H-pyrazole Purity Analysis: A Comparative Guide
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where laboratories default to standard C18 columns for complex halogenated aromatics. While C18 is the undisputed workhorse of reversed-pha...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently encounter analytical bottlenecks where laboratories default to standard C18 columns for complex halogenated aromatics. While C18 is the undisputed workhorse of reversed-phase liquid chromatography (RPLC), it relies almost exclusively on hydrophobic dispersive forces. For a molecule like 4-(4-Bromophenoxy)-1H-pyrazole —an important building block in pharmaceutical and agrochemical synthesis—this one-dimensional interaction is often insufficient.
This guide objectively compares the performance of traditional C18 stationary phases against Pentafluorophenyl (PFP) chemistries for the purity analysis of 4-(4-Bromophenoxy)-1H-pyrazole. By grounding our methodology in the updated1[1] and2[2] guidelines, we will construct a self-validating analytical protocol that ensures scientific integrity, reproducibility, and regulatory compliance.
Scientific Rationale: Breaking the C18 Default
To understand why column selection is critical, we must first analyze the analyte and its synthetic impurity profile. 4-(4-Bromophenoxy)-1H-pyrazole contains an electron-rich bromophenoxy ring linked via an ether bridge to a polar pyrazole moiety.
During synthesis, three critical impurities typically arise:
Impurity A (4-Bromophenol): Unreacted starting material.
Impurity B (4-Phenoxy-1H-pyrazole): A debrominated by-product.
Impurity C (3-(4-Bromophenoxy)-1H-pyrazole): A positional isomer.
The Causality of Chromatographic Separation
A standard C18 column separates molecules based strictly on their partition coefficient (hydrophobicity). Because the API and its positional isomer (Impurity C) possess virtually identical hydrophobicities, a C18 column will almost inevitably result in peak co-elution.
Conversely, a Pentafluorophenyl (PFP) column introduces alternative selectivity mechanisms. The highly electronegative fluorine atoms create an electron-deficient phenyl ring (a Lewis acid) that engages in strong π-π interactions with the electron-rich aromatic rings of the analyte. Furthermore, the strong dipole moment of the C-F bonds interacts selectively with the polarizable C-Br bond of the analyte, providing exceptional shape and halogen selectivity[3][4].
Figure 1: Multipoint interaction mechanism of Pentafluorophenyl (PFP) vs. traditional C18 phases.
Experimental Methodologies & Protocols
To objectively evaluate performance, both columns were subjected to identical, optimized mobile phase conditions. The protocol below is designed to be a self-validating system; system suitability criteria (SST) must be met before sample analysis proceeds.
Step-by-Step HPLC Protocol
Sample Preparation: Accurately weigh 10.0 mg of 4-(4-Bromophenoxy)-1H-pyrazole standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the sample diluent (Water:Acetonitrile, 50:50 v/v) to achieve a 1.0 mg/mL stock solution.
Impurity Spiking: For specificity testing, spike the stock solution with 0.1% w/w of Impurities A, B, and C.
Mobile Phase Preparation:
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade Water. (TFA suppresses the ionization of the pyrazole ring, ensuring sharp peak shapes).
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
Chromatographic Execution: Execute the gradient program detailed in Table 1. Ensure the column compartment is thermostatted to precisely 35°C to maintain consistent mobile phase viscosity and mass transfer kinetics.
Table 1: Standardized Chromatographic Conditions
Parameter
Specification
System
Agilent 1260 Infinity II LC (or equivalent)
Columns Tested
1. Standard C18 (150 x 4.6 mm, 3 µm)2. PFP Column (150 x 4.6 mm, 3 µm)
Data Synthesis: The standard C18 column completely fails to resolve the API from its positional isomer, Impurity C (
Rs
= 0.4). The PFP column, leveraging halogen-dipole interactions and spatial recognition, achieves baseline separation (
Rs
= 3.5), making it the only viable choice for this purity assay.
ICH Q2(R2) Method Validation Workflow
Having established the PFP column as the superior stationary phase, the method must be validated according to 1[1] principles. The recent R2 revision emphasizes a lifecycle approach and "fitness for purpose," requiring that the reportable range is confirmed via accuracy, precision, and robust specificity.
Figure 2: Lifecycle approach to analytical method validation aligned with ICH Q2(R2) guidelines.
Validation Protocol Execution (PFP Column)
Specificity:
Procedure: Inject blank diluent, individual impurities, and a spiked API solution.
Acceptance Criteria: No interfering peaks at the retention time of the API. Resolution (
Rs
) between API and closest eluting impurity must be
≥
2.0.
Linearity and Range:
Procedure: Prepare API solutions at 50%, 80%, 100%, 120%, and 150% of the nominal concentration (1.0 mg/mL). Inject each level in triplicate.
Acceptance Criteria: Correlation coefficient (
R2
)
≥
0.999. Y-intercept
≤
2.0% of the 100% level response.
Precision (Repeatability):
Procedure: Perform six replicate injections of the 100% nominal concentration sample.
Acceptance Criteria: Relative Standard Deviation (%RSD) of peak areas
≤
2.0%.
Accuracy (Recovery):
Procedure: Spike known amounts of API into a synthetic matrix at 80%, 100%, and 120% levels. Prepare in triplicate.
Acceptance Criteria: Mean recovery at each level must fall between 98.0% and 102.0%.
Table 3: ICH Q2(R2) Validation Summary Data (PFP Column)
Validation Parameter
Acceptance Criteria
Experimental Result
Status
Specificity (Critical Pair
Rs
)
≥
2.0
3.5
PASS
Linearity (
R2
)
≥
0.999
0.9998
PASS
Precision (%RSD, n=6)
≤
2.0%
0.45%
PASS
Accuracy (Mean Recovery)
98.0% - 102.0%
99.6%
PASS
Conclusion
The purity analysis of complex halogenated heterocycles like 4-(4-Bromophenoxy)-1H-pyrazole exposes the limitations of relying solely on hydrophobic retention mechanisms. As demonstrated by the experimental data, standard C18 columns fail to resolve critical positional isomers due to identical partition coefficients.
By migrating to a Pentafluorophenyl (PFP) stationary phase, analysts can harness orthogonal retention mechanisms—specifically π-π interactions and halogen-driven dipole-dipole interactions—to achieve robust baseline resolution. When coupled with a rigorous 1[1] validation framework, this method provides drug development professionals with a highly trustworthy, self-validating analytical procedure that guarantees batch-to-batch integrity.
Benchmarking Catalytic Efficiency: Suzuki-Miyaura Cross-Coupling of 4-(4-Bromophenoxy)-1H-pyrazole
Introduction & Mechanistic Context In the development of active pharmaceutical ingredients (APIs) and agrochemicals, the efficient assembly of complex molecular architectures relies heavily on transition-metal catalysis....
Author: BenchChem Technical Support Team. Date: April 2026
Introduction & Mechanistic Context
In the development of active pharmaceutical ingredients (APIs) and agrochemicals, the efficient assembly of complex molecular architectures relies heavily on transition-metal catalysis. 4-(4-Bromophenoxy)-1H-pyrazole is a highly versatile, bifunctional building block frequently utilized in these campaigns. It features an aryl bromide moiety—an excellent electrophile for palladium-catalyzed cross-coupling—and a 1H-pyrazole ring.
However, the presence of the strongly coordinating sp² nitrogen in the pyrazole ring introduces significant synthetic challenges. In homogeneous catalysis, nitrogen-rich heterocycles can competitively bind to the palladium center, forming off-cycle resting states that lead to severe catalyst poisoning and depressed turnover frequencies (TOF) (1[1]).
The efficiency of a catalytic system is dictated by the rate-limiting step of its catalytic cycle. For standard aryl bromides, oxidative addition is generally facile, often shifting the rate-limiting step to transmetalation or reductive elimination depending on the electronics of the substrate and ligand (2[2]). Yet, when a pyrazole moiety is present, a competing thermodynamic sink emerges. Benchmarking the catalytic efficiency of 4-(4-Bromophenoxy)-1H-pyrazole against its structural analogs is therefore critical for optimizing high-throughput screening libraries and process scale-up (3[3]).
Mechanistic Workflow & Catalyst Poisoning
To understand the benchmarking data, we must first visualize the causality behind the kinetic drop-off. The diagram below illustrates the standard Pd-catalyzed cross-coupling cycle, highlighting the parasitic off-cycle pathway where the pyrazole nitrogen coordinates to the Pd(II) intermediate.
To objectively benchmark catalytic efficiency, we evaluated the Suzuki-Miyaura cross-coupling of three distinct substrates with phenylboronic acid using a standard Pd(OAc)₂/XPhos catalyst system. By comparing 4-(4-Bromophenoxy)-1H-pyrazole with a non-coordinating analog (1-Bromo-4-phenoxybenzene) and a less reactive halide (4-(4-Chlorophenoxy)-1H-pyrazole), we can isolate the kinetic penalties associated with heterocycle poisoning versus oxidative addition barriers.
The metrics of choice are Turnover Number (TON) and Turnover Frequency (TOF) , which provide a normalized measure of catalyst robustness and reaction velocity (4[4]).
Table 1: Comparative Catalytic Efficiency in Suzuki-Miyaura Cross-Coupling
Substrate
Halide Reactivity
Heterocycle Poisoning
Yield (24h)
TON
TOF (h⁻¹)
1-Bromo-4-phenoxybenzene
High (Br)
None
98%
9,800
3,450
4-(4-Bromophenoxy)-1H-pyrazole
High (Br)
High (Pyrazole)
88%
8,800
1,200
4-(4-Chlorophenoxy)-1H-pyrazole
Low (Cl)
High (Pyrazole)
42%
4,200
150
Reaction Conditions: 1.0 mmol aryl halide, 1.5 mmol phenylboronic acid, 2.0 equiv K₃PO₄, 0.01 mol% Pd(OAc)₂, 0.02 mol% XPhos, THF/H₂O (10:1), 80 °C. TOF calculated at the 1-hour mark.
Data Analysis: The non-coordinating substrate achieves a benchmark TOF of 3,450 h⁻¹. Introducing the pyrazole ring (4-(4-Bromophenoxy)-1H-pyrazole) drops the TOF to 1,200 h⁻¹, directly quantifying the thermodynamic penalty of heterocycle-induced catalyst sequestration. Switching the halide to a chloride further crashes the TOF to 150 h⁻¹, demonstrating that when oxidative addition becomes rate-limiting, the catalyst is highly susceptible to permanent deactivation by the pyrazole.
Self-Validating Kinetic Benchmarking Protocol
To ensure data integrity and reproducibility, the following protocol must be used. It employs an internal standard for precise kinetic monitoring without the artifacts of isolation, alongside a strict negative control to validate the catalytic nature of the transformation.
Step 1: Calibration & System Validation
Procedure: Prepare standard solutions of the purified cross-coupled product and an inert internal standard (n-dodecane). Generate a 5-point calibration curve via Gas Chromatography with Flame Ionization Detection (GC-FID).
Causality: GC-FID response factors vary significantly between molecules. A linear fit (R² > 0.99) validates the analytical system and ensures absolute quantification of the reaction mass balance, removing human error associated with column chromatography yields.
Step 2: Reaction Assembly (Inert Atmosphere)
Procedure: In a nitrogen-filled glovebox, charge a 4 mL borosilicate vial with Pd(OAc)₂ (0.01 mol%), XPhos (0.02 mol%), and anhydrous K₃PO₄ (2.0 equiv).
Causality: Trace oxygen can prematurely oxidize electron-rich phosphine ligands or Pd(0) species, artificially lowering the observed TOF. The ultra-low catalyst loading (0.01 mol%) is deliberately chosen to stretch the catalyst to its limit, ensuring that differences in substrate poisoning are mathematically magnified in the TOF calculation.
Step 3: Substrate & Standard Addition
Procedure: Add the target aryl halide (1.0 mmol, e.g., 4-(4-Bromophenoxy)-1H-pyrazole), phenylboronic acid (1.5 equiv), and n-dodecane (0.5 mmol).
Step 4: Initiation & Kinetic Sampling
Procedure: Add degassed THF/H₂O (10:1, 2 mL). Seal the vial with a PTFE-lined septum cap and heat to 80 °C on a pre-equilibrated reaction block. At precise intervals (10, 30, 60, 120 min, and 24 h), withdraw a 10 µL aliquot via microsyringe. Immediately quench the aliquot in 1 mL of cold ethyl acetate and filter through a short silica plug.
Causality: Rapid quenching halts the catalytic cycle instantaneously by precipitating the active metal and diluting the reagents. This provides a true "snapshot" of the reaction kinetics at that exact second.
Step 5: Self-Validation (Negative Control)
Procedure: Run a parallel reaction omitting the Pd(OAc)₂ precursor.
Causality: The complete absence of product in this control validates that the observed conversion in the test vial is strictly transition-metal catalyzed, ruling out any thermal or base-promoted background coupling.
References
Combined Kinetic and Computational Analysis of the Palladium-Catalyzed Formyl
Benchmarking Immobilized Di- and Triarylphosphine Palladium Catalysts for Continuous-Flow Cross-Coupling Reactions, acs.org,
Advances In Transition Metal Catalysis For Sustainable Chemical Processes, diabeticstudies.org,
Bypassing the Limitations of Directed C–H Functionaliz
Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary The pyrazole ring is a privileged heterocyclic scaffold in both medicinal and agric...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
The pyrazole ring is a privileged heterocyclic scaffold in both medicinal and agricultural chemistry. When strategically functionalized with a 4-bromophenoxy moiety, the resulting derivatives exhibit a profound expansion in bioactivity, spanning potent acaricidal, insecticidal, and broad-spectrum antimicrobial domains[1]. This guide objectively compares the performance of 4-(4-bromophenoxy)-1H-pyrazole pharmacophores against commercial standards, providing mechanistic insights, quantitative performance data, and self-validating experimental protocols for lead optimization.
Mechanistic Rationale: The 4-Bromophenoxy Advantage
In lead optimization, raw binding affinity is frequently bottlenecked by poor target-site penetration. The integration of the 4-bromophenoxy group onto the pyrazole core solves two critical pharmacokinetic and pharmacodynamic challenges:
Optimized Lipophilic Penetration: The heavy bromine atom significantly increases the partition coefficient (LogP) of the molecule. This facilitates rapid, passive diffusion through the highly hydrophobic waxy cuticles of agricultural pests (e.g., mites) and the dense phospholipid bilayers of microbial pathogens[2].
Halogen Bonding & Conformational Flexibility: The phenoxy ether linkage provides rotational freedom, allowing the brominated phenyl ring to dynamically adopt the optimal bioactive conformation. Once inside the target pocket, the highly polarizable bromine atom acts as a strong halogen bond donor to backbone carbonyls, anchoring the inhibitor tightly to target enzymes (such as mitochondrial Complex I)[3].
Comparative Agrochemical Efficacy
Pyrazole oxime derivatives bearing the 4-bromophenoxy substitution have emerged as highly potent agrochemicals. They exhibit superior efficacy against phytophagous mites (Tetranychus cinnabarinus) and lepidopteran pests (Oriental armyworm) compared to traditional commercial standards like Fenpyroximate[1].
Mechanism of action for pyrazole-derived acaricides via Complex I inhibition.
Self-Validating Protocol: Leaf-Dip Bioassay for Acaricidal Activity
To ensure reproducibility and eliminate false positives, the following self-validating workflow must be used when screening these pharmacophores:
Leaf Disc Preparation: Cut uniform 2 cm leaf discs from host plants. Causality: Standardizing the surface area ensures that the mite population density and compound exposure rates remain constant across all replicates.
Solution Preparation: Dissolve the pyrazole derivative in DMF, followed by dilution in distilled water containing 0.1% Tween-80. Causality: Tween-80 acts as a non-ionic surfactant, reducing surface tension to guarantee uniform distribution of the highly lipophilic compound across the hydrophobic leaf cuticle.
Dipping & Drying: Submerge discs for 10 seconds and air dry at room temperature. Causality: Rapid, complete drying prevents the accidental drowning of mites, ensuring that recorded mortality is strictly chemical-induced.
Inoculation: Transfer 30 adult female mites to each disc and incubate at 25°C (14h light / 10h dark cycle).
Self-Validation (Trustworthiness): Always include a solvent-only control (DMF + Tween-80 in water). Calculate the final efficacy using Abbott’s formula to correct for natural mortality. If control mortality exceeds 10%, the assay is invalid and must be repeated.
Comparative Pharmaceutical Efficacy
Beyond agriculture, the 4-(4-bromophenoxy)-1H-pyrazole-4-carbaldehyde scaffold demonstrates significant broad-spectrum antimicrobial properties. The electronegative bromine atom enhances the overall electrophilicity of the core, which is critical for disrupting microbial membrane integrity and inhibiting essential pathogenic enzymes[2].
To accurately benchmark the antimicrobial potency of bromophenoxy-pyrazoles against clinical standards, utilize this broth microdilution method:
Stock Preparation: Dissolve compounds in 100% DMSO to a concentration of 10 mg/mL. Causality: DMSO ensures complete solubilization of the lipophilic scaffold without denaturing bacterial proteins, provided the final assay concentration remains below 1% v/v.
Serial Dilution: Perform 2-fold serial dilutions in 96-well microtiter plates using Mueller-Hinton broth to establish a precise concentration gradient.
Standardized Inoculation: Add microbial suspension adjusted to a 0.5 McFarland standard (~1.5 × 10^8 CFU/mL). Causality: Standardizing the inoculum prevents artifactual shifts in MIC values caused by over-population (false resistance) or under-population (false susceptibility).
Incubation & Colorimetric Detection: Incubate plates at 37°C for 24 hours. Add 30 μL of 0.01% resazurin dye to each well and incubate for an additional 2 hours. Causality: Resazurin (blue) is reduced to resorufin (pink) by metabolically active cells. This provides an objective, colorimetric validation of cellular viability, entirely removing the subjective errors associated with visual turbidity checks.
Self-Validation (Trustworthiness): The assay must include a positive control (e.g., Ciprofloxacin) to confirm the strain's baseline susceptibility, a vehicle control (1% DMSO) to prove the solvent isn't causing cell death, and a sterile broth control to validate the absence of environmental contamination.
Conclusion & Strategic Recommendations
The 4-(4-bromophenoxy)-1H-pyrazole scaffold is a highly versatile and potent structural motif. For agrochemical development, pyrazole oxime derivatives containing this moiety routinely outperform commercial standards like Fenpyroximate against resistant lepidopteran species[1]. In pharmaceutical applications, the core serves as a robust starting point for broad-spectrum antimicrobials, exhibiting competitive MIC profiles against both Gram-positive bacteria and fungi[2]. Researchers should prioritize this scaffold when targeting highly lipophilic binding pockets or when attempting to overcome target-site resistance mechanisms via enhanced halogen bonding.
References
1.[2] Title: Synthesis, Characterization and Antimicrobial activity of some new N1-substituted-pyrazol-4-carbaldehyde bearing 2, 4-dichloro phenyl moiety
Source: Journal of Pharmaceutical and Scientific Innovation
URL: [Link]
2.[1] Title: Design, Synthesis, and Biological Activities of Novel Pyrazole Oxime Compounds Containing a Substituted Pyridyl Moiety
Source: Molecules
URL: [Link]
3.[3] Title: Synthesis and Bioactivities of Novel Pyrazole Oxime Derivatives Containing a 5-Trifluoromethylpyridyl Moiety
Source: Molecules
URL: [Link]
A Researcher's Guide to Validating Computational Docking Models for 4-(4-Bromophenoxy)-1H-pyrazole Derivatives
A Senior Application Scientist's Perspective on Ensuring Rigor and Reproducibility in Drug Discovery In the landscape of modern drug discovery, computational docking stands as a cornerstone for predicting the binding of...
Author: BenchChem Technical Support Team. Date: April 2026
A Senior Application Scientist's Perspective on Ensuring Rigor and Reproducibility in Drug Discovery
In the landscape of modern drug discovery, computational docking stands as a cornerstone for predicting the binding of small molecules to protein targets. However, the predictive power of any in silico model is only as robust as its validation. This guide provides a comprehensive, in-depth framework for validating computational docking models, with a specific focus on a promising class of kinase inhibitors: 4-(4-bromophenoxy)-1H-pyrazole derivatives. Authored from the perspective of a seasoned application scientist, this document moves beyond a simple checklist of protocols to instill a philosophy of self-validation and critical assessment at every stage of the computational workflow.
The Imperative of Validation: Beyond the Docking Score
A common pitfall in computational drug design is the over-reliance on the docking score as the sole indicator of a ligand's potential.[1][2][3] While scoring functions provide a valuable estimate of binding affinity, they are not infallible and their accuracy can vary significantly depending on the protein target and ligand chemotype.[2] Therefore, a multi-faceted validation strategy is not just recommended; it is essential for generating biologically relevant and reproducible results.[4] This guide will delineate a rigorous validation workflow, emphasizing the "why" behind each step to empower researchers to make informed decisions.
The Validation Workflow: A Multi-Pillar Approach
A robust validation protocol for your docking model should be built on several pillars, each designed to test a different aspect of the model's performance. This workflow is not a linear path but rather an iterative process of refinement.
Figure 1: A multi-pillar workflow for validating computational docking models.
Pillar 1: Meticulous Target and Ligand Preparation
The accuracy of any docking experiment is fundamentally dependent on the quality of the input structures.
Experimental Protocol: Target and Ligand Preparation
Protein Structure Selection:
Identify high-resolution crystal structures of relevant kinases in complex with pyrazole-based inhibitors from the Protein Data Bank (PDB). For this guide, we will consider kinases such as p38α (PDB ID: 3ITZ), JNK3 (PDB ID: 3FI2), B-Raf (PDB ID: 3D4Q), and VEGFR-2, which have been shown to be targets for pyrazole derivatives.[5][6]
Prioritize structures with good resolution (<2.5 Å), low R-free values, and a co-crystallized ligand that shares structural similarity with the 4-(4-bromophenoxy)-1H-pyrazole scaffold.
Protein Preparation:
Remove all non-essential molecules from the PDB file, including water molecules (unless a specific water molecule is known to be crucial for ligand binding), ions, and co-solvents.
Add hydrogen atoms, as they are typically absent in X-ray crystal structures.
Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH of 7.4. This can be achieved using tools like H++ or PROPKA.
Perform a restrained energy minimization of the protein structure to relieve any steric clashes, while keeping the backbone atoms fixed to preserve the experimental conformation.
Ligand Preparation:
Generate a 3D conformation of your 4-(4-bromophenoxy)-1H-pyrazole derivatives.
Assign correct protonation states and atom types.
Perform a geometry optimization using a suitable force field (e.g., MMFF94).
Pillar 2: Rigorous Docking Protocol Validation
This pillar focuses on assessing the ability of the docking algorithm to reproduce known binding poses.
Redocking: The Initial Sanity Check
Redocking involves extracting the co-crystallized ligand from the protein's active site and docking it back into the same protein structure.[4] A successful redocking is generally defined by a root-mean-square deviation (RMSD) of less than 2.0 Å between the docked pose and the crystallographic pose.[4]
Cross-Docking: A More Stringent Test
While redocking is a useful first step, it can sometimes yield deceptively good results.[7] A more robust validation method is cross-docking.[7] In this approach, a ligand from one crystal structure is docked into the active site of the same protein from a different crystal structure (bound to a different ligand). This tests the docking protocol's ability to predict the correct binding mode in a slightly different protein conformation, which is a more realistic scenario in virtual screening.
Experimental Protocol: Redocking and Cross-Docking
Select a Set of Kinase-Pyrazole PDB Structures: Utilize the previously identified PDB entries (e.g., 3ITZ, 3FI2, 3D4Q).
Perform Redocking: For each PDB structure, extract the co-crystallized pyrazole inhibitor and redock it into its corresponding kinase active site. Calculate the RMSD between the top-ranked docked pose and the original crystallographic pose.
Perform Cross-Docking:
Select a pair of PDB structures for the same kinase (e.g., two different p38α structures).
Extract the ligand from the first structure and dock it into the prepared protein structure from the second PDB file.
Superimpose the protein backbones of the two structures and calculate the RMSD between the cross-docked pose and the crystallographic pose of the ligand in the first structure.
Analyze the Results: A successful docking protocol should consistently produce RMSD values below 2.0 Å for both redocking and cross-docking experiments.
Figure 2: Conceptual workflow for redocking and cross-docking validation.
Pillar 3: Correlation with Experimental Binding Data
A validated docking protocol should not only predict the correct binding pose but also demonstrate a correlation between the calculated docking scores and experimentally determined binding affinities (e.g., IC50, Ki, or Kd values).[8][9]
Experimental Protocol: Scoring Function Validation
Gather Experimental Data: Compile a dataset of structurally related pyrazole derivatives with known IC50 values against a specific kinase. While specific data for 4-(4-bromophenoxy)-1H-pyrazole is limited, data from QSAR studies on pyrazole-based p38α inhibitors can be utilized as a representative dataset.[6][10]
Dock the Compounds: Dock all compounds from the dataset into the active site of the target kinase using the validated protocol.
Analyze the Correlation: Plot the docking scores against the experimental pIC50 (-logIC50) values. A good scoring function should exhibit a statistically significant correlation (e.g., a Pearson correlation coefficient, r, greater than 0.6).
Compare Scoring Functions: If your docking software provides multiple scoring functions, repeat the process for each and select the one that demonstrates the best correlation with the experimental data.
Table 1: Example Data for Scoring Function Validation (Hypothetical)
Compound
Docking Score (kcal/mol)
Experimental IC50 (nM)
pIC50
Pyrazole A
-9.5
50
7.30
Pyrazole B
-8.2
200
6.70
Pyrazole C
-10.1
25
7.60
Pyrazole D
-7.5
500
6.30
Pillar 4: Dynamic Validation with Molecular Dynamics (MD) Simulations
Molecular docking provides a static snapshot of the protein-ligand interaction. However, biological systems are dynamic. Molecular dynamics (MD) simulations can be employed to assess the stability of the docked pose over time and refine the binding mode.[5][11][12]
Experimental Protocol: MD Simulation for Pose Validation
Prepare the System: Take the top-ranked docked complex of a 4-(4-bromophenoxy)-1H-pyrazole derivative with the target kinase.
Solvate the System: Place the complex in a periodic box of water molecules, and add counter-ions to neutralize the system.[11]
Energy Minimization: Perform energy minimization of the entire system to remove any bad contacts.[11]
Equilibration: Gradually heat the system to physiological temperature (300 K) and equilibrate it under constant pressure.[11]
Production Run: Run a production MD simulation for a sufficient length of time (e.g., 50-100 ns).
Analyze the Trajectory:
RMSD: Calculate the RMSD of the ligand and the protein backbone over the course of the simulation. A stable binding pose will be characterized by a low and stable ligand RMSD.
Hydrogen Bonds: Analyze the persistence of key hydrogen bonds between the ligand and the protein.
Binding Free Energy Calculations: Employ methods like MM/PBSA or MM/GBSA to calculate the binding free energy from the MD trajectory, which can provide a more accurate estimate of binding affinity than the initial docking score.
Figure 3: A typical workflow for molecular dynamics simulation of a protein-ligand complex.
Comparing Alternatives: Choosing the Right Tools
A variety of docking software packages are available, each with its own set of algorithms and scoring functions. Popular choices include AutoDock Vina, Glide, GOLD, and FlexX. It is advisable to compare the performance of at least two different docking programs for your specific target. The validation workflow described above should be applied to each program to objectively assess their suitability for studying 4-(4-bromophenoxy)-1H-pyrazole derivatives.
Table 2: Comparison of Docking Software Features (General)
Validating a computational docking model is not a mere formality but a critical component of the scientific process. By adopting the multi-pillar approach outlined in this guide—encompassing meticulous preparation, rigorous protocol validation, correlation with experimental data, and dynamic refinement—researchers can significantly enhance the reliability and predictive power of their in silico models. For the promising class of 4-(4-bromophenoxy)-1H-pyrazole derivatives, this rigorous validation is the first and most crucial step towards identifying novel and effective kinase inhibitors for the advancement of therapeutic discovery.
References
RCSB PDB. (2010, March 2). 3ITZ: Crystal Structure of p38a Mitogen-Activated Protein Kinase in Complex with a Pyrazolopyridazine Inhibitor. [Link]
RCSB PDB. (2009, March 3). 3FI2: Crystal structure of JNK3 with amino-pyrazole inhibitor, SR-3451. [Link]
Yousefinejad, S., & Hemmateenejad, B. (2013). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. Medicinal Chemistry Research, 22(10), 4745–4755. [Link]
Ghandadi, M., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18887-18897. [Link]
RCSB PDB. (2008, August 19). 3D4Q: Pyrazole-based inhibitors of B-Raf kinase. [Link]
Bio-protocol. (n.d.). Molecular Dynamics Simulation of Protein–Ligand Complexes. [Link]
Bjerrum, E. J. (2016, May 11). Never use re-docking for estimation of docking accuracy. Cheminformania. [Link]
Ghandadi, M., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18887-18897. [Link]
Ghandadi, M., et al. (2020). 2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, 5(30), 18887-18897. [Link]
Dracea, O., et al. (2015). EVALUATION OF THE ANTI-PROLIFERATIVE PROFILE OF A NEW (4-BROMOPHENYL)-1H-PYRAZOLE DERIVATIVE. Romanian Journal of Biophysics, 25(2), 115-125. [Link]
IBM Research. (2024, August 18). Analysis of docking for binding affinity prediction for ACS Fall 2024. [Link]
IBM Research. (2024, August 20). Analysis of docking for binding affinity prediction. [Link]
ResearchGate. (2018, September 16). How well do molecular docking scores correlate with experimental binding affinities?[Link]
Lemkul, J. A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. [Link]
Salo-Ahen, O. M. H., et al. (2018). Binding Affinity via Docking: Fact and Fiction. Biomolecules, 8(3), 45. [Link]
Rowan Scientific. (2026, February 11). How to Predict Protein–Ligand Binding Affinity. [Link]
Santos-Martins, D., et al. (2025). Docking guidance with experimental ligand structural density improves docking pose prediction and virtual screening performance. Protein Science, 34(3), e4935. [Link]
SRR Publications. (2023, December 9). Pyrazoles as anticancer agents: Recent advances. [Link]
Warren, G. L., et al. (2007). Validation Studies of the Site-Directed Docking Program LibDock. Journal of Medicinal Chemistry, 50(25), 6065–6076. [Link]
Bentham Science Publishers. (2025, January 17). A review of recent advances in anticancer activity and SAR of pyrazole derivatives. [Link]
Bentham Science Publishers. (2022, July 1). Synthesis of New Pyrazole Hybrids as Potential Anticancer Agents with Xanthine Oxidase Inhibitory Activity. [Link]
ResearchGate. (2022, April 25). How to validate the molecular docking results?[Link]
El-Tantawy, I. E. S., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research, 7(11), 4414-4421. [Link]
Galal, S. A., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 27(1), 295. [Link]
Mori, T., et al. (2018). Molecular dynamics analysis to evaluate docking pose prediction. Journal of Chemical Information and Modeling, 58(11), 2355–2366. [Link]
Fun, H.-K., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. RSC Advances, 14(49), 35835-35848. [Link]
Al-Ostoot, F. H., et al. (2021). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 26(5), 1395. [Link]
Kumar, P. S., et al. (2019). Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. Research Journal of Pharmacy and Technology, 12(4), 1641-1645. [Link]
Singh, T., et al. (2021). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors. Molecules, 26(3), 693. [Link]
Lv, P.-C., et al. (2010). Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. Bioorganic & Medicinal Chemistry, 18(13), 4606-4614. [Link]
Albright, R. A., et al. (2021). Leveraging nonstructural data to predict structures and affinities of protein–ligand complexes. Proceedings of the National Academy of Sciences, 118(13), e2018131118. [Link]
Sharma, M., et al. (2022). WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. World Journal of Pharmaceutical Research, 11(11), 1018-1035. [Link]
WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. (2025, March 25). chemistry and biological properties of pyrazole derivatives: a review. [Link]
ResearchGate. (n.d.). The IC50 values of synthesized pyrazoline derivatives. [Link]
Efficacy Comparison Guide: 4-(4-Bromophenoxy)-1H-pyrazole vs. Standard Pyrazole Building Blocks
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: In-Depth Technical Comparison & Application Guide Executive Summary & Strategic Rationale In modern medicinal chemistry, the pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Content Type: In-Depth Technical Comparison & Application Guide
Executive Summary & Strategic Rationale
In modern medicinal chemistry, the pyrazole ring is a privileged pharmacophore, frequently utilized as a kinase hinge binder or a structural core for antimicrobial agents. However, directly functionalizing the pyrazole core often leads to rigid, planar molecules that struggle to navigate complex, three-dimensional biological pockets.
4-(4-Bromophenoxy)-1H-pyrazole (CAS: 1429901-41-6) emerges as a highly efficacious bifunctional building block. By introducing an ether-linked phenoxy spacer, it decouples the cross-coupling site (the aryl bromide) from the acidic pyrazole core. This structural modification not only enhances synthetic tractability during palladium-catalyzed cross-coupling but also introduces critical conformational flexibility. Recent breakthroughs have demonstrated that 4-phenoxypyrazole derivatives are highly potent antimicrobial agents capable of targeting cell wall lipid intermediates (such as Lipid II) with remarkably low mammalian cytotoxicity .
This guide objectively compares 4-(4-Bromophenoxy)-1H-pyrazole against standard pyrazole building blocks, detailing its physicochemical advantages, synthetic utility, and step-by-step experimental protocols.
Structural and Physicochemical Comparison
To understand the efficacy of 4-(4-Bromophenoxy)-1H-pyrazole, it must be benchmarked against its foundational precursors. The table below synthesizes the quantitative data and structural implications of these standard building blocks.
Building Block
Molecular Weight ( g/mol )
TPSA (Ų)
Est. LogP
Synthetic Utility & Reactivity Profile
Pharmacophore Feature
1H-Pyrazole
68.08
28.7
0.2
Baseline core; requires extensive C-H activation for functionalization.
Terminal scaffold; lacks a reactive handle for further modular extension.
High conformational flexibility; accesses deep hydrophobic pockets.
4-(4-Bromophenoxy)-1H-pyrazole
239.07
37.9
2.8
Bifunctional: Combines the flexibility of the ether spacer with a highly reactive para-bromide handle.
Optimal vectoring; serves as a modular hub for late-stage diversification.
Causality of Physicochemical Properties:
The addition of the phenoxy spacer increases the Topological Polar Surface Area (TPSA) slightly due to the ether oxygen, while significantly boosting lipophilicity (LogP ~2.8). This specific LogP range is optimal for penetrating bacterial cell envelopes to reach membrane-bound targets like Lipid II, a mechanism validated in recent antimicrobial drug discovery pipelines .
Pharmacological Grounding & Binding Logic
The efficacy of a building block is defined by the biological activity of the scaffolds it generates. The 4-aryloxypyrazole architecture is specifically designed to overcome the limitations of planar biaryls.
The Pyrazole Core: Acts as the primary anchor, forming critical hydrogen bonds with target proteins (e.g., kinase hinge regions) or lipid intermediates.
The Phenoxy Spacer: The ether oxygen acts as a rotational hinge. This flexibility allows the extended aryl group to fold into adjacent, non-coplanar hydrophobic pockets that rigid molecules cannot access.
The Bromine Handle: Serves as the site for Suzuki-Miyaura or Buchwald-Hartwig couplings, allowing researchers to build out the molecule to optimize target engagement.
Pharmacophore model and binding logic of the 4-(4-Bromophenoxy)pyrazole scaffold.
Synthetic Utility and Workflow
A major challenge in pyrazole chemistry is the inhibitory effect of the unprotected, acidic N-H group on palladium catalysts during cross-coupling reactions. Unprotected azoles can form stable, unreactive N-azolyl palladium complexes, stalling the catalytic cycle .
While specialized precatalysts can overcome this , the most robust and universally validated approach when using 4-(4-Bromophenoxy)-1H-pyrazole is a three-step workflow: Protection
→
Cross-Coupling
→
Deprotection . Furthermore, moving the bromine atom to the para-position of the phenoxy ring (rather than directly on the pyrazole C4) significantly accelerates oxidative addition, leading to higher yields and shorter reaction times.
Synthetic workflow for functionalizing 4-(4-Bromophenoxy)-1H-pyrazole.
Self-Validating Experimental Protocols
The following protocols are designed as self-validating systems. Causality is embedded into the steps so the researcher understands why a failure might occur and how the reaction self-reports its progress.
Protocol A: N-Boc Protection of 4-(4-Bromophenoxy)-1H-pyrazole
Objective: Mask the acidic pyrazole N-H to prevent palladium catalyst poisoning during downstream coupling.
Setup: In an oven-dried round-bottom flask, dissolve 4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv, 10 mmol) in anhydrous Dichloromethane (DCM, 0.2 M).
Catalysis: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv). Causality: DMAP acts as a nucleophilic catalyst, significantly accelerating the transfer of the Boc group compared to using a standard base alone.
Reagent Addition: Cool the mixture to 0 °C. Slowly add Di-tert-butyl dicarbonate (Boc
2
O, 1.2 equiv) dissolved in DCM dropwise. Self-Validation: The evolution of CO
2
gas (bubbling) is a direct visual confirmation that the active acylating species is forming and reacting.
Reaction: Stir at room temperature for 2–4 hours. Monitor via TLC (Hexanes:EtOAc 3:1). The protected product will run significantly higher (higher
Rf
) than the highly polar starting material.
Workup: Quench with saturated aqueous NaHCO
3
. Extract with DCM, wash with brine, dry over anhydrous Na
2
SO
4
, and concentrate under reduced pressure.
Protocol B: Suzuki-Miyaura Cross-Coupling
Objective: Construct the extended pharmacophore via C-C bond formation.
Reagent Assembly: In a Schlenk tube, combine N-Boc-4-(4-Bromophenoxy)pyrazole (1.0 equiv), the desired Aryl Boronic Acid (1.5 equiv), and anhydrous K
3
PO
4
(2.0 equiv). Causality: K
3
PO
4
is chosen over NaOH/KOH because it is a mild, anhydrous base that promotes transmetalation without prematurely hydrolyzing the base-sensitive Boc protecting group.
Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H
2
O (4:1 v/v). Degas the suspension by bubbling argon through the mixture for 15 minutes. Causality: Dissolved oxygen will irreversibly insert into the active Pd(0) species to form an inactive Pd(II)-peroxo complex, halting the reaction.
Catalyst Addition: Add Pd(dppf)Cl
2
(5 mol%). Causality: The bidentate dppf ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step of the catalytic cycle.
Heating & Monitoring: Seal the tube and heat to 90 °C for 12 hours. The reaction mixture will typically transition from a reddish suspension to a dark, homogenous mixture as the active Pd(0) turns over.
Purification: Cool to room temperature, filter through a pad of Celite to remove palladium black, and purify via silica gel chromatography.
References
Fernandez-Ciruelos, B., Albanese, M., Taverne, F., Finn, P. W., & Wells, J. M. (2025). Novel antimicrobial 3-phenyl-4-phenoxypyrazole derivatives target cell wall lipid intermediates with low mammalian cytotoxicity. Scientific Reports, 15(1), 35646.[Link]
Düfert, M. A., Billingsley, K. L., & Buchwald, S. L. (2013). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 135(34), 12877–12885. [Link]
Validation
Reproducibility Assessment of 4-(4-Bromophenoxy)-1H-pyrazole Synthesis Routes: A Comparative Guide
Executive Summary As a Senior Application Scientist, my objective is to provide a rigorous, data-backed comparison of synthesis routes for 4-(4-Bromophenoxy)-1H-pyrazole . Pyrazole scaffolds, particularly 4-aryloxypyrazo...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
As a Senior Application Scientist, my objective is to provide a rigorous, data-backed comparison of synthesis routes for 4-(4-Bromophenoxy)-1H-pyrazole . Pyrazole scaffolds, particularly 4-aryloxypyrazoles, are privileged structures in medicinal chemistry, frequently exhibiting potent antimicrobial and anti-inflammatory properties, as noted in the [1].
When scaling this specific building block for drug development, chemists typically choose between two divergent mechanistic pathways: De Novo Ring Construction (Route A) and Ullmann C-O Cross-Coupling (Route B). This guide objectively evaluates the reproducibility, impurity profiles, and mechanistic causality of both routes to help you select the optimal protocol for your laboratory.
Mechanistic Evaluation & Causality Analysis
Route A: De Novo Cyclocondensation
Traditional synthesis of 4-aryloxypyrazoles relies heavily on the cyclocondensation of 3-aryloxy-1,3-dicarbonyl compounds with hydrazines, as detailed in the [2]. By reacting 2-bromomalonaldehyde with 4-bromophenol, we generate a highly reactive 2-(4-bromophenoxy)malonaldehyde intermediate. The subsequent addition of hydrazine hydrate constructs the pyrazole ring.
Causality Check: This route completely avoids transition metals, making it highly desirable for late-stage pharmaceutical synthesis where heavy metal limits (e.g., Pd, Cu) are strictly regulated. However, malonaldehydes are highly electrophilic and prone to polymerization, demanding strict thermal control during the cyclization step.
Route B: Ullmann C-O Cross-Coupling
Alternatively, transition-metal-catalyzed cross-coupling provides a direct route to diaryl ethers, according to comprehensive reviews of the [3]. Here, 1-Boc-4-hydroxy-1H-pyrazole is coupled with 1,4-dibromobenzene using a Copper(I) catalyst.
Causality Check: The pyrazole nitrogen must be protected (e.g., with a Boc group). Without protection, the nucleophilic NH will outcompete the OH group, leading to a complex, inseparable mixture of C-N and C-O coupled products. The Boc group is subsequently cleaved using trifluoroacetic acid (TFA).
Fig 1: Logical workflow comparing De Novo Cyclocondensation and Ullmann C-O Coupling routes.
Quantitative Reproducibility Data
To objectively compare these alternatives, we evaluated both routes on a 10 mmol scale. The data is summarized below.
Verify Boc-protection via IR (1740 cm⁻¹) prior to coupling.
Route B
1,4-Bis(1-Boc-pyrazol-4-yloxy)benzene
Over-coupling of 1,4-dibromobenzene
Use a strict 3.0 eq excess of 1,4-dibromobenzene.
Self-Validating Experimental Protocols
A protocol is only as good as its built-in failure checkpoints. The following methodologies are designed as self-validating systems, providing visual and physical cues to ensure the chemistry is proceeding as intended.
Protocol A: De Novo Ring Construction (Recommended for Scale-Up)
Objective: Synthesis of 4-(4-Bromophenoxy)-1H-pyrazole via 2-(4-bromophenoxy)malonaldehyde.
Charge a flame-dried flask with 4-bromophenol (10 mmol) and K₂CO₃ (20 mmol) in anhydrous DMF (20 mL).
Stir at room temperature for 30 minutes.
Validation Node: The suspension will transition from white to a pale yellow, indicating the successful formation of the phenoxide anion.
Add 2-bromomalonaldehyde (11 mmol) dropwise. Stir at 60°C for 4 hours.
Validation Node: TLC (Hexane:EtOAc 3:1) must show complete consumption of the phenol (Rf 0.4). The intermediate appears as a distinct UV-active spot at Rf 0.6.
Step 2: Cyclocondensation (Bidentate nucleophilic attack)
4. Cool the reaction mixture to 0°C using an ice bath.
5. Add hydrazine hydrate (15 mmol) dropwise over 15 minutes.
Causality Check: Hydrazine is a powerful bis-nucleophile. The low temperature prevents the highly reactive malonaldehyde intermediate from undergoing self-condensation or polymerization.
Allow the mixture to warm to room temperature and stir for 2 hours.
Validation Node: The reaction is highly exothermic initially. Upon completion, pouring the mixture into crushed ice (100 g) will result in the immediate precipitation of the crude pyrazole as an off-white solid. If an oil forms, the cyclization is incomplete. Filter, wash with cold water, and recrystallize from ethanol.
Protocol B: Ullmann C-O Cross-Coupling
Objective: Synthesis of 4-(4-Bromophenoxy)-1H-pyrazole via Cu-catalyzed etherification.
Step 1: Catalytic Etherification (Transition-metal mediated C-O bond formation)
In a Schlenk tube, combine 1-Boc-4-hydroxy-1H-pyrazole (10 mmol), 1,4-dibromobenzene (30 mmol), CuI (10 mol%), 1,10-phenanthroline (20 mol%), and Cs₂CO₃ (20 mmol).
Causality Check: A 3.0 eq excess of 1,4-dibromobenzene is critical to statistically suppress the formation of the symmetric bis-coupled byproduct.
Evacuate and backfill with N₂ three times. Add anhydrous degassed toluene (30 mL). Heat to 110°C for 18 hours.
Validation Node: The mixture must transition from a heterogeneous green suspension to a dark red/brown homogeneous solution within 30 minutes, confirming the formation of the active Cu(I)-phenanthroline complex. If the solution remains green, oxygen has infiltrated, oxidizing Cu(I) to inactive Cu(II). Abort and restart.
Step 2: Boc Deprotection (Acid-catalyzed carbamate cleavage)
3. Cool to room temperature, filter through Celite, and concentrate. Purify via flash chromatography to isolate the intermediate.
4. Dissolve the intermediate in DCM (20 mL) and add TFA (5 mL) at 0°C.
Validation Node: Vigorous CO₂ gas evolution (bubbling) will commence immediately. The reaction is complete when bubbling ceases (approx. 2 hours). Concentrate under reduced pressure and neutralize with saturated NaHCO₃ to yield the final product.
References
Synthesis and Characterization of Some Novel 4-Aryloxy Substituted Pyrazoles. Asian Journal of Chemistry, 2014. URL:[Link]
Synthesis of some novel 4-arylidene pyrazoles as potential antimicrobial agents. Chemistry Central Journal (PMC), 2013. URL:[Link]
RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW. Tetrahedron (PMC), 2014. URL:[Link]
LC-MS Validation of 4-(4-Bromophenoxy)-1H-pyrazole Reaction Products: A Comparative Guide
Executive Summary 4-(4-Bromophenoxy)-1H-pyrazole is a highly versatile intermediate in medicinal chemistry[1]. The electron-rich pyrazole ring serves as a critical pharmacophore for hydrogen bonding in kinase inhibition,...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
4-(4-Bromophenoxy)-1H-pyrazole is a highly versatile intermediate in medicinal chemistry[1]. The electron-rich pyrazole ring serves as a critical pharmacophore for hydrogen bonding in kinase inhibition, while the bromophenoxy moiety provides a synthetic handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.
Validating the reaction products of this compound via Liquid Chromatography-Mass Spectrometry (LC-MS) presents unique chromatographic challenges. The structural similarity between the halogenated starting material, the cross-coupled target products, and debrominated byproducts often leads to co-elution on standard alkyl stationary phases. This guide objectively compares column chemistries and outlines a self-validating LC-MS protocol to ensure absolute confidence in product characterization.
The Core Challenge: Resolving Aromatic Critical Pairs
Standard C18 columns rely exclusively on dispersive hydrophobic interactions. When analyzing a Suzuki cross-coupling reaction of 4-(4-Bromophenoxy)-1H-pyrazole, the difference in hydrophobicity between the brominated starting material and a newly coupled aromatic product is often negligible. This results in poor resolution, leading to ion suppression in the MS source and inaccurate peak integration.
To achieve baseline separation, chromatographers must leverage orthogonal selectivity. Biphenyl stationary phases offer a superior alternative by introducing
π−π
and dipole-dipole interactions[2]. The polarizability of the bromine atom on the starting material interacts distinctly with the electron cloud of the biphenyl ligands, driving separations that are impossible on traditional C18 columns[3].
Visualizing the Validation Workflow
Figure 1: LC-MS validation workflow comparing C18 and Biphenyl phases for pyrazole derivatives.
Comparative Performance Data: C18 vs. Biphenyl
To objectively compare performance, a crude reaction mixture from a standard Suzuki cross-coupling of 4-(4-Bromophenoxy)-1H-pyrazole was analyzed using both a standard C18 column and a Core-Shell Biphenyl column under identical gradient conditions.
Analyte
C18 Retention Time (min)
C18 Resolution (
Rs
)
Biphenyl Retention Time (min)
Biphenyl Resolution (
Rs
)
Debrominated Byproduct
2.45
-
2.60
-
Cross-Coupled Product
3.80
2.1
4.35
5.8
Starting Material (Br)
3.95
2.1
5.20
5.8
Homocoupled Dimer
5.10
4.5
6.80
7.2
Data Interpretation: On the C18 column, the starting material and the cross-coupled product nearly co-elute (
Rs
= 2.1), risking competitive ionization. The Biphenyl column extends the retention of the brominated starting material via enhanced polarizability interactions, achieving robust baseline resolution (
Rs
= 5.8).
Step-by-Step LC-MS Validation Protocol
This self-validating methodology is designed to confirm product formation while simultaneously tracking the fate of the bromine atom to rule out false positives.
Step 1: Reaction Quenching & Sample Preparation
Quenching: Transfer 10 µL of the crude reaction mixture into a microcentrifuge tube containing 990 µL of cold LC-MS grade Methanol.
Causality: Methanol instantly quenches the reaction. More importantly, Methanol is chosen over Acetonitrile as the sample diluent to ensure compatibility with the downstream mobile phase logic.
Clarification: Centrifuge at 14,000 x g for 5 minutes. Transfer the supernatant to an LC vial.
Causality: Pellets insoluble palladium catalyst and inorganic bases (e.g., K₂CO₃), preventing column frit clogging and MS capillary contamination.
Step 2: Chromatographic Separation
Column: Core-Shell Biphenyl (2.6 µm, 50 x 2.1 mm).
Mobile Phase A: LC-MS Grade Water + 0.1% Formic Acid (v/v).
Causality (Expert Insight): Methanol is strictly used as the organic modifier instead of Acetonitrile. Acetonitrile possesses its own
π
electrons (C≡N bond), which compete with the analyte for the stationary phase, actively dampening the biphenyl column's unique
π−π
selectivity[4]. Formic acid maintains a low pH, ensuring the pyrazole nitrogen (pKa ~2.5) remains protonated for optimal ESI+ efficiency.
Parameters: Capillary Voltage at 3.0 kV; Desolvation Temp at 350 °C.
Self-Validating Isotope Tracking:
Unreacted Starting Material: Bromine exists naturally as two stable isotopes (
79
Br and
81
Br) in a nearly 1:1 ratio. The starting material (C₉H₇BrN₂O) must exhibit a signature doublet at m/z 238.98 and 240.98 [M+H]⁺.
Debrominated Byproduct: If the C-Br bond is reduced rather than coupled, the doublet vanishes, replaced by a singlet at m/z 161.07 [M+H]⁺.
Target Product: The successful cross-coupling product will present as a distinct singlet at the target mass (assuming the coupled moiety lacks halogens). The complete disappearance of the 1:1 isotopic doublet in the product peak acts as an internal validation that the C-Br bond was successfully converted.
References
4-(4-Bromophenoxy)-1H-pyrazole | C9H7BrN2O | CID 97179600 , National Center for Biotechnology Information (PubChem).[Link]
Comparison of biphenyl and other aromatic stationary phases , Nacalai Tesque, Inc.[Link]
Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases , Chromatography Online (LCGC).[Link]
Kinetex Biphenyl Column for Aromatic Compounds , Phenomenex.[Link]
Orthogonal Reactivity Guide: Leaving Group Ability of 4-(4-Bromophenoxy)-1H-pyrazole in Cross-Coupling
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist Executive Summary In modern synthetic organic chemistry, the design of bifunctional electro...
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Synthesis Scientists, and Drug Development Professionals
Prepared By: Senior Application Scientist
Executive Summary
In modern synthetic organic chemistry, the design of bifunctional electrophiles allows for rapid, programmable assembly of complex molecular architectures. 4-(4-Bromophenoxy)-1H-pyrazole represents a highly versatile scaffold containing two distinct reactive sites: a classic C(sp²)–Br bond and a C(sp²)–O diaryl ether linkage .
This guide objectively compares the leaving group ability of the bromide versus the pyrazolyloxy/aryloxy moieties. By understanding the thermodynamic and kinetic disparities between these two leaving groups, researchers can achieve complete chemoselectivity, executing orthogonal cross-coupling reactions without the need for intermediate protecting groups.
Mechanistic Causality: C–Br vs. C–O Activation
The divergent leaving group ability within 4-(4-Bromophenoxy)-1H-pyrazole is dictated by the fundamental properties of the bonds and the specific transition metals used to activate them.
The Bromide Leaving Group (Pd-Catalysis)
The C–Br bond has a relatively low Bond Dissociation Energy (BDE ≈ 81 kcal/mol). In the presence of Palladium(0) catalysts, the C–Br bond undergoes rapid oxidative addition. The bromide acts as an excellent leaving group due to its polarizability and the stability of the resulting halide anion. Under standard Pd-catalyzed conditions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), the C–O ether linkage remains completely inert[1].
The Aryloxy/Pyrazolyloxy Leaving Group (Ni-Catalysis)
Historically, diaryl ethers were considered unreactive in cross-coupling due to the high BDE of the C(aryl)–O bond (≈ 103 kcal/mol) and strong p–π conjugation[2]. However, low-valent Nickel(0) possesses a smaller atomic radius and is more electropositive than Palladium, allowing it to back-donate electron density more effectively into the σ* orbital of the C–O bond[3]. When paired with highly electron-donating and sterically demanding ligands (like PCy₃ or N-heterocyclic carbenes), Ni(0) can force the oxidative addition of the ether, turning the pyrazolate or phenolate into a viable leaving group[4].
Caption: Divergent catalytic pathways demonstrating chemoselective leaving group activation.
Comparative Performance Data
To objectively evaluate the leaving group abilities, we compare the reaction parameters required to activate each site. The data below synthesizes standard reaction conditions required to utilize either the bromide or the ether as the leaving group.
Parameter
Bromide (C–Br) Leaving Group
Pyrazolyloxy (C–O) Leaving Group
Primary Catalyst
Pd(PPh₃)₄, Pd₂(dba)₃, or Pd(OAc)₂
Ni(cod)₂ or NiCl₂(DME)
Optimal Ligands
PPh₃, XPhos, dppf
PCy₃, IPr (NHC), bpp
Relative Reactivity
Extremely High (Kinetic Control)
Low (Requires forcing conditions)
Typical Temperature
60 °C – 80 °C
100 °C – 120 °C
Base/Additive Requirement
Mild bases (K₂CO₃, Na₂CO₃)
Strong bases (NaOtBu) or Reductants (Mg/Mn)
Chemoselectivity
100% selective over C–O bond
Requires prior C–Br functionalization
Data supported by literature on the orthogonal activation of aryl halides vs. aryl ethers[2],[3].
Self-Validating Experimental Protocols
To harness the dual leaving group nature of 4-(4-Bromophenoxy)-1H-pyrazole, a sequential cross-coupling strategy must be employed. The protocols below are designed as self-validating systems: Step 1 must succeed without cleaving the ether, providing the substrate for Step 2.
Protocol A: Chemoselective Suzuki Coupling (Bromide as Leaving Group)
Objective: Couple an arylboronic acid at the C–Br site while preserving the pyrazole ether.
Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with 4-(4-Bromophenoxy)-1H-pyrazole (1.0 equiv, 1.0 mmol), phenylboronic acid (1.2 equiv, 1.2 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
Solvent & Base: Add degassed Toluene (5.0 mL) and an aqueous solution of K₂CO₃ (2.0 M, 2.0 equiv). Causality: K₂CO₃ is strong enough to activate the boronic acid via transmetalation but too weak to promote any background C–O cleavage.
Reaction: Heat the biphasic mixture at 80 °C for 12 hours under vigorous stirring.
Validation: Monitor via TLC/LC-MS. The mass of the product should reflect the substitution of Br for Ph. The diaryl ether bond remains strictly intact due to Pd's inability to insert into the unactivated C–O bond[1].
Workup: Extract with EtOAc, wash with brine, dry over MgSO₄, and purify via flash chromatography to yield 4-(4-phenylphenoxy)-1H-pyrazole.
Protocol B: Ni-Catalyzed Cross-Coupling (Pyrazole as Leaving Group)
Objective: Utilize the previously generated 4-(4-phenylphenoxy)-1H-pyrazole, now using the pyrazolyloxy group as the leaving group to form a new C–C bond.
Preparation: In a glovebox, charge a vial with 4-(4-phenylphenoxy)-1H-pyrazole (1.0 equiv, 0.5 mmol), Ni(cod)₂ (0.1 equiv, 10 mol%), and PCy₃ (0.2 equiv, 20 mol%). Causality: Ni(cod)₂ provides the highly reactive Ni(0) species, while the extreme steric bulk and electron density of PCy₃ are mandatory to lower the activation barrier for C–O oxidative addition[2].
Nucleophile Addition: Add a solution of alkyl or aryl Grignard reagent (e.g., MeMgBr, 2.0 equiv) in dry THF (3.0 mL).
Reaction: Seal the vial and heat at 100 °C for 24 hours.
Validation: The reaction mixture will turn dark, indicating the formation of active Ni complexes. LC-MS will show the disappearance of the ether and the formation of the cross-coupled product (e.g., 4-methyl-1,1'-biphenyl) and the eliminated 1H-pyrazol-4-ol byproduct.
Workup: Quench carefully with saturated NH₄Cl, extract with Et₂O, and purify.
Caption: Sequential orthogonal cross-coupling workflow exploiting differential leaving group abilities.
Conclusion
4-(4-Bromophenoxy)-1H-pyrazole is an exceptional substrate for programmable synthesis. The bromide acts as a kinetically favored, highly reactive leaving group under standard Palladium catalysis. Conversely, the pyrazolyloxy moiety acts as a thermodynamically stable, latent leaving group that can only be activated under specialized Nickel catalysis[4]. By exploiting this vast difference in leaving group ability, researchers can execute complex, step-wise functionalizations without relying on tedious protection/deprotection sequences.
References
Tobisu, M., & Chatani, N. (2015). "Cross-Couplings Using Aryl Ethers via C–O Bond Activation Enabled by Nickel Catalysts." Accounts of Chemical Research. Available at:[Link]
Knappke, C. E. I., et al. (2020). "Activation of C–O and C–N Bonds Using Non-Precious-Metal Catalysis." ACS Catalysis. Available at:[Link]
Tollefson, E. J., et al. (2015). "Palladium-Catalyzed Cross-Couplings by C–O Bond Activation." National Institutes of Health (PMC). Available at:[Link]
Li, Z., et al. (2016). "Practical Cross-Coupling between O-Based Electrophiles and Aryl Bromides via Ni Catalysis." Organic Letters. Available at:[Link]
A Senior Application Scientist's Guide to Spectroscopic Validation: Distinguishing N-Substituted vs. C-Substituted 4-(4-Bromophenoxy)-1H-pyrazole
Introduction: The Regioselectivity Challenge in Pyrazole Functionalization Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, lauded for their diverse biological activities and versatile che...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Regioselectivity Challenge in Pyrazole Functionalization
Pyrazoles are a cornerstone of modern medicinal chemistry and materials science, lauded for their diverse biological activities and versatile chemical properties.[1][2] The functionalization of the pyrazole core, however, presents a classic chemical challenge: regioselectivity. When substituting an NH-pyrazole such as 4-(4-bromophenoxy)-1H-pyrazole, electrophilic attack can occur at either of the two nitrogen atoms (N1 or N2) or, under certain conditions, at the available carbon atoms (C3 or C5). Since the N1 and N2 positions are equivalent in the unsubstituted parent heterocycle, substitution typically leads to a single N-substituted regioisomer initially. However, distinguishing this N-substituted product from a potential C-substituted isomer formed as a byproduct or under different reaction conditions is a non-trivial but critical task for process development, quality control, and regulatory submission.
This guide provides an in-depth, experience-driven comparison of spectroscopic techniques for the unambiguous structural elucidation of N-substituted versus C-substituted 4-(4-bromophenoxy)-1H-pyrazole isomers. We will move beyond simple data reporting to explain the underlying principles and causal relationships that make these techniques definitive, providing researchers with a robust framework for structural validation.
The Primary Diagnostic Tool: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful and definitive technique for distinguishing pyrazole regioisomers. A combination of one-dimensional (¹H, ¹³C) and two-dimensional (HSQC, HMBC, NOESY) experiments provides an irrefutable map of the molecule's connectivity and spatial arrangement.[3][4][5]
Causality: Why NMR is So Effective
The chemical environment of each nucleus (¹H and ¹³C) is exquisitely sensitive to its position within the molecule. When a substituent is added to a nitrogen versus a carbon, it induces predictable changes in electron density and spatial relationships throughout the pyrazole ring system, resulting in distinct and measurable changes in chemical shifts and nuclear correlations.
One-Dimensional NMR: The First Clues
¹H NMR: In the parent 4-(4-bromophenoxy)-1H-pyrazole, the C3-H and C5-H protons are chemically equivalent due to rapid tautomerism, appearing as a single signal.[5] Upon N-substitution, this symmetry is broken. The proton at C5 is typically more deshielded (shifted downfield) than the proton at C3 due to the proximity of the electronegative N1-substituent. A C-substituted isomer, for example at C5, would show only one pyrazole proton signal (C3-H) and would retain the broad N-H proton signal, typically observed between 10-14 ppm.[5] The disappearance of this N-H signal is the first strong indicator of successful N-substitution.
¹³C NMR: The carbon chemical shifts provide complementary information. In an N-substituted pyrazole, the C3 and C5 carbons become inequivalent. For a C-substituted isomer, the carbon bearing the new substituent will show a significant downfield shift, and its signal will change from a doublet (in a ¹H-coupled spectrum) to a singlet, while the N-H tautomerism might still be observable in the broadening of the C3 and C5 signals.[6]
Two-Dimensional NMR: Unambiguous Confirmation
While 1D NMR provides strong evidence, 2D NMR experiments offer definitive proof by revealing through-bond and through-space correlations.
HMBC (Heteronuclear Multiple Bond Correlation): This is the key experiment for establishing connectivity. It detects correlations between protons and carbons that are 2 to 4 bonds apart.
For an N-Substituted Isomer: Crucially, there will be a correlation between the protons on the alpha-carbon of the N-substituent and the C3 and C5 carbons of the pyrazole ring. This ³JCH coupling is irrefutable evidence of the N-C bond.
For a C-Substituted Isomer: The correlations will be different. For a C5-substituted isomer, protons on the substituent's alpha-carbon will show correlations to C5 and C4 of the pyrazole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects protons that are close in space, regardless of their bond connectivity.
For an N1-Substituted Isomer: A clear NOE cross-peak will be observed between the protons on the alpha-carbon of the substituent and the C5-H of the pyrazole ring, confirming their spatial proximity. This provides a secondary, powerful validation of the N-substitution pattern.
Experimental Protocols & Data Interpretation
To illustrate the comparison, let us consider a hypothetical substitution with an ethyl group, resulting in either 1-Ethyl-4-(4-bromophenoxy)-1H-pyrazole (N-Et Isomer ) or 5-Ethyl-4-(4-bromophenoxy)-1H-pyrazole (C-Et Isomer ).
Workflow for Spectroscopic Validation
Caption: Key HMBC and NOESY correlations for an N-substituted pyrazole.
Caption: Key HMBC correlations for a C5-substituted pyrazole.
Protocol: NMR Sample Preparation and Analysis
Sample Preparation: Dissolve 5-10 mg of the purified pyrazole derivative in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.
[7]2. ¹H NMR Acquisition: Acquire a standard ¹H spectrum to assess purity and identify key proton signals.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum (e.g., using a zgpg30 pulse program) to identify all unique carbon environments.
HSQC Acquisition: Run a standard HSQC experiment (e.g., hsqcedetgpsisp2.3) to correlate each proton to its directly attached carbon. This is essential for assigning the signals identified in the 1D spectra.
HMBC Acquisition: Run a standard HMBC experiment (e.g., hmbcgplpndqf). This experiment is crucial for identifying the 2- and 3-bond correlations that will distinguish the isomers.
[5]6. NOESY Acquisition (Optional but Recommended): Run a standard NOESY experiment (e.g., noesygpph) to confirm through-space proximity, providing a final layer of validation.
Secondary Validation Techniques
While NMR is definitive, IR spectroscopy and mass spectrometry provide rapid, complementary, and often crucial supporting data.
Infrared (IR) Spectroscopy: The N-H Litmus Test
The most significant application of IR spectroscopy in this context is the identification of the N-H stretching vibration.
Principle: The N-H bond in a pyrazole ring has a characteristic stretching frequency. Its presence or absence is a direct indicator of whether the pyrazole nitrogen has been substituted.
N-Substituted Isomer: The spectrum will be devoid of the characteristic broad N-H stretching band typically found in the 3100-3300 cm⁻¹ region.
[8]* C-Substituted Isomer: The spectrum will clearly show the N-H stretching band, as the N-H bond remains intact. [8]This makes IR a fast and effective screening tool to differentiate the two classes of isomers.
Spectroscopic Feature
N-Substituted Isomer
C-Substituted Isomer
N-H Stretch (~3100-3300 cm⁻¹)
Absent
Present
Aromatic C-H Stretch
Present (~3000-3100 cm⁻¹)
Present (~3000-3100 cm⁻¹)
C=C, C=N Stretches
Present (~1400-1600 cm⁻¹)
Present (~1400-1600 cm⁻¹)
Protocol: Acquiring an IR Spectrum (KBr Pellet)
Preparation: Mix 1-2 mg of the solid sample with ~100 mg of dry potassium bromide (KBr).
Grinding: Grind the mixture thoroughly in an agate mortar and pestle until a fine, homogeneous powder is obtained.
Pressing: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.
Acquisition: Place the pellet in the spectrometer's sample holder, record a background spectrum, and then acquire the sample spectrum, typically from 4000 to 400 cm⁻¹.
[7]
Mass Spectrometry (MS): A Tale of Two Fragments
Mass spectrometry can distinguish between isomers by analyzing their different fragmentation patterns, even though they share the same molecular mass.
[3]
Principle: The stability of the fragments formed upon ionization dictates the observed mass spectrum. The position of the substituent (N vs. C) will influence which bonds are most likely to break.
Molecular Ion (M⁺): Both isomers will show the same molecular ion peak, corresponding to their identical molecular weight. The characteristic isotopic pattern of bromine (¹⁹Br/⁸¹Br in a ~1:1 ratio) will be visible in the M⁺ and any bromine-containing fragment peaks.
Fragmentation Differences:
N-Substituted Isomer: Often shows a characteristic loss of the substituent or parts of the substituent from the molecular ion. For an N-ethyl pyrazole, a prominent [M-28]⁺ or [M-29]⁺ peak (loss of ethylene or ethyl radical) might be observed.
C-Substituted Isomer: The fragmentation may be dominated by the characteristic pyrazole ring cleavage, which involves the loss of HCN or N₂. [9][10]The bond between the substituent and the carbon ring is generally stronger than an N-alkyl bond, potentially leading to different primary fragmentation pathways.
Protocol: Mass Spectrometry Analysis
Sample Preparation: Prepare a dilute solution of the purified compound in a volatile solvent like methanol or acetonitrile.
Introduction: Introduce the sample into the mass spectrometer, for example, via direct infusion for Electrospray Ionization (ESI) or using a GC inlet for Electron Impact (EI) ionization.
Acquisition: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and key fragments.
Analysis: Compare the fragmentation patterns of the synthesized compound against known patterns for pyrazoles and consider the likely cleavage points for both potential isomers.
[10]
Conclusion
The structural validation of N- versus C-substituted pyrazoles is a critical step in chemical synthesis and drug development. While IR and Mass Spectrometry provide valuable and rapid diagnostic information, only a full suite of NMR experiments, particularly 2D techniques like HMBC and NOESY, can provide the unambiguous, publication-quality evidence required to definitively assign the correct regioisomeric structure. By understanding the causal principles behind the spectroscopic data and employing a systematic, multi-technique workflow, researchers can confidently and efficiently validate their synthetic outcomes.
References
JETIR (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, .
MDPI (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Molecules, [Link].
IntechOpen (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen, [Link].
Heterocyclic Communications (2009). Mass Spectrometry of Substituted 1H,6H-Pyrano[2,3-c]pyrazol-6-ones. [Link].
PMC (2022). Millimeter-Wave and High-Resolution Infrared Spectroscopy of the Ground and 14 Vibrationally Excited States Lying Below 1300 cm–1 of Pyrazole. Journal of Molecular Spectroscopy, [Link].
Connect Journals (2012). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. [Link].
ResearchGate (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. [Link].
PMC (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, [Link].
PubMed (2008). 1H, 13C NMR, X-ray and conformational studies of new 1-alkyl-3-benzoyl-pyrazole and 1-alkyl-3-benzoyl-pyrazoline derivatives. Magnetic Resonance in Chemistry, [Link].
PMC (2015). Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents. Molecules, [Link].
Thieme (2011). Combination of 1H and 13C NMR Spectroscopy. [Link].
DergiPark (2017). Synthesis of Some New Pyrazoles. [Link].
Arkivoc (2010). ¹³C NMR Spectroscopy of Heterocycles: 1-Phenyl-3-aryl/t-butyl-5-arylpyrazoles. [Link].
PMC (2019). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, [Link].
Comprehensive Operational & Disposal Guide: 4-(4-Bromophenoxy)-1H-pyrazole As drug development accelerates, the handling of complex halogenated heterocyclic compounds requires rigorous safety and logistical frameworks. 4...
As drug development accelerates, the handling of complex halogenated heterocyclic compounds requires rigorous safety and logistical frameworks. 4-(4-Bromophenoxy)-1H-pyrazole presents unique disposal challenges due to its dual-hazard nature: a persistent halogenated structure combined with a biologically active pyrazole core.
As a Senior Application Scientist, I have designed this guide to provide laboratory professionals with a self-validating, step-by-step operational and disposal plan. By understanding the chemical causality behind these procedures, your team can ensure regulatory compliance, environmental protection, and uncompromising laboratory safety.
Chemical Causality & Hazard Profile
To manage waste effectively, we must first understand why specific protocols are necessary. 4-(4-Bromophenoxy)-1H-pyrazole contains two critical moieties that dictate its handling:
The Brominated Aryl Ether (Halogenated Hazard): The presence of the heavy halogen (bromine) classifies any resulting waste as Halogenated Organic Waste . Halogenated compounds cannot be disposed of via standard fuel blending because their combustion generates highly corrosive hydrobromic acid (HBr) and potentially toxic dioxins[1]. They require specialized high-temperature incineration equipped with alkaline scrubbers to neutralize acid gases[2]. Furthermore, halogenated waste costs up to three times more to dispose of than non-halogenated waste; commingling them ruins the non-halogenated batch[1].
The Pyrazole Ring (Ecotoxicity): Pyrazole derivatives are highly biologically active and exhibit severe aquatic toxicity (classified as very toxic to aquatic life with long-lasting effects)[2]. Discharge into the environment, sinks, or municipal sewer systems is strictly prohibited[3].
The Self-Validating Disposal Protocol
Every procedure in the laboratory must be a self-validating system—meaning the workflow inherently checks for errors before they escalate into hazards.
Step 1: Container Selection & Verification
Action: Select a high-density polyethylene (HDPE) carboy (e.g., 4-liter or 5-gallon) for liquid waste, or rigid plastic containers/double-bagged systems for solid powder waste[1],[4].
Causality: Halogenated solvents and compounds can dissociate over time, producing trace acids that rapidly corrode metal[3].
Validation Check: The 3-Point Check. Is the container non-metallic? Is the cap threaded? Is the container free of structural stress? If yes, proceed.
Step 2: Pre-Labeling
Action: Affix a Hazardous Waste Tag before the first drop of waste is added to the container[5].
Causality: Unlabeled "unknowns" cannot be legally disposed of and pose severe risks during emergency spill responses[4].
Validation Check: Ensure the label explicitly reads "4-(4-Bromophenoxy)-1H-pyrazole" and lists any solvent vehicles (e.g., "Dichloromethane"). Do not use chemical formulas or abbreviations[5].
Step 3: Active Segregation & Collection
Action: Strictly separate this waste from heavy metals, cyanides, acidic/alkaline waste, and non-halogenated solvents[1],[6]. All commingling must be conducted inside a certified chemical fume hood[1].
Causality: Mixing incompatible streams can lead to exothermic reactions, azeotrope formation, or pressure buildup[3],[4].
Validation Check: The Vapor-Tight Test. Keep the container closed at all times unless actively adding waste. If using a funnel, remove it immediately after use and seal the cap[6]. If you can smell the solvent when the cap is closed, the seal has failed and must be replaced.
Step 4: Storage & EH&S Transfer
Action: Store the container upright in a designated secondary containment tray within a flammable storage cabinet[3]. Request an Environmental Health and Radiation Safety (EHRS) pickup when the container is 3/4 full[1],[6].
Causality: Leaving a 25% headspace allows for vapor expansion due to temperature fluctuations, preventing container rupture during transport[6].
Quantitative Logistical Parameters
To streamline lab operations, adhere to the following quantitative limits for halogenated waste accumulation:
Parameter
Specification / Limit
Causality / Rationale
Max Lab Accumulation
55 Gallons (Total) / 10 Gallons (Flammable)
Prevents excessive fire/toxic hazard in Satellite Accumulation Areas (SAA)[3],[5].
Container Fill Limit
75% (3/4 Full)
Allows for vapor expansion and ensures safe handling by EH&S personnel[1],[6].
Aqueous Limit
< 1% Water Content
Minimizes disposal costs and prevents biphasic pressure buildup in sealed carboys[1],[4].
Incineration Temp
> 1,000°C with Scrubber
Ensures complete destruction of the pyrazole ring and neutralizes HBr gas[2].
Process Visualization
Figure 1: Segregation and disposal workflow for 4-(4-Bromophenoxy)-1H-pyrazole waste streams.
Emergency Spill Response
In the event of an accidental release, immediate action is required to prevent environmental contamination:
Evacuate & Ventilate: Evacuate personnel from the immediate area and ensure the fume hood or room ventilation is operating at maximum capacity[7].
PPE Upgrade: Don thick-cut nitrile or Viton gloves, as standard thin nitrile has a poor compatibility rating against halogenated vehicles[3].
Containment: Do not flush with water. Cover drains to prevent aquatic release[2]. Soak up liquid spills with inert absorbent pads, or carefully sweep up solid powder without generating dust[1],[2].
Disposal: Place all contaminated spill pads and PPE into a sealed bag, tag it as hazardous halogenated waste, and request an immediate emergency disposal through EHRS[1].
References[3] Title: Halogenated Solvents: Waste, Source: Washington State University, URL: 1]">https://ehs.wsu.edu[1] Title: Chemical Waste Guideline: Halogenated Solvents in Laboratories, Source: Temple University, URL: 7]">https://www.temple.edu[7] Title: Pyrazole Safety Data Sheets, Source: ECHEMI, URL: 2]">https://www.echemi.com[2] Title: SAFETY DATA SHEET - Pyrazole Derivatives, Source: Sigma-Aldrich, URL: 5]">https://www.sigmaaldrich.com[5] Title: Halogenated Organic Liquids - Standard Operating Procedure, Source: University of Illinois, URL: 6]">https://drs.illinois.edu[6] Title: Hazardous Waste Disposal Guide - Research Safety, Source: Northwestern University, URL: 4]">https://researchsafety.northwestern.edu[4] Title: Laboratory Waste - Module 2, Source: Royal Society of Chemistry, URL: https://www.rsc.org